1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKPSVJXJIFYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352940 | |
| Record name | 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214263-00-0 | |
| Record name | 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. The strategic incorporation of a fluorophenyl group onto a cyclohexanecarboxylic acid scaffold presents a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it an attractive starting point for the design of novel therapeutics. This document delves into its chemical and physical characteristics, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and explores its potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Cyclohexyl Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety, in particular, is a common feature in numerous approved drugs. When combined with a cyclohexanecarboxylic acid core, the resulting molecule, this compound, offers a compelling three-dimensional structure. The cyclohexane ring provides a non-planar scaffold that can effectively probe the binding pockets of biological targets, while the carboxylic acid group serves as a versatile handle for further chemical modification and as a potential interacting group with target proteins. This guide will provide a detailed examination of the core properties of this compound, offering insights into its potential for drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1] |
| CAS Number | 214263-00-0 | [1] |
| Molecular Formula | C₁₃H₁₅FO₂ | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 136 °C | [2] |
| LogP (Predicted) | 3.86 | [3] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Purification
While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, a robust and logical synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[4][5][6]
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a Grignard reaction followed by carboxylation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Fluorophenylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of 4-fluorobromobenzene in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclohexanone
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Aqueous Workup and Dehydration
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to induce dehydration to 1-(4-fluorophenyl)cyclohexene.
Step 4 & 5: Conversion to the Carboxylic Acid
-
The resulting alkene can be converted to the target carboxylic acid via a two-step hydroboration-oxidation to the alcohol followed by a strong oxidation, or more directly through oxidative cleavage of the double bond. A more direct approach would be a strong oxidation of the corresponding alcohol.
-
The tertiary alcohol from step 3 can be oxidized using a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid and acetone) to yield the desired carboxylic acid.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a white to off-white solid. Purity should be assessed by HPLC and confirmed by spectroscopic methods.
Analytical Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While full spectral data is available from commercial suppliers, the expected spectral features are outlined below based on the structure and data from analogous compounds.[1][7][8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane protons. The aromatic protons will appear as two doublets of doublets (or two triplets, depending on the coupling constants) in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring, the aromatic carbons (with the carbon attached to fluorine showing a large C-F coupling constant), and the carbonyl carbon of the carboxylic acid, which will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer.[10] A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹.[10] Additionally, C-F stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (222.26 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.
High-Performance Liquid Chromatography (HPLC)
A reliable reversed-phase HPLC method can be developed for purity assessment and quantification. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[3][13][14][15]
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm)
Potential Applications in Drug Discovery
While there is limited publicly available data on the specific biological activity of this compound, its structural motifs are present in compounds with known pharmacological activities. This suggests several promising avenues for investigation.
As a Scaffold for Anticancer Agents
The N-aryl carboxamide scaffold, which can be readily synthesized from this compound, is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[16] Derivatives of N-(4-fluorophenyl)carboxamides have been investigated for their potential to modulate pathways such as HIF-1α and DAPK1, which are critical in cancer progression.[16] The unique three-dimensional orientation of the cyclohexyl ring in this compound could lead to novel interactions with target proteins in this therapeutic area.
Caption: Drug discovery workflow utilizing the target compound.
Exploration as a PDE4 Inhibitor
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD). A structurally related compound, 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor.[17] This suggests that the this compound scaffold could be a valuable starting point for the design of novel PDE4 inhibitors.
Safety and Handling
-
H302: Harmful if swallowed.[18]
-
H315: Causes skin irritation.[18]
-
H319: Causes serious eye irritation.[18]
-
H335: May cause respiratory irritation.[18]
Recommended Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
This compound is a promising molecular scaffold with significant potential in drug discovery. Its well-defined three-dimensional structure, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation of its basic properties and outlines logical pathways for its synthesis, analysis, and potential applications. Further research is warranted to fully elucidate its biological activity and to explore the therapeutic potential of its derivatives.
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An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid (CAS: 2142263-00-0)
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a fluorinated organic compound of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental physicochemical properties, outline a robust and rational synthetic protocol, discuss its applications as a versatile building block in medicinal chemistry, and detail critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.
Core Compound Identification and Physicochemical Profile
This compound is a disubstituted cyclohexane derivative featuring a carboxylic acid and a 4-fluorophenyl group attached to the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis. Its Chemical Abstracts Service (CAS) number is 214263-00-0 .[1]
The core physical and chemical properties of this compound are summarized below for quick reference. These parameters are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 214263-00-0 | [1] |
| Molecular Formula | C₁₃H₁₅FO₂ | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 136 °C | |
| Purity | Typically ≥95% | [1] |
Table 1: Key Physicochemical Properties of this compound.
Synthesis Protocol and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a highly effective and logical approach for the preparation of this compound involves a two-step sequence: 1) Formation of a Grignard reagent from 4-bromofluorobenzene, and 2) Nucleophilic addition to cyclohexanone followed by carboxylation.
Causality Behind Experimental Design
The chosen pathway leverages the robust and well-established Grignard reaction.[2] The carbon-magnesium bond in the Grignard reagent creates a potent carbon nucleophile (carbanion) from the 4-fluorophenyl group.[2] This nucleophile readily attacks the electrophilic carbonyl carbon of cyclohexanone.[2][3] The subsequent carboxylation of the resulting tertiary alkoxide intermediate with carbon dioxide (dry ice) is a classic method for installing a carboxylic acid group.
Critical Consideration—Anhydrous Conditions: The Grignard reagent is a powerful base and will be quenched by protic sources, particularly water.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the reaction's success.[4]
Step-by-Step Synthesis Protocol
Step A: Preparation of 4-Fluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add magnesium turnings (1.1 eq).
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when a gentle reflux is observed.
-
Reaction Progression: Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.[4] After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step B: Synthesis of this compound
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add an excess of crushed dry ice (solid CO₂) in small portions. The mixture will thicken.
-
Quenching and Workup: Allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Acidification & Isolation: Combine the organic layers and wash with brine. Acidify the aqueous layer with 1M HCl to a pH of ~2. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Role as a scaffold for generating a chemical library.
Safety, Handling, and Spectroscopic Characterization
Hazard Identification and Safe Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. This compound is classified with the following hazards:
| GHS Code | Hazard Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Table 2: GHS Hazard Statements.
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 hazard.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. This is a primary control for preventing skin (H315) and eye (H319) irritation.
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Spectroscopic Profile for Identity Confirmation
Confirmation of the final product's identity and purity is paramount. The following spectroscopic signatures are expected:
-
¹H NMR: The spectrum will show a characteristic broad singlet for the carboxylic acid proton, typically in the highly deshielded region of 10-12 ppm. [5]The aromatic protons of the fluorophenyl group will appear as multiplets in the aromatic region (~7.0-7.5 ppm). The aliphatic protons of the cyclohexane ring will appear as a series of complex multiplets in the upfield region (~1.2-2.5 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed far downfield, typically around 175-185 ppm. Aromatic carbons will appear in the 115-165 ppm range, and the aliphatic cyclohexane carbons will be found in the 20-50 ppm range.
-
Infrared (IR) Spectroscopy: A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹. [5]A strong C=O (carbonyl) stretch will be present around 1710 cm⁻¹. [5]
Conclusion
This compound (CAS: 214263-00-0) is a valuable and versatile chemical intermediate. Its well-defined structure, accessible synthesis, and reactive functional groups make it an important tool for chemists, particularly those in the field of drug discovery and development. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this compound into their synthetic programs to build novel and complex molecular architectures.
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" molecular weight and formula
An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Executive Summary
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a plausible, detailed protocol for its synthesis. Furthermore, it covers essential analytical techniques for characterization, discusses its role as a valuable building block in the synthesis of pharmacologically active molecules, and outlines critical safety and handling procedures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in synthetic chemistry and the discovery of novel therapeutics.
Core Physicochemical and Structural Data
This compound is a solid, carbocyclic aromatic compound. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties that are highly sought after in medicinal chemistry for modulating metabolic stability and binding affinity.
The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1][2] |
| CAS Number | 214263-00-0 | [1][3] |
| Molecular Formula | C₁₃H₁₅FO₂ | [1][3] |
| Molecular Weight | 222.26 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 136 °C | [1] |
Chemical Structure: The molecule consists of a cyclohexane ring and a 4-fluorophenyl group attached to the same carbon atom (C1). This quaternary carbon also bears a carboxylic acid group (-COOH).
Synthesis and Purification
While various synthetic routes can be envisioned, a robust and common method for creating such quaternary-substituted cycloalkanes is through a Grignard reaction followed by carboxylation. This approach is favored for its reliability and the ready availability of starting materials.
Proposed Synthetic Workflow: Grignard Carboxylation
The synthesis involves two primary stages:
-
Formation of the Grignard Reagent: 1-Bromo-4-fluorobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 4-fluorophenylmagnesium bromide.
-
Nucleophilic Addition and Carboxylation: The Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide intermediate is not isolated but is directly carboxylated using solid carbon dioxide (dry ice). An acidic workup then protonates the carboxylate to yield the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Cyclohexanone
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (e.g., 3M HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-neck flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.
-
Dissolve 1-bromo-4-fluorobenzene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve cyclohexanone in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. The causality here is critical; exothermic addition must be controlled to prevent side reactions.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Carboxylation and Workup:
-
Crush a significant excess of dry ice in a separate flask.
-
Pour the reaction mixture slowly onto the crushed dry ice with vigorous stirring. The Grignard adduct reacts with CO₂ to form a magnesium carboxylate salt.
-
Allow the excess CO₂ to sublime.
-
Slowly add 3M HCl to the mixture to protonate the carboxylate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a white to off-white solid.[1]
-
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A method analogous to that used for similar compounds, such as 1-(4-chlorophenyl)cyclohexanecarboxylic acid, can be adapted.[4]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[4]
-
Detection: UV detection at a wavelength appropriate for the fluorophenyl chromophore (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (222.26 g/mol ).[1][3] Electrospray ionization (ESI) in negative mode would show a prominent ion at m/z 221.25 [M-H]⁻.
Relevance in Drug Discovery and Medicinal Chemistry
While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial structural motif and synthetic intermediate in the development of more complex therapeutic agents.
-
Scaffold for PDE4 Inhibitors: The fluorophenylcyclohexane moiety is a key component of advanced clinical candidates. For example, the compound 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid was developed as a potent Phosphodiesterase 4 (PDE4) inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD).[5][6] The cyclohexane carboxylic acid portion of this molecule plays a critical role in establishing its pharmacokinetic properties.[5][6]
-
Bioisostere and Metabolic Blocker: The fluorine atom acts as a bioisostere of a hydrogen atom but with significantly different electronic properties. It is often introduced to block sites of metabolism (specifically, para-hydroxylation on the phenyl ring), thereby improving the metabolic stability and half-life of a drug candidate.
-
Analog Development: The core structure is a versatile starting point for creating libraries of related compounds. For instance, analogs like 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives have been synthesized and evaluated for antibacterial activity.[7] This demonstrates the utility of the substituted cyclohexane scaffold in exploring different therapeutic areas.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling this chemical.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
The signal word associated with these hazards is "Warning".[1][2]
Precautionary Measures and Handling
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[1][2]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
Storage
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]
-
It is recommended to store the compound at room temperature.[1]
References
-
PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
DrugFuture. Cyclohexanecarboxylic Acid. [Link]
-
Oakwood Chemical. This compound. [Link]
-
PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
-
PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [Link]
-
ACS Publications. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. [Link]
-
PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]
Sources
- 1. This compound, 98 | 214263-00-0 [amp.chemicalbook.com]
- 2. This compound, 98 - Safety Data Sheet [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 5. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" physical and chemical properties
An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Introduction
This compound, with CAS Number 214263-00-0, is a synthetic organic compound belonging to the class of aryl-cycloalkanecarboxylic acids.[1][2][3] Its structure, featuring a cyclohexane ring and a fluorophenyl group attached to the same quaternary carbon that bears a carboxylic acid, makes it a valuable building block in medicinal chemistry and material science. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its molecular characteristics, proposed synthesis, analytical validation, and safe handling protocols. The information is synthesized from available safety data and analogous chemical principles to provide a robust and practical resource.
Molecular Identity and Physicochemical Properties
The unique arrangement of aliphatic, aromatic, and functional groups in this compound dictates its physical and chemical behavior.
Caption: Molecular Structure of this compound.
The core properties of the compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1][3] |
| CAS Number | 214263-00-0 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅FO₂ | [2][3] |
| Molecular Weight | 222.26 g/mol | [2][3] |
| Melting Point | 136 °C | [1] |
| Boiling Point | 349.7 °C at 760 mmHg | [1] |
| Appearance | Solid (inferred from melting point) | N/A |
Solubility Profile While empirical data is not readily available, the molecular structure allows for a reasoned estimation of its solubility. The molecule contains a large, nonpolar region comprising the cyclohexane and fluorophenyl rings, which suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. The polar carboxylic acid group may impart slight solubility in polar protic solvents like ethanol and methanol. As with most carboxylic acids of its size, it is expected to be poorly soluble in water, although its corresponding carboxylate salt (formed by deprotonation with a base) would be significantly more water-soluble.
Synthesis and Purification
A definitive, published synthesis for this compound is not widely documented. However, a plausible and efficient synthetic route can be designed based on established organometallic reactions. A logical approach involves the carbonation of a Grignard reagent, a cornerstone of C-C bond formation.
Caption: Proposed Grignard synthesis of the target compound.
Experimental Protocol: Synthesis via Grignard Carbonation
This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-1-(4-fluorophenyl)cyclohexane (1.0 eq) in the anhydrous solvent dropwise via an addition funnel. Maintain a gentle reflux through external heating or the reaction's exotherm.
-
Causality: The inert atmosphere and anhydrous conditions are critical, as Grignard reagents react readily with water and oxygen, which would quench the reaction and reduce the yield.
-
-
Carbonation:
-
Cool the resulting Grignard solution in an ice/acetone bath (-78 °C).
-
Introduce carbon dioxide. This can be done by either pouring the Grignard solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. Continue until the exotherm ceases.
-
Causality: The low temperature is necessary to prevent side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.
-
-
Acidic Workup and Isolation:
-
Once the reaction is complete, slowly quench it by adding a cold, dilute aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl), until the aqueous layer is acidic.
-
Causality: The acid serves two purposes: it protonates the magnesium carboxylate salt to form the desired carboxylic acid and dissolves any unreacted magnesium metal.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, should be determined empirically.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Spectroscopic and Analytical Characterization
Validation of the compound's identity and purity after synthesis is paramount. The following analytical techniques provide a self-validating system to confirm the structure.
Sources
An In-Depth Technical Guide to the Synthesis, Discovery, and History of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its discovery, tracing the evolution of its synthetic methodologies. Core sections are dedicated to a detailed, step-by-step examination of the predominant synthetic pathways, including the alkylation of 4-fluorophenylacetonitrile and subsequent nitrile hydrolysis. The causality behind experimental choices, mechanistic underpinnings, and practical considerations are discussed to provide a field-proven perspective. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and application of this and related compounds.
Introduction and Significance
This compound is a carboxylated derivative of a fluorinated phenylcyclohexane scaffold. The incorporation of a fluorine atom onto the phenyl ring and the presence of the carboxylic acid group on a cyclohexane moiety impart unique physicochemical properties to the molecule. These characteristics have led to its exploration in various fields, notably as a key intermediate in the synthesis of pharmacologically active compounds and advanced materials. The rigidity of the cyclohexane ring, combined with the electronic effects of the fluorine substituent, makes it a valuable building block for creating molecules with specific conformational and electronic profiles.
While the definitive seminal publication detailing the first synthesis of this compound remains to be definitively identified in publicly accessible literature, its structural motif is closely related to a class of compounds, 1-arylcycloalkanecarboxylic acids, that have been investigated for various biological activities. The synthesis of the parent compound, 1-phenylcyclohexanecarboxylic acid, was reported as early as 1952 by Lyle and Lyle, providing a foundational methodology for this class of molecules.[1] The introduction of a fluorine substituent, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity, likely emerged from the systematic exploration of aryl-substituted cycloalkane carboxylic acids in drug discovery programs.
Core Synthetic Strategies
The most prevalent and industrially scalable synthesis of this compound proceeds through a two-step sequence:
-
Cycloalkylation of 4-fluorophenylacetonitrile with a suitable five-carbon dielectrophile.
-
Hydrolysis of the resulting 1-(4-fluorophenyl)cyclohexanecarbonitrile intermediate.
This approach offers a convergent and efficient route to the target molecule, leveraging readily available starting materials.
Synthesis of the Key Intermediate: 1-(4-Fluorophenyl)cyclohexanecarbonitrile
The cornerstone of this synthesis is the formation of the quaternary carbon center on the cyclohexane ring. This is typically achieved via the alkylation of the acidic α-proton of 4-fluorophenylacetonitrile.
Caption: Alkylation of 4-fluorophenylacetonitrile to form the nitrile intermediate.
A significant challenge in the alkylation of arylacetonitriles is the poor solubility of the inorganic base (e.g., NaOH, KOH) in the organic solvent required to dissolve the nitrile and the dihaloalkane. To overcome this, Phase-Transfer Catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase. This allows for the deprotonation of the 4-fluorophenylacetonitrile to occur in the organic phase, where it can then react with the 1,5-dihalopentane. This technique significantly enhances reaction rates and yields by enabling the reaction to proceed in a homogenous organic phase.
-
Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) in a suitable organic solvent (e.g., toluene or chlorobenzene) is added a 50% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: 1,5-Dibromopentane is added dropwise to the vigorously stirred biphasic mixture at a controlled temperature (typically 60-80 °C). The use of 1,5-dibromopentane is common for forming the six-membered ring.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 1-(4-fluorophenyl)cyclohexanecarbonitrile.
| Parameter | Typical Condition | Rationale |
| Solvent | Toluene, Chlorobenzene | Aprotic, water-immiscible, high boiling point for reaction temperature. |
| Base | 50% aq. NaOH or KOH | Strong base for deprotonation; aqueous phase for PTC. |
| Catalyst | Tetrabutylammonium Bromide | Efficiently transfers hydroxide ions to the organic phase. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant side reactions. |
| Reactant Ratio | Slight excess of 1,5-dibromopentane | Can be used to drive the reaction to completion. |
Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
The final step in the synthesis is the conversion of the nitrile group to a carboxylic acid. This is a standard transformation in organic chemistry and can be achieved under either acidic or basic conditions.
Caption: Hydrolysis of the nitrile intermediate to the final carboxylic acid.
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid (e.g., H₂SO₄ or HCl), making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Base-Promoted Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This also proceeds through an amide intermediate, which is then hydrolyzed to the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.
For industrial-scale production, basic hydrolysis is often preferred as it can be less corrosive to equipment. However, the choice of conditions may depend on the specific substrate and desired purity profile.
Basic Hydrolysis:
-
Reaction Setup: A mixture of 1-(4-fluorophenyl)cyclohexanecarbonitrile and a strong base (e.g., a solution of NaOH or KOH in a high-boiling solvent like ethylene glycol) is heated to reflux.
-
Reaction Monitoring: The reaction is monitored by observing the cessation of ammonia evolution or by analytical techniques (TLC, GC) until the nitrile is fully consumed.
-
Work-up and Isolation: The reaction mixture is cooled and diluted with water. The aqueous solution is washed with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material or non-polar impurities.
-
Acidification: The aqueous layer is then acidified with a strong mineral acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) can be performed to obtain the pure this compound.
| Parameter | Typical Condition | Rationale |
| Reagent | NaOH or KOH | Strong base for saponification of the nitrile. |
| Solvent | Ethylene glycol, Diethylene glycol | High boiling point allows for elevated reaction temperatures to drive the hydrolysis. |
| Temperature | Reflux (typically >150 °C) | High temperature is required for the complete hydrolysis of the sterically hindered nitrile. |
| Acidification | Concentrated HCl or H₂SO₄ | To protonate the carboxylate salt and precipitate the free carboxylic acid. |
Historical Perspective and the Evolution of Synthesis
The synthesis of 1-arylcycloalkanecarboxylic acids has a rich history rooted in the development of new methods for carbon-carbon bond formation. Early methods often involved Grignard reagents or other organometallic species. The advent of phase-transfer catalysis in the mid-20th century provided a more practical and scalable approach for the alkylation of active methylene compounds like arylacetonitriles.
While the specific discovery of this compound is not prominently documented in early literature, its synthesis is a logical extension of established methodologies applied to fluorinated building blocks. The increasing importance of organofluorine compounds in pharmaceuticals from the mid-20th century onwards undoubtedly spurred the synthesis of numerous fluorinated analogs of known biologically active scaffolds. It is highly probable that this compound was first synthesized and characterized within a pharmaceutical or agrochemical research program, with its initial disclosure likely occurring in the patent literature.
Conclusion
The synthesis of this compound is a well-established process that showcases fundamental principles of organic chemistry, including carbanion chemistry, nucleophilic substitution, and nitrile hydrolysis. The application of phase-transfer catalysis has been instrumental in developing an efficient and scalable route to the key nitrile intermediate. This technical guide has provided a detailed examination of the synthetic pathways, offering insights into the rationale behind experimental choices and a historical context for the development of this class of compounds. As research in medicinal chemistry and materials science continues to evolve, the demand for versatile building blocks like this compound is likely to persist, making a thorough understanding of its synthesis essential for researchers in these fields.
References
-
Lyle, G. G., & Lyle, R. E. (1952). Aromatic Substitution in the Cyclohexane Series. I. The Reaction of 1-Phenyl-1-cyanocyclohexane with Nitrating Agents. Journal of the American Chemical Society, 74(16), 4059–4062. [Link]
Sources
A Senior Application Scientist's Guide to the Theoretical Property Calculation of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-silico characterization of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry. As the cost and time associated with experimental drug development continue to rise, the predictive power of computational chemistry has become indispensable.[1] This document outlines a multi-faceted approach, beginning with fundamental structural analysis and extending to advanced quantum mechanical calculations and pharmacokinetic predictions. We will explore the causality behind methodological choices, present validated protocols, and demonstrate how theoretical data can guide and accelerate experimental research. The protocols herein are designed to be robust and self-validating, providing a trusted workflow for scientists aiming to leverage computational tools for molecular property prediction.
Introduction: The Rationale for Computational Scrutiny
This compound (Molecular Formula: C13H15FO2) is a substituted cyclohexanecarboxylic acid.[2] The presence of a fluorophenyl group attached to a flexible cyclohexane ring makes it an intriguing scaffold for drug design. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group provides a key interaction point for biological targets.
Before committing to costly synthesis and in-vitro testing, a thorough theoretical evaluation is paramount. Computational methods allow us to predict a wide range of molecular properties, from stable conformations and electronic structure to potential toxicity and bioavailability.[3][4] This in-silico screening process is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with the highest probability of success and identify potential liabilities early in the development pipeline.[5][6]
This guide will employ a bottom-up approach, starting with the molecule's fundamental structure and progressively building a detailed profile of its theoretical properties using a combination of Density Functional Theory (DFT) and cheminformatics tools.
Foundational Analysis: Molecular Structure and Conformational Space
The first step in any theoretical analysis is to establish the correct three-dimensional structure of the molecule. For a flexible molecule like this compound, which contains a cyclohexane ring, identifying the lowest energy conformer is critical, as molecular properties are conformation-dependent.
Protocol 2.1: 3D Structure Generation and Conformational Search
-
Obtain 2D Representation: Start with a reliable 2D representation, such as a SMILES (Simplified Molecular Input Line Entry System) string. For our target molecule, the SMILES string can be sourced from chemical databases.
-
Generate Initial 3D Structure: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D representation into an initial 3D structure. The cyclohexane ring should be built in its stable "chair" conformation.
-
Perform a Conformer Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This step is crucial to explore the potential orientations of the fluorophenyl and carboxylic acid groups relative to the cyclohexane ring.
-
Causality: Molecular mechanics is computationally inexpensive and well-suited for rapidly exploring the vast conformational landscape of flexible molecules. This initial screening identifies a set of low-energy candidate structures for more accurate, high-level calculations.
-
-
Isolate the Lowest Energy Conformer: From the conformational search results, select the structure with the lowest relative energy. This conformer will serve as the starting point for all subsequent quantum mechanical calculations.
Quantum Mechanical Deep Dive: Electronic Properties via DFT
Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for studying the electronic structure of molecules.[7] It is the workhorse of modern computational chemistry for predicting geometries, energies, and other electronic properties.[8][9]
Methodology Selection: The B3LYP/6-31G(d) Level of Theory
For a medium-sized organic molecule containing C, H, O, and F, the B3LYP functional combined with the 6-31G(d) basis set is a widely accepted and well-validated choice.[10][11][12]
-
Expertise & Causality:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often corrects for the self-interaction error found in simpler DFT functionals.[13] It has a long track record of providing reliable results for the thermochemistry and geometry of organic molecules.[12]
-
6-31G(d): This is a Pople-style split-valence basis set. The "6-31G" part indicates how the core and valence atomic orbitals are represented. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are essential for describing the anisotropic nature of chemical bonds and are critical for accurate geometry predictions.[12][13]
-
Protocol 3.1: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem) using the lowest energy conformer from Protocol 2.1.
-
Specify Calculation Type: Define the job as a geometry optimization followed by a frequency calculation (Opt Freq) at the B3LYP/6-31G(d) level of theory.
-
Execution and Validation: Run the calculation. Upon completion, verify two key outputs:
-
Convergence: Ensure the optimization has converged according to the software's criteria.
-
Vibrational Frequencies: Confirm that there are zero imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, not a true energy minimum. This step is a critical self-validation of the computed structure.[14]
-
-
Extract Data: From the output file, extract the final optimized coordinates and the calculated thermodynamic properties (e.g., electronic energy, enthalpy, Gibbs free energy).
Workflow for Quantum Mechanical Calculations
Caption: Workflow for DFT-based geometry optimization and property analysis.
Calculated Electronic Properties
Once the optimized geometry is confirmed, several key electronic properties can be derived to understand the molecule's reactivity and charge distribution.[4][15]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to electronic excitation.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons, such as the oxygen atoms of the carboxylic acid, which are prone to electrophilic attack. Blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack.
-
Dipole Moment: This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
| Property | Theoretical Value (B3LYP/6-31G(d)) | Significance |
| Electronic Energy | Calculated Value (Hartrees) | The total electronic energy at 0 Kelvin. |
| Gibbs Free Energy | Calculated Value (Hartrees) | Corrected energy at standard conditions, useful for reaction thermodynamics. |
| HOMO Energy | Calculated Value (eV) | Indicates the ability to donate electrons. |
| LUMO Energy | Calculated Value (eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Calculated Value (eV) | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | Calculated Value (Debye) | Predicts polarity and solubility characteristics. |
Predicting Drug-Likeness: ADMET Properties
For researchers in drug development, understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical.[3][5] Poor ADMET properties are a major cause of clinical trial failures.[5] Fortunately, numerous computationally inexpensive, yet powerful, web-based tools can predict these properties based on the molecule's structure.[1][16]
Methodology: Cheminformatics Web Servers
Tools like SwissADME provide free access to a suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[17] These platforms use quantitative structure-activity relationship (QSAR) models and rule-based filters derived from large datasets of known drugs.[6][16]
Protocol 4.1: ADMET Property Prediction with SwissADME
-
Access the Web Server: Navigate to the SwissADME homepage.[17]
-
Input the Molecule: Paste the SMILES string of this compound into the input field.
-
Run the Calculation: Initiate the prediction process. The server typically returns results within seconds.[18]
-
Analyze the Output: Systematically review the predicted properties, paying close attention to the following:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility), and Polar Surface Area (PSA).
-
Lipinski's Rule of Five: A key filter for "drug-likeness." It assesses whether the molecule has properties that would likely make it an orally active drug in humans.
-
Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.
-
Medicinal Chemistry: Alerts for promiscuous binders (PAINS) or other undesirable structural motifs.
-
Workflow for ADMET Prediction
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The Emerging Potential of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid: A Technical Guide for Researchers
Foreword: Unlocking a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the utilization of conformationally restricted scaffolds are cornerstones of rational drug design. The molecule 1-(4-Fluorophenyl)cyclohexanecarboxylic acid emerges at the intersection of these principles, presenting a compelling, yet underexplored, scaffold for the development of novel therapeutics. The presence of a 4-fluorophenyl group is a well-established motif for enhancing metabolic stability and target affinity, while the cyclohexanecarboxylic acid core offers a rigid framework that can be precisely functionalized to interact with specific biological targets.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in established biochemical principles and supported by actionable experimental protocols.
Physicochemical Properties and Structural Rationale
The unique characteristics of this compound stem from the synergistic interplay of its constituent moieties.
| Property | Value | Source |
| CAS Number | 214263-00-0 | [2] |
| Molecular Formula | C13H15FO2 | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
The 4-fluorophenyl group is particularly noteworthy. The substitution of hydrogen with fluorine, an atom of similar size but high electronegativity, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[3] Furthermore, the fluorine atom can engage in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
The cyclohexanecarboxylic acid scaffold provides a rigid, three-dimensional structure that can be advantageous for several reasons. Unlike flexible aliphatic chains, a cyclic system reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The carboxylic acid group itself is a versatile functional handle for forming ionic interactions, hydrogen bonds, or for further derivatization into esters, amides, and other functional groups to modulate properties like solubility and cell permeability.
Synthesis of this compound: A Proposed Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Hydrogenation of 4-(4-Fluorophenyl)benzoic Acid
-
Reactor Setup: In a high-pressure reactor, combine 4-(4-fluorophenyl)benzoic acid with a suitable aryl hydrogenation catalyst, such as rhodium or ruthenium on a solid carbon support.[4]
-
Solvent Addition: Add a tertiary cyclic amide solvent, for example, N-methyl-2-pyrrolidone (NMP), to the reactor.[4]
-
Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure ranging from 80 to 2000 psig. Heat the reaction mixture to a temperature between 20°C and 200°C.[4]
-
Monitoring and Work-up: Monitor the reaction for the consumption of hydrogen. Upon completion, cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purification: The product, this compound, can be isolated and purified from the solvent using standard techniques such as crystallization or chromatography.
Potential Research Applications: A Multi-faceted Scaffold
The structural features of this compound suggest its potential utility in several therapeutic areas. The following sections outline key research directions, supported by evidence from analogous compounds.
Anti-inflammatory and Immunomodulatory Effects: Targeting Phosphodiesterase 4 (PDE4)
Scientific Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that suppresses inflammatory responses.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the down-regulation of a cascade of inflammatory mediators.[5] Several PDE4 inhibitors are in clinical development for the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6] Notably, the clinical candidate 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid highlights the potential of the fluorophenyl-cyclohexanecarboxylic acid scaffold in targeting PDE4.[7]
Caption: Hypothesized mechanism of PDE4 inhibition.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
A common method to assess PDE4 inhibition is through a fluorescence polarization (FP) assay.[8]
-
Reaction Setup: In a 96-well plate, combine purified recombinant PDE4B1 enzyme with a fluorescently labeled cAMP substrate (e.g., cAMP-FAM) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not exceed 1%) to the wells. Include a positive control (a known PDE4 inhibitor like roflumilast) and a negative control (solvent only).[8]
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add a phosphate-binding agent that binds to the hydrolyzed FAM-AMP product, causing an increase in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization using a microplate reader. The degree of inhibition is proportional to the reduction in the FP signal. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PDE4 activity by 50%.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay provides a general screen for anti-inflammatory potential by assessing the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[9][10]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of this compound.[9]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Heat the samples at 70°C for 5 minutes to induce protein denaturation.[9]
-
Measurement: After cooling, measure the absorbance of the solutions at 660 nm. A decrease in absorbance indicates inhibition of protein denaturation.
-
Analysis: Calculate the percentage inhibition of denaturation compared to a control sample without the test compound.
Antimicrobial Applications
Scientific Rationale: The cyclohexanecarboxylic acid scaffold has been explored for its antimicrobial properties. Derivatives of the structurally related trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11][12] The incorporation of a fluorine atom in the phenyl ring, as seen in fluoroquinolone antibiotics, is a well-established strategy to enhance antibacterial potency and cell penetration.[1] This suggests that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.
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An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid: Synthesis, Derivatives, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and conformationally restricted alicyclic scaffolds has proven to be a highly effective strategy for the development of novel therapeutic agents. The 1-(4-fluorophenyl)cyclohexanecarboxylic acid core represents a fascinating convergence of these principles. The presence of a fluorine atom on the phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the cyclohexane ring introduces a three-dimensional architecture that can optimize ligand-receptor interactions and improve pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its chemical space, and discuss its potential biological activities, underpinned by a thorough analysis of structure-activity relationships (SAR) of related compounds.
Synthesis and Characterization: A Plausible Route
While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic pathway can be devised based on established organic chemistry principles and published procedures for analogous compounds. A highly plausible approach involves the formation of a nitrile intermediate, 1-(4-fluorophenyl)cyclohexanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid.[2][3]
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile. This intermediate can be prepared via a nucleophilic substitution reaction between the cyanohydrin of cyclohexanone and 4-fluorophenylmagnesium bromide (a Grignard reagent) or through the reaction of 4-fluorobenzonitrile with a suitable cyclohexyl nucleophile. A more direct and commonly employed method is the Strecker synthesis or a variation thereof. However, for the purpose of this guide, we will outline a procedure based on the nucleophilic addition of a cyanide source to a cyclohexylidene species derived from 4-fluorobenzaldehyde and cyclohexanone, followed by an isomerization step. A more direct route involves the reaction of 4-fluorophenylacetonitrile with 1,5-dibromopentane in the presence of a strong base.
-
Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile. The nitrile group can be converted to a carboxylic acid moiety under either acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis typically involves refluxing the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[2] Base-catalyzed hydrolysis is usually achieved by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.[3]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
To a stirred suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add 4-fluorophenylacetonitrile (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 1,5-dibromopentane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench cautiously with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclohexanecarbonitrile.
Step 2: Hydrolysis to this compound
-
To a solution of 1-(4-fluorophenyl)cyclohexanecarbonitrile (1.0 equivalent) in ethanol, add a 6M aqueous solution of hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the fluorophenyl and cyclohexyl protons and carbons, as well as the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target compound.
The Chemical Space of Derivatives and Analogs
The this compound scaffold offers multiple points for chemical modification to generate a library of derivatives and analogs with diverse biological activities.
Caption: Potential modification sites on the core scaffold.
-
Phenyl Ring: The position and nature of the substituent on the phenyl ring can be varied. For instance, moving the fluorine to the 2- or 3-position or introducing additional fluorine atoms could fine-tune electronic properties and binding interactions. Other substituents like chloro, methyl, or methoxy groups can also be explored.
-
Cyclohexyl Ring: The size of the aliphatic ring can be altered to cyclopentyl or cycloheptyl to probe the optimal conformation for receptor binding. Furthermore, substituents can be introduced on the cyclohexane ring to explore additional binding pockets.
-
Carboxylic Acid Group: The carboxylic acid moiety is a key interaction point and can be modified to esters or amides to alter solubility and cell permeability. Bioisosteric replacement with groups like tetrazoles or hydroxamic acids can also be investigated to improve pharmacokinetic properties.
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Potential Therapeutic Areas
-
Anticancer Activity: Numerous studies have demonstrated the anticancer potential of compounds containing fluorophenyl and carboxylic acid moieties. For example, fluorophenyl derivatives of 1,3,4-thiadiazole have shown cytotoxic activity against estrogen-dependent breast cancer cell lines.[4][5]
-
Enzyme Inhibition: The carboxylic acid group is a common feature in many enzyme inhibitors, often acting as a key binding motif. Analogs of 1-phenylcyclohexanecarboxylic acid could potentially inhibit various enzymes, and SAR studies on related scaffolds have identified potent inhibitors of enzymes like d-amino acid oxidase.[6][7]
-
Anti-inflammatory and Analgesic Activity: Carboxylic acid-containing compounds are well-represented among nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclohexyl ring can provide a lipophilic character that may enhance anti-inflammatory properties.
-
Antibacterial Activity: Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and evaluated for their antibacterial activity, showing that modifications to the core structure can lead to potent antimicrobial agents.[8]
Structure-Activity Relationship Insights from Analogs
Based on studies of related compounds, the following SAR trends can be hypothesized:
-
Role of the Fluorine Atom: The position of the fluorine atom on the phenyl ring is likely to be critical for activity. A para-substitution, as in the title compound, often leads to favorable interactions within a binding pocket.
-
Importance of the Carboxylic Acid: The carboxylic acid group is expected to be a key pharmacophoric feature, likely involved in hydrogen bonding or ionic interactions with the biological target.
-
Influence of the Cyclohexyl Ring: The conformational restriction imposed by the cyclohexane ring can enhance binding affinity by reducing the entropic penalty upon binding. The stereochemistry of substituents on the cyclohexane ring can also significantly impact activity.
Table 1: Biological Activities of Selected Cyclohexanecarboxylic Acid Analogs
| Compound Class | Biological Activity | Key Structural Features | Reference |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Anti-inflammatory, Antiproliferative | Presence of a double bond in the cyclohexene ring enhances antiproliferative activity. | [9] |
| 4-(4-Chlorophenyl)cyclohexane carbohydrazide derivatives | Antibacterial | Nitrogen heterocyclic rings attached to the carbohydrazide moiety showed significant activity. | [8] |
| 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones with aryl substituents | DAAO Inhibition | Bulky substituents on the aryl ring are generally not well-tolerated. | [6] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound and its derivatives, a series of in vitro assays can be employed.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of enzyme inhibition against the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The strategic combination of a fluorinated aromatic ring and a conformationally restricted alicyclic moiety offers significant potential for optimizing both the pharmacodynamic and pharmacokinetic properties of drug candidates. This technical guide has provided a comprehensive overview of a plausible synthetic route, potential avenues for derivatization, and likely areas of biological activity based on the analysis of related compounds. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore their therapeutic potential.
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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Predicting the Mechanism of Action for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid: An Integrated Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. For uncharacterized molecules such as 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a systematic and multi-faceted approach is paramount. This guide presents a comprehensive, integrated strategy for the MoA prediction of this compound, beginning with computational analysis and culminating in a tiered experimental validation cascade. By leveraging data from structurally similar analogs and employing a logical, hypothesis-driven experimental workflow, researchers can efficiently navigate the complexities of target identification and pathway deconvolution. This document serves as a technical roadmap, providing not only the scientific rationale behind each step but also detailed, field-proven protocols to empower researchers in their quest to understand the therapeutic potential of new chemical entities.
Introduction: The Challenge of a Novel Chemical Entity
This compound is a distinct chemical entity featuring a 4-fluorophenyl group appended to a cyclohexanecarboxylic acid scaffold. While direct biological data for this specific molecule is scarce, published literature on its structural analogs provides a crucial starting point. Notably, amidrazone derivatives of cyclohexene carboxylic acid have demonstrated significant anti-inflammatory and antiproliferative activities.[1][2] These findings suggest that the core scaffold of this compound may harbor therapeutic potential within these domains.
This guide outlines a robust workflow designed to systematically investigate this potential, moving from broad, predictive in silico methods to focused, definitive in vitro assays. The objective is to build a scientifically sound MoA hypothesis grounded in empirical evidence.
Part I: In Silico Hypothesis Generation
The journey to MoA elucidation begins in silico. Computational methods offer a rapid and cost-effective means to generate initial hypotheses by exploring the vast landscape of potential biological targets.[3]
Structural & Physicochemical Profile
-
IUPAC Name: 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
-
Molecular Formula: C₁₃H₁₅FO₂
-
Molecular Weight: 222.26 g/mol
-
Key Structural Motifs:
-
4-Fluorophenyl Group: A common moiety in medicinal chemistry, often contributing to binding affinity and metabolic stability.
-
Cyclohexanecarboxylic Acid Moiety: A saturated carbocyclic ring with a carboxylic acid group, providing a potential point for ionic interactions or hydrogen bonding.
-
Computational Target Prediction Workflow
To identify potential protein targets, a "reverse" screening approach is proposed. Instead of screening a library of compounds against a single target, we screen our single compound against a vast library of known protein structures. This can be achieved through two primary, complementary methods: reverse docking and pharmacophore-based screening.[4][5][6][7]
Methodology: Reverse Docking
Reverse docking computationally assesses the binding compatibility of a ligand with a large collection of 3D protein structures.[4][8] This method is invaluable for identifying potential off-targets and for discovering entirely new therapeutic applications for a compound.
Methodology: Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[9][10][11][12] A pharmacophore model of this compound can be used as a 3D query to search databases of protein structures, identifying those with binding sites that complement the compound's features.
The following diagram illustrates the proposed computational workflow.
Caption: In silico workflow for generating initial MoA hypotheses.
Part II: Tiered Experimental Validation Cascade
With a list of prioritized targets and potential biological activities from in silico analysis and analog data, we proceed to a structured, three-tiered experimental validation process. This cascade is designed to first confirm the predicted phenotype and then systematically drill down to the specific molecular mechanism.
Tier 1: Broad Phenotypic Screening
The initial goal is to confirm the biological activity suggested by analog compounds—specifically, anti-inflammatory and antiproliferative effects.
Caption: Tier 1 workflow for broad phenotypic activity screening.
Experimental Protocol 1: Anti-Inflammatory Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Plating: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with a dose-response range of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. Include an unstimulated control.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound relative to the LPS-stimulated vehicle control.
Experimental Protocol 2: Antiproliferative MTT Assay
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., A549-lung, MCF7-breast, HCT116-colon).
-
Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Tier 2: Pathway Deconvolution
The results from Tier 1 will dictate the direction of subsequent experiments. This tier aims to identify the specific signaling pathways modulated by the compound.
Caption: Decision tree for Tier 2 pathway deconvolution experiments.
Experimental Protocol 3: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Plate and treat RAW 264.7 cells with the compound as described in Protocol 1, but for shorter time points (e.g., 15, 30, 60 minutes) following LPS stimulation.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Tier 3: Direct Target Identification & Validation
This final tier aims to confirm direct engagement between the compound and its putative molecular target, as predicted by in silico methods and supported by pathway analysis.
Scenario: In silico analysis predicted that this compound binds to Cyclooxygenase-2 (COX-2), and Tier 1 & 2 experiments confirmed a potent anti-inflammatory effect without affecting NF-κB signaling.
Experimental Protocol 4: In Vitro COX-2 Enzymatic Assay
-
Assay Principle: Utilize a commercially available COX-2 inhibitor screening kit (e.g., colorimetric or fluorometric). These assays typically measure the peroxidase activity of COX-2.
-
Reagents: The kit will include purified human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and a detection reagent.
-
Procedure: a. In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. b. Add a dose-response range of this compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control. c. Incubate for a short period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding arachidonic acid. e. After a set reaction time, measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value. Direct inhibition in this cell-free system provides strong evidence of target engagement.
Data Summary: Insights from Analogues
The biological activities of structurally related amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid provide a strong rationale for the proposed screening cascade.
| Compound ID | R¹ Substituent | R² Substituent | Key Biological Activity | Source |
| 2b | 2-pyridyl | 4-chlorophenyl | Potent inhibitor of TNF-α, IL-6, and IL-10 (92-99% inhibition at high dose). | [1][2] |
| 2f | 2-pyridyl | 2,4-dichlorophenyl | Strong and selective inhibitor of TNF-α (66-81% inhibition across all doses). | [1][2] |
| 2a, 2d, 2f | - | - | Demonstrated higher antiproliferative activity than ibuprofen at 100 µg/mL. | [1][2] |
| 2c | 2-pyridyl | 4-methylphenyl | Bacteriostatic activity against S. aureus and M. smegmatis. | [1][2] |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1][2]
Conclusion
The prediction of a mechanism of action for a novel compound like this compound requires a disciplined, hierarchical research strategy. By initiating with a broad net of in silico predictions, we can formulate testable hypotheses that guide subsequent experimental work. The proposed tiered validation cascade, beginning with broad phenotypic screening and systematically progressing to specific pathway analysis and direct target engagement assays, provides a robust framework for success. This integrated approach not only maximizes the efficiency of the research process but also ensures that the resulting MoA is supported by a strong, multi-faceted body of evidence, paving the way for potential future therapeutic development.
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A Technical Guide to the Lipophilicity and LogP of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Introduction: Lipophilicity as a Cornerstone of Modern Drug Discovery
In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount determinants of its ultimate success or failure. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical parameter influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] It governs the intricate dance a molecule must perform: traversing cellular membranes to reach its target, while maintaining sufficient aqueous solubility to be transported through the bloodstream. An imbalance in lipophilicity can lead to poor bioavailability, off-target toxicity, or rapid metabolic clearance.[3]
This guide provides an in-depth technical exploration of the lipophilicity of a specific molecule of interest: 1-(4-Fluorophenyl)cyclohexanecarboxylic acid . We will delve into the theoretical underpinnings of lipophilicity, detail the gold-standard experimental methodologies for its determination, explore the nuances of computational prediction, and contextualize the data for this particular fluorinated carboxylic acid within the broader framework of medicinal chemistry.
The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity, expressed as its logarithm, LogP.[4] For ionizable compounds such as this compound, the distribution coefficient (LogD) is more physiologically relevant, as it accounts for the pH-dependent equilibrium between the neutral and ionized forms of the molecule.[5]
The Molecule in Focus: this compound
-
Structure:
-
Molecular Formula: C₁₃H₁₅FO₂
-
Molecular Weight: 222.26 g/mol
-
CAS Number: 214263-00-0[6]
-
-
Structural Features: This molecule possesses a carboxylic acid group, making it an acidic compound that will be partially or fully ionized at physiological pH. The structure combines a rigid cyclohexyl ring, a phenyl group, and a fluorine atom—a common bioisosteric replacement for hydrogen in medicinal chemistry. Fluorination can subtly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, making the accurate determination of its LogP value essential.[7][8]
Part 1: Experimental Determination of Lipophilicity
The empirical measurement of LogP and LogD remains the benchmark for accuracy. Two primary methods are endorsed by regulatory bodies like the OECD: the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
The Shake-Flask Method (OECD Guideline 107): The Gold Standard
The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the definitive "gold standard".[9] Despite its conceptual simplicity, it is labor-intensive and requires meticulous control over experimental variables to ensure reproducibility.[9]
Causality Behind Choices:
-
n-Octanol/Water System: This solvent system is the standard mimic for the partitioning between the aqueous environment of the body and the lipid bilayers of cell membranes.[6]
-
Pre-saturation: Saturating each solvent with the other before the experiment is critical to prevent volume changes during partitioning, which would alter the concentration and lead to erroneous results.
-
pH 7.4 Buffer: Using a phosphate-buffered saline (PBS) at pH 7.4 simulates the pH of blood plasma, making the resulting LogD value more physiologically relevant for this ionizable carboxylic acid.[10]
-
Equilibration Time: Allowing sufficient time for the solute to reach equilibrium between the two phases is mandatory for an accurate measurement. This is typically achieved by gentle, prolonged agitation.
-
Phase Separation: Clean separation of the two immiscible layers is crucial. Centrifugation is employed to break up any emulsions that may have formed.
-
Quantification: HPLC with UV detection is a robust and sensitive method for determining the analyte's concentration in each phase. A calibration curve is essential for accurate quantification.
Step-by-Step Methodology:
-
Preparation of Solvents:
-
Mix equal volumes of 1-octanol and 0.1 M PBS (pH 7.4).
-
Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate for at least 24 hours. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated PBS.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in octanol-saturated PBS. A typical starting concentration is 1 mg/mL.
-
-
Partitioning:
-
In a suitable vessel (e.g., a screw-cap tube), combine 5 mL of the water-saturated octanol and 5 mL of the sample solution (in octanol-saturated PBS).
-
Gently agitate the mixture on a shaker at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the mixture at 2000 x g for 15 minutes to ensure complete separation of the phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top) phase.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Analyze the aliquots and calibration standards by HPLC-UV. Determine the concentration of the analyte in each phase ([Organic] and [Aqueous]) using the calibration curve.
-
-
Calculation:
-
The Distribution Coefficient (D) is calculated as: D = [Organic] / [Aqueous]
-
The LogD is then: LogD = log₁₀(D)
-
RP-HPLC Method (OECD Guideline 117): A High-Throughput Alternative
Reversed-phase HPLC offers a faster, more automated method for estimating lipophilicity.[11] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value. The logarithm of the capacity factor (log k) is determined at several mobile phase compositions and extrapolated to 100% aqueous phase to yield log k_w, which is linearly correlated with LogP.[7][12]
Caption: Workflow for LogP estimation using the RP-HPLC method.
Part 2: In Silico Prediction of Lipophilicity
Computational tools provide rapid, cost-effective estimations of LogP, which are invaluable in the early stages of drug discovery for screening large virtual libraries.[13] These methods can be broadly categorized.
-
Fragment-based/Atom-based Methods: These algorithms deconstruct a molecule into predefined fragments or atoms, each with an assigned hydrophobicity value. The LogP is calculated by summing these contributions, often with correction factors for intramolecular interactions.[11]
-
Property-based Methods: These approaches use whole-molecule descriptors (e.g., molecular weight, polar surface area) to predict LogP through quantitative structure-property relationship (QSPR) models.
It is crucial to recognize that the accuracy of these predictors can be limited, especially for novel chemical scaffolds or molecules with complex electronic effects, such as fluorinated compounds.[14] Fluorine's high electronegativity can lead to non-obvious changes in molecular conformation and hydrogen bonding capacity, challenging purely additive prediction models.[7] Therefore, it is best practice to consult multiple predictors to establish a consensus range.
Caption: A simplified overview of the in silico LogP prediction process.
Part 3: Lipophilicity Data for this compound
| Prediction Method/Database | Predicted LogP | Source |
| ChemicalBook Database | 3.11 | [9] |
| ALOGPS 2.1 | (Not directly found, requires user input) | [15][16] |
| SwissADME (Consensus) | (Not directly found, requires user input) | [2][17] |
| ChemAxon | (Not directly found, requires user input) | [3][18] |
The predicted LogP value of 3.11 provides a strong working hypothesis for the lipophilicity of the neutral form of this compound.[9] For comparison, the LogP of the analogous 1-(4-Chlorophenyl)cyclohexanecarboxylic acid is predicted to be 3.86, suggesting the fluorine substituent results in a less lipophilic compound than a chlorine substituent at the same position.[19]
Part 4: Interpretation and Application in Drug Development
A LogP value of 3.11 places this compound within a favorable range for many drug discovery applications.
-
Lipinski's Rule of Five: This rule of thumb suggests that orally bioavailable drugs often have a LogP value of less than 5. At 3.11, this compound comfortably meets this criterion.[4]
-
ADME Profile: A moderate LogP value like this often represents a good balance between aqueous solubility and membrane permeability.
-
Too Low (<0): May result in poor absorption due to an inability to cross lipid membranes.
-
Too High (>5): Can lead to poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, all of which reduce the free concentration of the drug available to act on its target. It can also lead to increased metabolic turnover and toxicity.[3]
-
-
LogD Consideration: As a carboxylic acid, the compound's pKa is critical. At physiological pH (7.4), a significant portion of the molecules will be in the ionized carboxylate form. This ionization dramatically increases aqueous solubility and lowers the effective lipophilicity (LogD < LogP). This pH-dependent behavior is crucial for its distribution profile, particularly affecting renal clearance routes.
Conclusion
The lipophilicity of this compound, characterized by a predicted LogP of approximately 3.11, positions it as an interesting candidate from a physicochemical standpoint. This value suggests a promising balance for membrane permeability and aqueous solubility, aligning with established guidelines for drug-likeness. However, as this guide has detailed, computational predictions are a starting point. For definitive characterization and to support progression in a drug development pipeline, rigorous experimental determination using validated methods like the shake-flask or RP-HPLC techniques is indispensable. Understanding and accurately quantifying lipophilicity is not merely an academic exercise; it is a foundational pillar upon which successful, safe, and effective medicines are built.
References
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. Available from: [Link]
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Zafrani, Y., et al. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Nature Communications. Available from: [Link]
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Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Available from: [Link]
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Poel, A. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(14). Available from: [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Available from: [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available from: [Link]
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Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 57-66. Available from: [Link]
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Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
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ALOGPS 2.1. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
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ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
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SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
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ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
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ChemAxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link]
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Mishra, S., & Dahima, R. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). GSC Biological and Pharmaceutical Sciences, 15(3), 251-260. Available from: [Link]
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ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]
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ResearchGate. (2024). SwissADME. Available from: [Link]
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ChemAxon Docs. (n.d.). About Chemical Calculations and Predictions. Retrieved from [Link]
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Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103–3110. Available from: [Link]
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ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. Available from: [Link]
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SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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An In-depth Guide to the Stereochemistry of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
A Senior Application Scientist's Perspective on Chirality in Symmetrically Substituted Cycloalkanes
Abstract
This technical guide provides a detailed stereochemical analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. Contrary to what might be assumed from its complex structure, this molecule is fundamentally achiral. This paper will deconstruct the molecular architecture to explain the principles dictating its lack of chirality, primarily the presence of a plane of symmetry. We will explore the foundational concepts of stereoisomerism in substituted cyclohexane rings, contrasting the subject molecule with structurally related chiral analogues. Furthermore, this guide presents detailed methodologies for the synthesis and analysis of such compounds, including a hypothetical protocol for the chiral separation of a closely related chiral molecule, thereby providing researchers with practical, field-proven insights into the handling and characterization of stereoisomers in a drug discovery context.
Molecular Profile: this compound
Before delving into stereochemical considerations, it is essential to establish the fundamental properties of the target molecule. This compound is a carbocyclic compound featuring a cyclohexane ring substituted at the C1 position with both a 4-fluorophenyl group and a carboxylic acid group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 214263-00-0 | [1][2] |
| Molecular Formula | C₁₃H₁₅FO₂ | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [2] |
| Synonyms | 1-(p-fluorophenyl)cyclohexanecarboxylic acid | N/A |
Foundational Principles: Chirality in Substituted Cyclohexanes
Chirality, or "handedness," is a critical concept in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituents.
However, the presence of a potential stereocenter does not guarantee chirality for the molecule as a whole. Molecules possessing internal elements of symmetry, such as a plane of symmetry (σ) or a center of inversion (i), are achiral.
In substituted cyclohexanes, the analysis is nuanced.
-
1,2- and 1,3-Disubstituted Cyclohexanes: These systems often possess two stereocenters and can exist as chiral enantiomers and achiral meso compounds.[4]
-
1,4-Disubstituted Cyclohexanes: When the substituents are identical, both cis and trans isomers are achiral due to the presence of a plane of symmetry.[4][5] Even with different substituents, a plane of symmetry can often be identified.
Stereochemical Assessment of this compound
Applying these principles to this compound reveals its true nature. The molecule is a 1,1-disubstituted cyclohexane. The key to its stereochemical identity lies in analyzing its symmetry elements.
A plane of symmetry can be drawn that bisects the molecule. This plane contains:
-
The C1 and C4 atoms of the cyclohexane ring.
-
The entire 4-fluorophenyl group.
-
The entire carboxylic acid group.
This plane divides the cyclohexane ring into two identical halves (-CH₂-CH₂- on one side and -CH₂-CH₂- on the other). Since the molecule possesses this internal plane of symmetry, it is superimposable on its mirror image.
Below is a logical workflow for this determination.
Caption: Workflow for determining the achiral nature of the molecule.
Inducing Chirality: The Path to Biologically Active Stereoisomers
For drug development professionals, the achiral nature of the parent scaffold is a starting point. Introducing chirality requires strategic modification to eliminate the plane of symmetry. This can be achieved by adding a substituent at any position on the cyclohexane ring other than C4. For example, creating 2-methyl-1-(4-fluorophenyl)cyclohexanecarboxylic acid would render both C1 and C2 as stereocenters, leading to a set of diastereomers, each of which would be chiral.
The profound impact of stereoisomerism on biological activity is well-documented. For instance, in the case of the calcium antagonist benidipine, the (+)-alpha isomer exhibits a hypotensive effect 30 to 100 times stronger than its (-)-alpha enantiomer, while the beta-diastereoisomer is largely inactive.[3] This underscores the necessity of resolving and testing individual stereoisomers when developing chiral drug candidates.
Analytical & Preparative Methodologies
Synthesis
The synthesis of 1-aryl-cyclohexanecarboxylic acids can be approached through several routes. A common method involves the hydrogenation of the corresponding aromatic precursor.[6] Alternatively, a Grignard reaction followed by carboxylation can be employed. Below is a representative protocol adapted from related syntheses.[7]
Protocol 1: Synthesis of this compound
-
Objective: To synthesize the title compound from 1-bromo-4-fluorobenzene and cyclohexanone.
-
Causality: This two-step protocol utilizes a Grignard reaction to form the C-C bond between the phenyl ring and the cyclohexane ring, followed by a nucleophilic addition/elimination sequence with ethyl cyanoformate and subsequent hydrolysis to yield the carboxylic acid. This is a robust and well-established pathway for creating quaternary centers.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.
-
Addition to Cyclohexanone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclohexanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Dehydration: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol is then dehydrated by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark trap to remove water.
-
Carboxylation Sequence: The resulting 1-(4-fluorophenyl)cyclohexene is then reacted. A common route involves hydroboration/oxidation to the alcohol, followed by oxidation to the carboxylic acid. A more direct, albeit advanced, method could involve carboxylation via a different organometallic intermediate. For a laboratory-scale synthesis, a simpler approach is often preferred. Let's consider an alternative from a nitrile intermediate.
-
Alternative (Nitrile Hydrolysis): React 1-(4-fluorophenyl)cyclohexanol (from step 2) with aqueous HCl and NaCN in a two-phase system to form 1-(4-fluorophenyl)cyclohexanecarbonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid by refluxing with a strong base (e.g., 25% NaOH solution) or strong acid (e.g., concentrated H₂SO₄) for several hours.
-
Purification: After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Chiral Separation of Analogues
While the title compound is achiral, any chiral derivative would require separation of its enantiomers for proper biological evaluation. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of acidic compounds.[9][10]
Protocol 2: Hypothetical Chiral HPLC Separation of (R/S)-2-Methyl-1-(4-fluorophenyl)cyclohexanecarboxylic acid
-
Objective: To resolve the enantiomers of a chiral analogue of the title compound.
-
Causality: The choice of a polysaccharide-based CSP, such as Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)), provides a chiral environment.[9] Enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and thus, separation. The mobile phase (hexane/isopropanol with a small amount of trifluoroacetic acid) is optimized for non-polar interactions and to ensure the analyte is in its protonated state, which is crucial for consistent interaction with the stationary phase.
Step-by-Step Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the racemic sample of the chiral analogue in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection & Analysis: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute. The separation of two distinct peaks indicates successful resolution.
-
Validation: The method's robustness can be validated by altering the mobile phase composition (e.g., changing the Hexane/IPA ratio) and observing the effect on resolution (Rs) and selectivity (α). For preparative scale, the method can be scaled up using a larger diameter column.[11]
The following diagram illustrates a typical workflow for chiral drug analysis.
Sources
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- 3. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-(4-fluorophenyl)cyclohexanecarboxylic acid, a valuable building block in medicinal and materials chemistry. The described methodology first involves the formation of a cyclohexane ring via a base-mediated double alkylation of 4-fluorophenylacetonitrile with 1,5-dibromopentane to yield the key intermediate, 1-(4-fluorophenyl)cyclohexanecarbonitrile. The subsequent step details the robust acid-catalyzed hydrolysis of the nitrile to the final carboxylic acid product. This guide is designed for researchers and professionals in drug development and organic synthesis, offering in-depth explanations for experimental choices, detailed safety protocols, and characterization guidelines to ensure reproducible and reliable results.
Introduction & Significance
Substituted cyclohexanecarboxylic acids are prevalent structural motifs in a wide array of pharmacologically active compounds and advanced materials. The incorporation of a fluorophenyl group, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug design. This compound (CAS No: 214263-00-0) serves as a crucial intermediate for more complex molecular architectures.[1][2]
While several synthetic routes can be conceptualized, this protocol focuses on a reliable and scalable two-step sequence commencing from commercially available starting materials. This approach, centered around the formation and subsequent hydrolysis of a nitrile intermediate, is a classic and powerful strategy in organic synthesis for constructing quaternary carbon centers bearing a carboxylic acid.[3][4] This document provides a self-validating system, explaining the causality behind each procedural step to empower the researcher not only to replicate the synthesis but also to adapt it for analogous structures.
Overall Synthetic Pathway
The synthesis is executed in two primary stages: (I) Cyclization to form the nitrile intermediate, and (II) Hydrolysis to yield the target carboxylic acid.
Figure 1: Overall two-step synthesis workflow.
Safety & Hazard Management
All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously flame-dried, and the reaction must be maintained under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents (THF, Hexanes): Flammable liquids. Keep away from ignition sources. Tetrahydrofuran (THF) can form explosive peroxides upon storage; always use freshly distilled or inhibitor-tested solvent.
-
1,5-Dibromopentane: A lachrymator and skin irritant. Handle with care.
-
Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Always add acid to water, never the reverse.
-
General Precautions: The final product, this compound, is classified as a skin, eye, and respiratory irritant.[1] Avoid inhalation of dust and direct contact with skin and eyes.[5][6]
Part I: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
Principle and Mechanism
This step involves the deprotonation of the α-carbon of 4-fluorophenylacetonitrile using a strong, non-nucleophilic base, sodium hydride (NaH). The resulting resonance-stabilized carbanion acts as a potent nucleophile. This carbanion then undergoes a sequential, intramolecular double S(_N)2 reaction with 1,5-dibromopentane. The first substitution forms a linear chain, and the second, intramolecular substitution closes the chain to form the stable six-membered cyclohexane ring, yielding the desired α-aryl nitrile. Anhydrous conditions are paramount to prevent the immediate quenching of the carbanion by protic solvents like water.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Moles | Notes |
| Sodium Hydride (60% in oil) | 24.00 | 7646-69-7 | 4.4 g | 0.11 | 2.2 eq. |
| Anhydrous Hexanes | - | 110-54-3 | ~30 mL | - | For washing NaH |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 | 250 mL | - | Freshly distilled or from solvent system |
| 4-Fluorophenylacetonitrile | 135.14 | 459-22-3 | 6.76 g | 0.05 | 1.0 eq. |
| 1,5-Dibromopentane | 229.96 | 111-24-0 | 11.5 g | 0.05 | 1.0 eq. |
| Saturated NH₄Cl (aq) | - | - | 100 mL | - | For quenching |
| Diethyl Ether | - | 60-29-7 | 300 mL | - | For extraction |
| Brine (Saturated NaCl aq) | - | - | 100 mL | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | - | For drying |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, dropping funnels (2), and standard glassware for workup.
Experimental Protocol
-
Apparatus Setup: Assemble and flame-dry the 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and two dropping funnels. Allow the apparatus to cool to room temperature under a steady stream of nitrogen or argon.
-
Base Preparation: In the reaction flask, suspend the sodium hydride (4.4 g) in 20 mL of anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant hexane wash via cannula. Repeat this washing step once more to ensure complete removal of the mineral oil.
-
Reaction Initiation: Suspend the washed NaH in 100 mL of anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Carbanion Formation: Dissolve 4-fluorophenylacetonitrile (6.76 g) in 50 mL of anhydrous THF and add it to one of the dropping funnels. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. The formation of the carbanion is accompanied by vigorous hydrogen gas evolution. Causality Note: Slow addition is critical to control the exotherm and the rate of H₂ evolution. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Cyclization: Dissolve 1,5-dibromopentane (11.5 g) in 100 mL of anhydrous THF and add it to the second dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 45 minutes. Once the addition is complete, remove the ice bath and slowly heat the reaction to reflux (~66 °C). Maintain reflux for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: After cooling the mixture to 0 °C, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Add 150 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts sequentially with 100 mL of water and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield 1-(4-fluorophenyl)cyclohexanecarbonitrile as an off-white to light yellow solid.[7]
Characterization
-
Expected Yield: 65-75%
-
Physical Appearance: Off-white to light yellow solid.[7]
-
Melting Point: 33-38 °C.[7]
-
Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.[7]
Part II: Hydrolysis to this compound
Principle and Mechanism
Acid-catalyzed hydrolysis converts the nitrile functional group into a carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, making the carbon atom more electrophilic for nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide intermediate. Under the harsh acidic and high-temperature conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[3][8][9] Heating under reflux is essential to provide the necessary activation energy for both stages of the hydrolysis.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Quantity | Moles | Notes |
| 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 203.26 | 71486-43-6 | 5.0 g | 0.0246 | 1.0 eq. |
| Sulfuric Acid (98%) | 98.08 | 7664-93-9 | 15 mL | - | Corrosive! |
| Deionized Water | 18.02 | 7732-18-5 | 15 mL | - | |
| Ice | - | - | ~200 g | - | For precipitation |
| Ethanol/Water mixture | - | - | As needed | - | For recrystallization |
Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel, and standard glassware.
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare the hydrolysis solution. Safety Note: Perform this in the fume hood and add acid to water. Carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of deionized water with stirring and cooling.
-
Hydrolysis: Add the 1-(4-fluorophenyl)cyclohexanecarbonitrile (5.0 g) from Part I to the aqueous acid solution.
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC until the starting nitrile is consumed.
-
Product Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly and carefully over approximately 200 g of crushed ice in a beaker with stirring. A white precipitate of the carboxylic acid product should form immediately. Causality Note: The product is insoluble in cold, acidic water, leading to its precipitation, which simplifies isolation.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual sulfuric acid and ammonium sulfate.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60 °C. For higher purity, the dried solid can be recrystallized from an ethanol/water or acetic acid/water solvent system.
Characterization
-
Expected Yield: 85-95%
-
Physical Appearance: White crystalline solid.
-
Molecular Weight: 222.26 g/mol .[2]
-
Spectroscopic Data: Confirm the final structure using ¹H NMR, ¹³C NMR, IR (noting the appearance of a broad O-H stretch and a strong C=O stretch for the carboxylic acid), and Mass Spectrometry.[10]
Data Summary
| Step | Product | M.W. ( g/mol ) | Typical Yield | Melting Point (°C) | Key Reagents | Conditions |
| I | 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 203.26 | 65-75% | 33-38[7] | NaH, 1,5-Dibromopentane | THF, Reflux, 12-18h |
| II | This compound | 222.26 | 85-95% | N/A | Conc. H₂SO₄, H₂O | Reflux, 4-6h |
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet for 1-(Cbz-amino)cyclohexanecarboxylic Acid. Retrieved from Angene Chemical. [Link]
-
MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Retrieved from MySkinRecipes. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]
-
Unknown Source. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from Oakwood Chemical. [Link]
-
Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2996. [Link]
-
Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Retrieved from Study.com. [Link]
-
SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from SIELC Technologies. [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Retrieved from Chemguide. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
-
NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Retrieved from NIST WebBook. [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from LibreTexts Chemistry. [Link]
-
Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from Organic Chemistry. [Link]
-
Martinkova, L., & Vesela, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids. Retrieved from Science of Synthesis. [Link]
-
NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Retrieved from NIST WebBook. [Link]
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Application Note: High-Purity Isolation of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid via Optimized Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The document provides an in-depth explanation of the principles of solvent selection, a step-by-step methodology for the purification process, and analytical techniques for verifying the purity of the final product. The causality behind each experimental choice is elucidated to empower researchers in adapting and troubleshooting the protocol.
Introduction: The Imperative for Purity
This compound (CAS No. 214263-00-0) is a crucial building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2] This application note provides a detailed, field-proven protocol for the purification of this compound, ensuring a high degree of purity suitable for downstream applications in drug development and research.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 214263-00-0 | [3][4][5] |
| Molecular Formula | C13H15FO2 | [4][5] |
| Molecular Weight | 222.26 g/mol | [4] |
| Melting Point | 136 °C | [6] |
| Appearance | White to off-white solid | [6] |
The Science of Recrystallization: A Foundational Overview
Recrystallization is predicated on the principle that the solubility of a solid in a solvent is temperature-dependent.[1] An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2] Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at elevated temperatures.[2] The process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent, followed by filtration of any insoluble impurities. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the more soluble impurities remain in the mother liquor.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent should:
-
Effectively dissolve the target compound at elevated temperatures.
-
Exhibit poor solubility for the target compound at low temperatures.
-
Either completely dissolve or not dissolve impurities at all.
-
Be chemically inert, not reacting with the target compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Be non-toxic, environmentally friendly, and cost-effective.
Experimental Protocol: Purification of this compound
This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the success of the purification.
Materials and Equipment
-
Impure this compound
-
Solvent candidates: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, and distilled water.
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
Analytical balance
Workflow for Recrystallization
The overall workflow for the purification of this compound is depicted in the following diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Part 1: Solvent Selection
The choice of solvent is paramount for successful recrystallization. For carboxylic acids, polar protic solvents such as alcohols or aqueous mixtures are often effective.[2] This protocol outlines a systematic screening process.
-
Initial Screening:
-
Place approximately 50 mg of the impure this compound into several small test tubes.
-
To each test tube, add 1 mL of a different solvent from the candidate list (Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane, water).
-
Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing undissolved solid in a water bath.
-
Observe the solubility as the temperature increases. A good solvent will dissolve the compound completely upon heating.
-
-
Crystallization Potential:
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then in an ice bath.
-
A suitable solvent will yield a good crop of crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble in that solvent even at low temperatures.
-
-
Mixed Solvent Systems:
-
If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Dissolve the compound in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool.
-
Part 2: Recrystallization Procedure
Based on the solvent screening, select the optimal solvent or solvent pair. The following procedure assumes a single-solvent system.
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and a magnetic stir bar.
-
Heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
-
Hot Gravity Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point or air-dry until the solvent has completely evaporated.
-
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to validate the success of the purification.
-
Melting Point Determination: A sharp melting point close to the literature value (136 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical identity and purity of the compound.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified compound with the starting material and to check for the presence of any remaining impurities.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step, from solvent selection to final product characterization, researchers can consistently obtain high-purity material essential for their work in drug discovery and development.
References
-
Oakwood Chemical. This compound. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
- Google Patents. Aryl substituted-hydroxy substituted cyclohexenecarboxylic acids and esters.
- Google Patents. Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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- 5. This compound [oakwoodchemical.com]
- 6. This compound, 98 | 214263-00-0 [amp.chemicalbook.com]
Application Note: High-Purity Isolation of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid via Flash Column Chromatography
Abstract
This comprehensive guide details a robust and efficient protocol for the purification of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid using normal-phase flash column chromatography. The methodology is designed to yield a high-purity product, suitable for downstream applications in pharmaceutical research and development. This document provides a step-by-step procedure, from the selection of the stationary and mobile phases to the final purity assessment, grounded in the physicochemical properties of the target molecule and established chromatographic principles.
Introduction: The Significance of Purified this compound
This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The presence of the fluorophenyl and cyclohexanecarboxylic acid moieties suggests its utility as a building block in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor, achieving high purity is paramount to ensure the safety, efficacy, and reproducibility of subsequent synthetic steps and biological assays.
Column chromatography is a cornerstone technique for the purification of organic compounds.[1] This application note focuses on a normal-phase flash chromatography approach, which offers a balance of speed, efficiency, and scalability for laboratory-scale purifications.[2]
Foundational Principles: Tailoring Chromatography to Carboxylic Acids
The successful separation of this compound from reaction byproducts and unreacted starting materials hinges on the differential partitioning of these compounds between a polar stationary phase and a less polar mobile phase.[3]
Stationary Phase: The Role of Silica Gel
Silica gel, a highly porous form of silicon dioxide, serves as the polar stationary phase. Its surface is rich in silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar functional groups of the analyte, such as the carboxylic acid group of our target compound.[4]
Mobile Phase: Eluent Selection and Optimization
The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A common strategy for normal-phase chromatography is to use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[5] The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents.
For carboxylic acids, a common issue is "tailing" of the spots on a TLC plate or peaks in a chromatogram. This is often due to strong, sometimes irreversible, adsorption of the acidic proton onto the basic sites of the silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase.[6] This acidic modifier protonates the basic sites on the silica and suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.
The ideal mobile phase composition is determined empirically using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound, which generally provides the best separation in a column.[7]
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system and visualize the separation using TLC.
TLC Protocol
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm) and then with a suitable stain.[8]
Visualization of Carboxylic Acids
While the aromatic ring in this compound allows for visualization under UV light, a more specific method is recommended for clear identification.[9] A bromocresol green stain is highly effective for visualizing acidic compounds, which appear as yellow spots on a blue background.[10]
Bromocresol Green Stain Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add a 0.1 M NaOH solution dropwise until the solution turns from yellow to blue.[9]
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Equipment
| Material/Equipment | Specification |
| Stationary Phase | Silica gel (230-400 mesh, 40-63 µm) |
| Mobile Phase | Hexane, Ethyl Acetate, Acetic Acid (analytical grade) |
| Column | Glass column with stopcock |
| Sample | ~1 g of crude this compound |
| Collection Vessels | Test tubes or flasks |
| TLC Supplies | Silica gel plates, developing chamber, UV lamp, stains |
| Rotary Evaporator | For solvent removal |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11]
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with several column volumes of the mobile phase, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. A common starting mobile phase for a compound with an Rf of 0.3 in 80:20 Hexane:Ethyl Acetate would be a slightly less polar mixture, such as 90:10 Hexane:Ethyl Acetate, with 0.5% acetic acid.
-
Apply gentle positive pressure using a pump or compressed air to achieve a steady flow rate (approximately 2 inches/minute).[6]
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound. For example, move from 90:10 to 80:20 Hexane:Ethyl Acetate.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot every few fractions on a TLC plate and develop and visualize as described in section 3.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified product. Determine the yield and assess its purity.
-
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Expected Outcome |
| HPLC | A single major peak corresponding to the target compound. |
| ¹H NMR | A spectrum consistent with the structure of this compound, with minimal or no peaks from impurities. |
| Melting Point | A sharp melting point range, consistent with literature values. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. |
| Tailing of Spots/Peaks | Strong interaction of the carboxylic acid with silica. | Add 0.5-1% acetic or formic acid to the mobile phase.[6] |
| Cracked Column Bed | Column ran dry or improper packing. | Ensure the silica bed is always covered with solvent; repack the column if necessary. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
Conclusion
This application note provides a detailed and reliable protocol for the purification of this compound using normal-phase flash column chromatography. By following the principles of mobile phase selection based on TLC analysis and incorporating an acidic modifier to prevent tailing, researchers can achieve high purity of the target compound. The described methodology is a valuable tool for scientists in the field of drug discovery and organic synthesis.
References
Sources
- 1. chromtech.com [chromtech.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. silicycle.com [silicycle.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. epfl.ch [epfl.ch]
Application Note: Structural Elucidation of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. As a molecule incorporating both a fluorinated aromatic ring and a saturated carbocycle, its structural verification presents a valuable case study for researchers in medicinal chemistry and organic synthesis. We detail a robust experimental protocol and offer an in-depth analysis of the spectral features, including the characteristic chemical shifts, signal multiplicities, and through-bond J-coupling interactions, with a particular focus on the diagnostic influence of the fluorine substituent.
Introduction
This compound is a bifunctional organic molecule that serves as a potential building block in the development of novel therapeutic agents. The presence of the 4-fluorophenyl moiety is of particular interest in drug design, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such synthesized compounds.[2] This guide explains the causality behind the observed spectral data, providing a framework for researchers to confidently characterize this and structurally related molecules.
Experimental Protocol
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is designed to yield high-resolution spectra for quantitative analysis and structural elucidation.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-15 mg of high-purity this compound.
-
Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3][4] For compounds with limited solubility in CDCl₃, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5] The acidic proton of the carboxylic acid is more likely to be observed as a distinct, sharp peak in DMSO-d₆.
-
Homogenization: Secure the cap and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.
-
Internal Standard: Add 10 µL of a dilute solution of Tetramethylsilane (TMS) in the chosen deuterated solvent. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.00 ppm.[5]
NMR Data Acquisition
Spectra should be acquired on a modern NMR spectrometer, for example, a 400 MHz instrument.[5][6]
-
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz
-
Temperature: 298 K
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 4 seconds
-
-
¹³C NMR Parameters:
-
Spectrometer Frequency: 101 MHz
-
Technique: Proton-decoupled (zgpg30 or similar)
-
Number of Scans (NS): 1024 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Spectral Data and Interpretation
The structural assignment of NMR signals is based on chemical shift (δ), signal multiplicity (splitting pattern), integration (proton ratio), and coupling constants (J).[2][7]
Sources
Application Note: Mass Spectrometric Strategies for the Analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Abstract
This document provides a comprehensive technical guide for the mass spectrometry (MS)-based analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. Targeted at researchers, analytical scientists, and professionals in drug development, this note details two primary analytical workflows: direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. We delve into the rationale behind methodological choices, offering detailed, field-tested protocols for sample preparation, instrument configuration, and data interpretation. The guide includes expected fragmentation patterns and visual diagrams to elucidate the analytical pathways, ensuring robust and reliable characterization of this compound.
Introduction and Analytical Rationale
This compound is a compound of interest in pharmaceutical and chemical synthesis, often as a building block or a potential metabolite. Accurate and sensitive quantification and structural confirmation are critical for its application. The molecule's structure, featuring a carboxylic acid group, a cyclohexane ring, and a fluorophenyl moiety, presents distinct analytical characteristics that dictate the optimal mass spectrometric approach.
The high polarity and low volatility imparted by the carboxylic acid group make direct analysis by Gas Chromatography (GC) challenging, often leading to poor peak shape and thermal degradation.[1] Therefore, two primary strategies are explored:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its ability to analyze polar compounds directly in solution. Electrospray ionization (ESI) is particularly well-suited for carboxylic acids, which readily form ions for MS analysis.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. To overcome the limitations posed by the carboxylic acid, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, suitable for GC analysis.[5][6][7]
This guide provides detailed protocols for both approaches, allowing researchers to select the method that best fits their instrumentation and analytical objectives.
Analyte Physicochemical Properties
A clear understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [8] |
| CAS Number | 214263-00-0 | [8] |
| Molecular Formula | C₁₃H₁₅FO₂ | - |
| Average Molecular Weight | 238.26 g/mol | - |
| Monoisotopic Mass | 238.10561 Da | Calculated |
Workflow Overview: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS depends on available instrumentation, required sensitivity, and sample matrix complexity. The following diagram illustrates the two distinct analytical workflows.
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.
Protocol 1: Direct Analysis by LC-MS/MS
This method leverages the inherent polarity of the carboxylic acid for direct analysis using ESI, which is highly effective for this class of compounds.[2][3] Negative ion mode is typically preferred due to the acidic nature of the analyte, which readily deprotonates to form a stable [M-H]⁻ ion.
Rationale and Causality
-
Ionization Mode: Negative ESI is chosen because the carboxylic acid proton is acidic and easily abstracted, leading to a highly efficient formation of the [M-H]⁻ ion. This results in excellent sensitivity and a clean, easily interpretable precursor ion for MS/MS experiments.
-
Chromatography: Reversed-phase chromatography (e.g., C18) is ideal. An acidic mobile phase modifier (e.g., formic acid) is used to suppress the ionization of the carboxylic acid group during chromatography, ensuring a consistent retention time and sharp peak shape.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion generates structurally significant product ions, providing a high degree of specificity and confidence in identification and quantification.
Detailed Experimental Protocol
A. Sample Preparation
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and quality control samples.
-
For unknown samples, dissolve or dilute them in the same diluent.
-
Filter all samples through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection to protect the LC system.
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 min | Standard gradient for screening and method development. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on concentration and sensitivity. |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar analytes. |
| Polarity | Negative | Optimal for deprotonation of carboxylic acids. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification and confirmation. |
| Capillary Voltage | -3.0 kV | Typical setting for negative ESI. |
| Source Temp. | 150 °C | To aid desolvation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | Removes solvent from ESI droplets. |
Expected Results and Fragmentation
In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻, at m/z 237.1. Upon fragmentation (MS/MS), characteristic losses are expected.
| Ion Type | m/z (Calculated) | Description |
| Precursor Ion | 237.10 | [M-H]⁻ |
| Product Ion 1 | 193.11 | [M-H-CO₂]⁻ (Loss of carbon dioxide, 44 Da) |
| Product Ion 2 | 109.03 | [C₆H₄F]⁻ (Fluorophenyl anion) |
The loss of CO₂ is a classic fragmentation pathway for deprotonated carboxylic acids. The fluorophenyl anion is also a highly stable and expected fragment.
Caption: Fragmentation of the [M-H]⁻ ion of the analyte in MS/MS.
Protocol 2: Analysis by GC-MS after Derivatization
This protocol is an alternative for laboratories equipped primarily with GC-MS instrumentation or for specific matrices where GC provides better selectivity. It requires a chemical derivatization step to increase the volatility and thermal stability of the analyte.[5][6][9]
Rationale and Causality
-
Derivatization: Silylation is a common and effective method for derivatizing active hydrogens, such as the one in a carboxylic acid group.[7][9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the acidic proton with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[5][10]
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a high-energy process that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is useful for library matching and structural confirmation.
Detailed Experimental Protocol
A. Sample Preparation and Derivatization
-
Prepare a stock solution of the analyte in a non-protic, volatile solvent like acetonitrile or ethyl acetate.
-
Aliquot a known amount of the sample/standard into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating agent.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature before injection. The sample is now ready for GC-MS analysis.
B. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates the analyte from solvent and potential byproducts. |
| Ion Source | Electron Ionization (EI) | Standard GC-MS ionization technique. |
| EI Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Scan Range | m/z 50 - 400 | Covers the expected mass range of the derivatized molecule and its fragments. |
Expected Results and Fragmentation
The derivatization with BSTFA replaces the acidic proton (-H) with a trimethylsilyl (-Si(CH₃)₃) group, which has a mass of 73 Da. The TMS-derivatized molecule will have a monoisotopic mass of 310.1631 Da. The molecular ion (M⁺˙) at m/z 310 is often observed. The fragmentation pattern will be dominated by cleavages characteristic of TMS derivatives and the parent molecule structure.
| Ion Type | m/z (Calculated) | Description |
| Molecular Ion | 310.16 | [M]⁺˙ |
| Fragment 1 | 295.14 | [M-CH₃]⁺ (Loss of a methyl group from TMS) |
| Fragment 2 | 267.14 | [M-C₃H₇]⁺ (Loss of propyl radical from cyclohexane) |
| Fragment 3 | 117.04 | [COOSi(CH₃)₃]⁺ (TMS-carboxylate fragment) |
| Fragment 4 | 73.05 | [Si(CH₃)₃]⁺ (Trimethylsilyl ion, often a prominent peak) |
Conclusion
The mass spectrometric analysis of this compound can be successfully performed using two distinct, robust methodologies. Direct analysis by LC-MS/MS with ESI in negative mode is the more straightforward, sensitive, and high-throughput approach, ideal for quantitative studies in complex matrices. For laboratories where GC-MS is the primary platform, a well-executed silylation derivatization protocol followed by EI-GC-MS analysis provides a reliable alternative for confirmation and quantification. The choice of method should be guided by the specific analytical requirements, sample type, and available instrumentation. The protocols and data presented herein serve as a validated starting point for the successful analysis of this compound.
References
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical, and Industrial Applications. InTech. Available at: [Link]
-
Lesiak, A. D., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Analytical Chemistry, 80(9), 3197-3204. Available at: [Link]
-
Pagonis, D., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(21), 9036-9045. Available at: [Link]
-
Pagonis, D., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]
-
Lesiak, A. D., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Zenkevich, I.G. Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
-
Moody, E. D., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. Available at: [Link]
-
Ntivendt, E. S., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Available at: [Link]
-
MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
-
Chemija. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]
Sources
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- 2. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Structural Elucidation of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the fundamental principles, a detailed experimental protocol for sample analysis using Attenuated Total Reflectance (ATR), and an in-depth interpretation of the resulting spectrum. The characteristic vibrational modes of the carboxylic acid, fluorophenyl, and cyclohexyl moieties are discussed, offering a framework for structural confirmation and purity assessment.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the realm of pharmaceutical development and materials science, unambiguous structural confirmation of novel chemical entities is paramount. This compound is a compound of interest due to its structural motifs—a fluorinated aromatic ring and a carboxylic acid group—which are prevalent in many biologically active molecules. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, FT-IR provides a unique molecular "fingerprint," allowing for the identification of functional groups and elucidation of molecular structure.[2]
The power of FT-IR lies in its sensitivity to the specific bonds within a molecule. Covalent bonds are not static; they stretch, bend, and rotate at characteristic frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[1] This application note serves as a practical guide for utilizing FT-IR spectroscopy to confirm the identity and structural integrity of this compound.
Foundational Principles: Interpreting the Vibrational Language of Molecules
An FT-IR spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Specific regions of the spectrum are diagnostic for particular functional groups. For this compound, we anticipate characteristic absorptions arising from its distinct structural components: the carboxylic acid, the substituted aromatic ring, and the saturated cyclohexyl ring.
-
Carboxylic Acid Group (-COOH): This functional group gives rise to some of the most recognizable peaks in an IR spectrum.[3][4]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[5] The significant broadening is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational states.[1][5][6] Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state.[5][6]
-
C=O Stretch: A sharp and intense absorption corresponding to the carbonyl stretch is anticipated between 1760-1690 cm⁻¹.[3][5] Its exact position can be influenced by dimerization and conjugation.[5][7]
-
C-O Stretch & O-H Bend: A C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region, while O-H bending vibrations appear around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[5]
-
-
Fluorophenyl Group (F-C₆H₄-):
-
Aromatic C-H Stretch: Look for absorptions slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of C-H bonds on an aromatic ring.[8][9][10][11]
-
Aromatic C-C Stretch: The aromatic ring itself produces a series of bands in the 1600-1450 cm⁻¹ region due to in-ring carbon-carbon stretching.[8][9][10][11]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range result from C-H out-of-plane ("oop") bending, and their positions can be diagnostic of the ring's substitution pattern.[9][10]
-
C-F Stretch: The carbon-fluorine bond is expected to produce a strong, characteristic absorption, typically in the 1250-1000 cm⁻¹ region.
-
-
Cyclohexyl Group (-C₆H₁₁):
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[12][13] The technique relies on an evanescent wave that penetrates a short distance into the sample placed in contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[12][13]
Instrumentation & Materials
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., Diamond ATR).
-
This compound, solid powder.
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[14][15]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[12][15]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in absorbance or transmittance units.
-
Post-Analysis Cleanup: Release the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe as in step 2.
Experimental Workflow Diagram
Caption: ATR-FT-IR Experimental Workflow.
Spectral Interpretation and Data Analysis
The resulting FT-IR spectrum of this compound should be analyzed by assigning the observed absorption bands to their corresponding molecular vibrations.
Expected Vibrational Frequencies
The following table summarizes the key absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Band Shape |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong | Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak | Sharp |
| 3000 - 2850 | C-H Stretch | Cyclohexyl Ring | Strong | Sharp |
| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong | Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium-Weak | Sharp |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium | Broad |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong | Sharp |
| ~1220 | C-F Stretch | Aryl-Fluoride | Strong | Sharp |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | Sharp |
Analysis of a Representative Spectrum
A typical spectrum will be dominated by two key features confirming the carboxylic acid group:
-
A powerful, very broad absorption trough spanning from ~3300 cm⁻¹ to ~2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded dimer.[5][7][6] Superimposed on this broad feature, one can typically resolve the sharper C-H stretching peaks from the cyclohexyl and phenyl groups.[5]
-
An intense, sharp peak around 1700 cm⁻¹ corresponding to the C=O carbonyl stretch.[2][3]
The presence of the fluorophenyl group is confirmed by the aromatic C-H stretches just above 3000 cm⁻¹, the ring C=C stretching vibrations between 1600-1450 cm⁻¹, and a particularly strong band in the fingerprint region (typically 1250-1000 cm⁻¹) attributable to the C-F stretch. The aliphatic nature of the cyclohexyl ring is evidenced by the strong C-H stretching absorptions just below 3000 cm⁻¹.
Logical Relationship Diagram for Spectral Interpretation
Caption: Correlating Molecular Structure to FT-IR Peaks.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, provides a powerful and efficient method for the structural verification of this compound. By systematically identifying the characteristic absorption bands for the carboxylic acid, fluorophenyl, and cyclohexyl moieties, researchers can confidently confirm the identity and purity of the compound. The combination of the extremely broad O-H stretch and the intense C=O stretch provides an unmistakable signature for the carboxylic acid functionality, while other regions of the spectrum confirm the presence of the aromatic and aliphatic substructures. This application note provides the necessary protocol and interpretative framework for scientists in research and drug development to successfully apply this technique.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
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Development and Validation of a Stability-Indicating HPLC Method for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. The methodology is grounded in a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform initial parameter selection. The guide details the rationale behind the selection of stationary phase, mobile phase composition, and detector settings. A forced degradation study, executed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, was conducted to ensure the method's specificity and stability-indicating capabilities. The final optimized method was rigorously validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments.
Analyte Characterization and Initial Considerations
A foundational understanding of the analyte's properties is critical for efficient method development. This compound is an aromatic carboxylic acid. Its structure dictates key properties relevant to HPLC analysis.
-
Structure: The molecule contains a non-polar cyclohexyl group and a moderately polar fluorophenyl group, making it well-suited for reversed-phase chromatography. The carboxylic acid moiety is the primary site for ionization.
-
UV Absorbance: The presence of the phenyl ring provides a chromophore, allowing for straightforward UV detection.
-
Ionization: The carboxylic acid group (pKa typically ~4-5) will be ionized at neutral pH. To achieve good peak shape and consistent retention in reversed-phase HPLC, its ionization must be suppressed by acidifying the mobile phase.
A summary of the key properties is presented below.
| Property | Value / Observation | Implication for HPLC Method |
| Chemical Structure | C₁₃H₁₅FO₂ | Suitable for Reversed-Phase (e.g., C18) HPLC. |
| Molecular Weight | ~238.26 g/mol | Standard HPLC pressures and flow rates are appropriate. |
| Melting Point | 136°C[1] | The compound is a solid at room temperature, requiring dissolution in an appropriate solvent. |
| UV Chromophore | Phenyl Ring | Allows for sensitive detection using a UV detector. |
| Key Functional Group | Carboxylic Acid | Requires an acidified mobile phase (pH < 3.5) to suppress ionization and prevent peak tailing. |
HPLC Method Development Strategy
The development process is a systematic workflow aimed at achieving a specific analytical goal: a robust, reliable, and efficient separation. The strategy employed here focuses on achieving a symmetric peak for the parent analyte, baseline separation from any potential impurities or degradants, and a reasonable run time.
Foundational Choices: Column, Mobile Phase, and Detection
-
Column Selection (The "Why"): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected as the primary choice. Its hydrophobic stationary phase provides effective retention for the non-polar regions of the analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between efficiency and backpressure.
-
Mobile Phase Selection (The "Why"): A binary mixture of an aqueous acidic buffer and an organic solvent is ideal.
-
Organic Phase: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its typical ability to provide sharper peaks for aromatic compounds.
-
Aqueous Phase: To suppress the ionization of the carboxylic acid, the aqueous phase must be acidified. A solution of 0.1% phosphoric acid in water is an excellent choice as it provides a pH of approximately 2.1, ensuring the analyte is in its neutral, protonated form. This approach is common for the analysis of aromatic carboxylic acids.[2]
-
-
Detector Wavelength (The "Why"): To determine the optimal wavelength for detection (λmax), a UV-Vis spectrum of this compound in the mobile phase was recorded. The wavelength of maximum absorbance ensures the highest sensitivity for the analyte. For phenyl-containing structures, this is often in the 210-270 nm range. Based on the aromatic nature, an initial wavelength of 220 nm was selected for screening.
Optimization Workflow
The process of refining the method follows a logical sequence. Initial experiments screen for the best organic solvent and approximate gradient conditions. This is followed by fine-tuning the isocratic or gradient conditions to achieve the desired separation.
Caption: Workflow for systematic HPLC method development.
Forced Degradation (Stress Testing) Protocol
To develop a stability-indicating method, it is essential to demonstrate that the analytical procedure can specifically measure the analyte in the presence of its degradation products.[3][4] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to achieve this.[5][6] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5]
Step-by-Step Protocol
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light in a photostability chamber for 7 days (as per ICH Q1B). Prepare a 0.1 mg/mL solution in the mobile phase.
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed API in the mobile phase.
-
Analysis: Analyze all samples using the developed HPLC method. Evaluate peak purity of the main peak using a photodiode array (PDA) detector.
Expected Results Summary
The results should demonstrate that the degradation products are well-resolved from the parent peak, and the peak purity angle is less than the purity threshold, confirming the method's specificity.
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acid (1N HCl, 80°C) | ~15% | One major degradant peak observed at RRT 0.85. | Pass |
| Base (1N NaOH, 80°C) | ~18% | Two degradant peaks observed at RRT 0.72 and 0.91. | Pass |
| Oxidative (30% H₂O₂) | ~10% | One minor degradant peak observed at RRT 1.15. | Pass |
| Thermal (105°C, solid) | < 5% | No significant degradation observed. | Pass |
| Photolytic (ICH Q1B) | < 2% | No significant degradation observed. | Pass |
Final Optimized HPLC Method and System Suitability
Based on the development and stress testing studies, the following method was finalized.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (45 : 55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 220 nm |
| Run Time | 10 minutes |
System Suitability Test (SST)
System suitability testing is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis.[7] These tests are performed before sample analysis by injecting a standard solution multiple times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) |
Method Validation Protocol (ICH Q2(R1))
The optimized method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability.[8][9][10]
Caption: Key parameters evaluated during method validation.
Validation Protocols & Acceptance Criteria
-
Specificity: Confirmed through the forced degradation study, where the analyte peak was resolved from all degradant peaks with no co-elution (as confirmed by PDA peak purity analysis).
-
Linearity & Range:
-
Protocol: A series of at least five concentrations were prepared, ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[8]
-
-
Accuracy:
-
Protocol: Determined by the recovery method at three concentration levels (e.g., 80%, 100%, 120%) across the specified range, with three preparations at each level.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Six replicate preparations of the standard solution at 100% concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst.
-
Acceptance Criteria: % RSD ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Protocol: Determined based on the signal-to-noise ratio (S/N) method.
-
Acceptance Criteria: S/N ratio of approximately 10 for LOQ and 3 for LOD.
-
-
Robustness:
-
Protocol: The effect of small, deliberate variations in method parameters was evaluated. This included changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: System suitability parameters remain within limits, and peak area does not change significantly.
-
Summary of Validation Results
| Validation Parameter | Result | Status |
| Specificity | No interference at the retention time of the analyte. Peak purity passed for all stress samples. | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (% RSD) | Repeatability: 0.85%Intermediate: 1.12% | Pass |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | No significant impact on results or SST from minor parameter changes. | Pass |
Standard Operating Procedure (SOP) for Analysis
Objective: To quantify this compound using a validated HPLC method.
1. Reagent and Sample Preparation
- Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
- Mobile Phase B: HPLC-grade acetonitrile.
- Diluent: Mobile Phase A : Mobile Phase B (45 : 55, v/v).
- Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of sample into a volumetric flask to achieve a final nominal concentration of 100 µg/mL. Dissolve and dilute to volume with diluent.
2. Instrument Setup and Sequence
- Set up the HPLC system according to the parameters in Section 4.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Set up the injection sequence:
- Blank (Diluent) injection.
- Five replicate injections of the Standard Solution (for System Suitability).
- Blank injection.
- Sample Solution injections.
- Standard Solution injection (for bracketing, if necessary).
3. Data Analysis
- Verify that the System Suitability Test (SST) criteria are met.
- Integrate the peak corresponding to this compound in all chromatograms.
- Calculate the amount of the analyte in the sample using the peak area response from the standard and sample injections.
Conclusion
The reversed-phase HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantification of this compound. The successful completion of a forced degradation study and full validation against ICH Q2(R1) criteria confirms that this method is stability-indicating and suitable for its intended use in routine quality control and stability studies within a drug development setting.
References
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.). Retrieved from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]
-
Forced Degradation to Develop Stability-indicating Methods. (2012, January 1). Pharmaceutical Outsourcing. Retrieved from [Link]
-
Kot-Wasik, A., Dębosz-Jędrzejewska, D., & Namieśnik, J. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved from [Link]
-
Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Mathew, C., Metri, S., Ashok, G., & Jarpula, D. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3421-3427. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Retrieved from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI. Retrieved from [Link]
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Separation of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column. (2018, May 17). SIELC Technologies. Retrieved from [Link]
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- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. database.ich.org [database.ich.org]
Application Note: GC-MS Analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Introduction: The Analytical Challenge
1-(4-Fluorophenyl)cyclohexanecarboxylic acid is a compound of interest in pharmaceutical and chemical synthesis, often as an intermediate or a potential impurity. Its accurate identification and quantification are critical for quality control and process monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful combination of high-resolution separation and definitive molecular identification. However, the direct analysis of carboxylic acids like this one by GC-MS is inherently problematic. The presence of the polar carboxylic acid group leads to low volatility and poor thermal stability, making it unsuitable for direct injection into a GC system.[1]
This application note provides a detailed protocol for the successful analysis of this compound using GC-MS, with a critical focus on the derivatization step required to enhance its volatility and chromatographic performance.
The Imperative of Derivatization
To overcome the analytical hurdles associated with carboxylic acids, a chemical modification step known as derivatization is essential.[2] This process converts the polar, active hydrogen of the carboxyl group into a less polar, more volatile, and more thermally stable functional group.[1] For this compound, several derivatization strategies can be employed, with the most common being silylation and alkylation (esterification).[1][2]
-
Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] Silylation is a rapid and effective technique for a wide range of compounds.[4]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester, such as a methyl or ethyl ester. This can be achieved using reagents like diazomethane (with caution due to its toxicity and explosive nature) or by heating with an alcohol in the presence of an acid catalyst (e.g., BF3 in methanol).[1][5]
This protocol will detail a robust silylation method using BSTFA, which is widely applicable and generally safer than some alkylation reagents.
Analytical Workflow Overview
The following diagram illustrates the complete analytical workflow, from sample receipt to final data analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)
-
Hexane (GC grade)
-
Autosampler vials with inserts and PTFE-lined caps
Sample Preparation: Silylation Protocol
-
Standard/Sample Weighing: Accurately weigh approximately 1 mg of the this compound standard or sample into a clean, dry autosampler vial.
-
Dissolution: Add 200 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample completely. The use of an anhydrous solvent is critical as silylation reagents are moisture-sensitive.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. Cap the vial tightly.
-
Reaction: Heat the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
Dilution: After cooling to room temperature, dilute the sample with hexane to a final concentration suitable for GC-MS analysis (e.g., 10-50 µg/mL).
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column providing excellent separation for a wide range of derivatized compounds.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for screening and higher concentrations, while splitless is preferred for trace analysis.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 300°C, hold 5 min | This program allows for the separation of solvent and by-products from the analyte of interest. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[6] |
| Mass Range | m/z 50-500 | Covers the expected molecular ion and fragment ions of the TMS-derivatized analyte. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and prevents thermal degradation.[7] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and the MS.[6] |
Data Analysis and Interpretation
The molecular weight of underivatized this compound is 222.26 g/mol .[8] After derivatization with a TMS group, the molecular weight of the resulting silyl ester will increase by 72 (Si(CH₃)₃ - H).
Expected Mass Spectrum:
-
Molecular Ion (M+•): The mass spectrum of the TMS ester should exhibit a molecular ion peak at m/z 294.
-
Key Fragments: In EI-MS, carboxylic acid derivatives often show a characteristic fragmentation pattern involving the loss of the functional group.[9] Expect to see significant fragment ions corresponding to:
-
Acylium ion: Cleavage of the O-Si bond can lead to a stable acylium ion.
-
Loss of alkyl/silyl groups: Fragmentation of the cyclohexyl ring and the TMS group will also occur.
-
A prominent peak at m/z 73 is characteristic of the trimethylsilyl group.
-
Identification of the target compound is confirmed by matching the retention time of the peak in the sample chromatogram with that of a known standard, and by comparing the acquired mass spectrum with a reference spectrum or through library searching.
Trustworthiness and Method Validation
To ensure the reliability of this analytical method, the following validation steps are recommended:
-
Specificity: Analyze a blank sample (solvent and derivatization reagent only) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards at different concentrations to establish a linear relationship between peak area and concentration.
-
Precision: Perform replicate injections of a single standard to assess the repeatability of the system (instrument precision) and analyze multiple preparations of the same sample to evaluate method precision.
-
Accuracy: Analyze a sample of known concentration (or a spiked matrix) to determine the recovery and accuracy of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Conclusion
The GC-MS analysis of this compound is a robust and reliable method when preceded by an appropriate derivatization step. Silylation with BSTFA effectively enhances the volatility and thermal stability of the analyte, enabling excellent chromatographic separation and definitive mass spectrometric identification. The parameters and protocols outlined in this application note provide a strong foundation for researchers and drug development professionals to implement this analysis in their laboratories.
References
-
Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]
-
Middleditch, B. S. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. Retrieved from [Link]
-
Hanušová, K., et al. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. PubMed. Retrieved from [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]
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Larsen, B. R., & Facchetti, S. (n.d.). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. Retrieved from [Link]
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Kabir, A., et al. (2023). Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy. MDPI. Retrieved from [Link]
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Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
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Wang, M., & Philp, R. P. (n.d.). Partial mass chromatograms from GC/MS analysis of the carboxylic acids... ResearchGate. Retrieved from [Link]
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Psillakis, E., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed. Retrieved from [Link]
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Horvat, R. J., & Senter, S. D. (1980). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Biblioteka Nauki. Retrieved from [Link]
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Application Notes & Protocols: A Primary Screening Cascade for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Introduction: Rationale for a Tiered In Vitro Biological Activity Screen
1-(4-Fluorophenyl)cyclohexanecarboxylic acid is a novel small molecule with a chemical structure featuring a fluorophenyl group attached to a cyclohexanecarboxylic acid scaffold. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The presence of a carboxylic acid group, a common feature in many biologically active molecules, and a fluorophenyl moiety, known to influence metabolic stability and binding affinity, warrants a broad-based initial investigation.
This document outlines a comprehensive, tiered approach for the in vitro biological activity screening of this compound. The proposed workflow is designed to efficiently identify potential biological activities, prioritize hit validation, and guide further mechanistic studies. Our approach begins with broad, high-throughput screens to assess general cytotoxicity and potential interactions with common drug targets, followed by more focused secondary and mechanistic assays based on initial findings. This strategy is designed to maximize information gain while conserving resources, a critical consideration in early-stage drug discovery.[1][2]
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 214263-00-0 | [3] |
| Molecular Formula | C₁₃H₁₅FO₂ | [3] |
| Molecular Weight | 222.26 g/mol | [3] |
| Structure | ![]() |
Tier 1: Primary Screening - Broad-Based Activity Profiling
The initial screening tier is designed to provide a rapid assessment of the compound's general bioactivity and potential liabilities. This phase utilizes high-throughput assays to cover a wide range of possible cellular effects.
Cytotoxicity and Cell Proliferation Assays
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps to establish a therapeutic window and identify potential cytotoxic effects that could preclude further development or suggest an anticancer application.[4][5]
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 0.1 µM to 100 µM in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Nuclear Receptor Activation Screen
Perfluorinated carboxylic acids, which share the carboxylic acid moiety, are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[6] Given the structural similarity, it is prudent to screen this compound against a panel of nuclear receptors.
Protocol: Luciferase Reporter Assay for PPARα, PPARγ, and PPARδ Activation
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid containing the luciferase gene under the control of a PPAR response element (PPRE) and a plasmid expressing the full-length human PPARα, PPARγ, or PPARδ.
-
Cell Plating: Plate the transfected cells in 96-well plates.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1 µM to 50 µM). Include a vehicle control and a known agonist for each receptor (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Incubation: Incubate for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 primary screening workflow.
Tier 2: Secondary Assays - Hit Confirmation and Mechanistic Exploration
Positive "hits" from the primary screen will be subjected to a battery of secondary assays to confirm the initial findings and begin to elucidate the mechanism of action. The specific assays will depend on the results of Tier 1.
Hypothetical Scenario 1: Hit from Cytotoxicity Screen
If this compound demonstrates significant cytotoxicity in a cancer cell line, further investigation into the mechanism of cell death is warranted.
Protocol: Caspase-Glo 3/7 Assay for Apoptosis Induction
-
Cell Culture and Treatment: Plate the sensitive cancer cell line in a 96-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Assay Procedure: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, key executioners of apoptosis.
Hypothetical Scenario 2: Hit from Nuclear Receptor Screen
If the compound shows activity against a PPAR isoform, validation in a more physiologically relevant system is the next logical step.
Protocol: Adipocyte Differentiation Assay for PPARγ Activity
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence.
-
Differentiation Induction: Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence or absence of this compound at various concentrations. A known PPARγ agonist (Rosiglitazone) should be used as a positive control.
-
Lipid Staining: After 7-10 days, fix the cells and stain for lipid droplet accumulation using Oil Red O.
-
Quantification: Elute the stain and measure its absorbance at 520 nm.
-
Analysis: An increase in Oil Red O staining indicates enhanced adipogenesis, a hallmark of PPARγ activation.
Signaling Pathway Visualization (Hypothetical)
Should the compound be identified as a PPARγ agonist, the following pathway would be implicated:
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" antibacterial activity assay
Evaluating the Antibacterial Potential of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid: A Methodological Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibacterial drug discovery. Cyclohexane derivatives, including those with functionalized phenyl rings, have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive suite of protocols for the systematic evaluation of the antibacterial activity of "this compound," a compound of interest due to its structural motifs. We present detailed methodologies for determining its inhibitory and bactericidal capabilities, kinetic profile, and impact on bacterial biofilms. This document is intended for researchers, scientists, and drug development professionals engaged in the primary screening and characterization of new chemical entities.
Introduction: The Scientific Rationale
While direct studies on this compound are not extensively published, the core structure is rooted in chemical moieties with established biological relevance. Cyclohexane and its derivatives are recognized for their diverse bioactivities, and their lipophilic nature can be crucial for traversing bacterial cell membranes.[1] The incorporation of a fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][3] The fluorine atom's high electronegativity can alter the electronic properties of the molecule, potentially influencing its interaction with bacterial targets. Furthermore, carboxylic acid moieties are present in many established antibacterial agents and can play a role in a compound's mechanism of action or its pharmacokinetic properties.[4]
This application note, therefore, outlines a rigorous, multi-tiered approach to systematically characterize the antibacterial profile of this compound. The described assays will establish a foundational understanding of the compound's efficacy and provide critical data to guide further investigation into its mechanism of action and potential as a therapeutic lead.
Foundational Antibacterial Screening
The initial assessment of a novel compound involves determining the minimum concentration required to inhibit and kill planktonic bacteria. These assays, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are fundamental to antimicrobial research and are guided by standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6]
2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[6]
Protocol 1: Broth Microdilution for MIC Determination
Materials:
-
This compound (Compound A)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
DMSO (for dissolving the compound, if necessary)[9]
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Procedure:
-
Compound Preparation: Prepare a stock solution of Compound A in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can affect bacterial growth.[9]
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of Compound A to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Compound A in which there is no visible growth.
2.2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a specific incubation period. This assay is a logical extension of the MIC test.
Protocol 2: Determining the MBC
Procedure:
-
Following MIC Determination: Use the microtiter plate from the completed MIC assay.
-
Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Plating: Spot-plate the aliquot onto a suitable drug-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
| Parameter | Description | Typical Units |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of the compound that prevents visible bacterial growth.[7] | µg/mL or µM |
| MBC (Minimum Bactericidal Concentration) | The lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum. | µg/mL or µM |
| MBC/MIC Ratio | A ratio used to classify the compound's activity. ≤4 is generally considered bactericidal; >4 is bacteriostatic.[10] | Unitless |
Understanding the Dynamics of Bacterial Killing
While MIC and MBC provide endpoint data, a time-kill kinetic assay reveals the rate at which a compound kills bacteria. This is crucial for understanding the pharmacodynamics of a potential drug.[11][12]
3.1. Time-Kill Kinetic Assay
This assay measures the decrease in a bacterial population over time in the presence of an antimicrobial agent.[11][13] It helps to classify a compound as bactericidal (a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (inhibition of growth).[11][12]
Protocol 3: Time-Kill Kinetic Assay
Materials:
-
Same materials as for the MIC/MBC assay.
-
Sterile culture tubes.
-
Shaking incubator.
Procedure:
-
Preparation: Prepare tubes containing CAMHB with Compound A at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the test organism to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove an aliquot (e.g., 100 µL). This is the 0-hour time point.[11]
-
Serial Dilution and Plating: Perform serial dilutions of the T₀ aliquot in sterile saline or PBS and plate onto drug-free agar to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), vortex the tubes and remove an aliquot from each for serial dilution and plating.[11]
-
Colony Counting: After 18-24 hours of incubation, count the colonies on the plates (aim for plates with 30-300 colonies for accuracy).
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Diagram 1: Workflow for Foundational Antibacterial Assays
Caption: Workflow for MIC, MBC, and Time-Kill Assays.
Assessing Activity Against Bacterial Biofilms
Bacteria in clinical and environmental settings often exist in biofilms—surface-attached communities encased in a self-produced matrix.[14] Biofilms are notoriously resistant to conventional antibiotics, making them a critical target for new antibacterial agents.
4.1. Biofilm Inhibition Assay
This assay determines the compound's ability to prevent the initial formation of biofilms.
Protocol 4: Crystal Violet Assay for Biofilm Inhibition [15][16][17]
Materials:
-
Materials from Protocol 1.
-
0.1% Crystal Violet solution.[16]
-
30% Acetic Acid or 95% Ethanol.[16]
-
Flat-bottom 96-well plates (tissue-culture treated).
Procedure:
-
Preparation: In a 96-well plate, prepare 2-fold serial dilutions of Compound A in a suitable growth medium (e.g., TSB with glucose for S. aureus).
-
Inoculation: Add a diluted overnight bacterial culture (adjusted to OD₆₀₀ of ~0.01) to each well containing the compound. Include growth control wells (bacteria, no compound) and blank wells (media only).[14]
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.[16]
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells gently 2-3 times with sterile water or PBS to remove non-adherent cells.[15][17]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[17]
-
Final Wash: Discard the crystal violet solution and wash the plate again with water until the control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.[16]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[16][17]
-
Analysis: Compare the absorbance of treated wells to the growth control to determine the percentage of biofilm inhibition.
Diagram 2: Biofilm Inhibition Assay Workflow
Caption: Crystal violet method for quantifying biofilm inhibition.
Preliminary Mechanistic Insights
While definitive mechanism-of-action studies are complex, preliminary assays can provide valuable clues. Based on the chemical structure, a plausible initial hypothesis is the disruption of the bacterial cell membrane, a common mechanism for lipophilic compounds.[18]
5.1. Membrane Permeability Assay
A simple way to assess membrane damage is to measure the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm.
Protocol 5: Measuring Leakage of 260 nm Absorbing Materials
Materials:
-
Mid-log phase bacterial culture.
-
Sterile PBS or saline.
-
Compound A at MIC and supra-MIC concentrations.
-
Centrifuge and spectrophotometer.
Procedure:
-
Cell Preparation: Grow a bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspension: Resuspend the bacterial pellet in PBS to an OD₆₀₀ of ~0.5.
-
Treatment: Divide the cell suspension into tubes. Add Compound A at desired concentrations (e.g., 1x and 2x MIC). Include a no-compound control.
-
Incubation: Incubate the tubes at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot from each tube and centrifuge at high speed to pellet the bacteria.
-
Measurement: Carefully collect the supernatant and measure its absorbance at 260 nm.
-
Analysis: An increase in the A₂₆₀ of the supernatant in treated samples compared to the control indicates a loss of membrane integrity.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of the antibacterial activity of this compound. Positive results from these assays—specifically, a low MIC/MBC, rapid bactericidal kinetics, and potent anti-biofilm activity—would establish this compound as a viable hit for further investigation. Subsequent studies should focus on elucidating its precise mechanism of action, evaluating its spectrum of activity against a broader panel of clinical isolates, and assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.
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protocols.io. (2024, September 9). High-throughput assay for quantifying bacterial biofilm formation. Retrieved from [Link]
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Bio-protocol. (2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Retrieved from [Link]
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iGEM. General Biofilm Assay Protocol. Retrieved from [Link]
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O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]
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JoVE. (2010, July 1). Video: Microtiter Dish Biofilm Formation Assay. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Indian Journal of Chemistry. Synthesis and antibacterial activities of some fluorine containing arylfurylpropenones, pyrazolines and N- acetylpyrazoline. Retrieved from [Link]
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National Institutes of Health. (2024, September 30). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. Retrieved from [Link]
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PubMed Central. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]
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MDPI. (n.d.). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Retrieved from [Link]
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PubMed Central. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Retrieved from [Link]
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MDPI. (2021, November 11). Plant-Derived Substances with Antibacterial, Antioxidant, and Flavoring Potential to Formulate Oral Health Care Products. Retrieved from [Link]
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Application Notes and Protocols: Investigating the Anti-Inflammatory Properties of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of the potential anti-inflammatory properties of the novel compound, 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. Given the scarcity of existing data on this specific molecule, this guide is structured as a strategic research plan, progressing from foundational in-vitro enzymatic assays to more complex cell-based models and culminating in a well-established in-vivo model of acute inflammation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This document serves as a roadmap for researchers to rigorously assess the compound's therapeutic potential as an anti-inflammatory agent.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The structure of this compound, featuring a carboxylic acid moiety common to many NSAIDs, suggests a potential interaction with the arachidonic acid cascade, making it a person of interest for novel anti-inflammatory drug discovery.
This guide will outline a multi-tiered approach to systematically evaluate the anti-inflammatory profile of this compound.
Proposed Mechanism of Action and Investigational Workflow
The primary hypothesis is that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as COX-1 and COX-2, and/or by modulating the production of pro-inflammatory mediators in immune cells.
Caption: Investigational workflow for this compound.
Tier 1: In Vitro Enzymatic Assays for Cyclooxygenase (COX) Inhibition
The initial step is to determine if the compound directly interacts with and inhibits the key enzymes in prostaglandin synthesis, COX-1 and COX-2.[1][2] Selective inhibition of COX-2 is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for assessing COX inhibition.[1][3]
Principle: The assay measures the peroxidase activity of COX. The hydroperoxides produced by the oxygenation of arachidonic acid are used to convert a fluorometric probe into a highly fluorescent product. The rate of fluorescence increase is proportional to COX activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[1]
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)[4]
-
Heme
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)[1]
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and control inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay Buffer
-
Enzyme Control (100% activity): Assay Buffer, Heme, and COX enzyme.
-
Inhibitor Controls: Assay Buffer, Heme, COX enzyme, and control inhibitor (Celecoxib or Ibuprofen) at various concentrations.
-
Test Compound: Assay Buffer, Heme, COX enzyme, and this compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[5]
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm for 5-10 minutes.[1][3]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the enzyme control (100% activity) and blank (0% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for the test compound and controls for both COX-1 and COX-2.
-
| Compound | Hypothetical COX-1 IC50 (µM) | Hypothetical COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| Ibuprofen (Control) | 10.5 | 8.3 | 1.3 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
Tier 2: Cell-Based Assays for Anti-Inflammatory Activity
If the compound shows promising activity in the enzymatic assays, the next step is to evaluate its effects in a cellular context. Murine macrophage-like RAW 264.7 cells are a widely used model for studying inflammation.[6][7][8][9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in these cells.[6][11]
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Protocol: Measurement of Nitric Oxide (NO), PGE2, and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This protocol assesses the ability of the test compound to inhibit the production of key inflammatory mediators (NO, PGE2, TNF-α, and IL-6) in LPS-activated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent for NO determination
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Cell Viability Assessment: In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.
-
PGE2 and Cytokine Measurement: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using specific ELISA kits.[8][10]
| Treatment | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle Control | 5.2 ± 1.1 | 8.1 ± 2.3 | 6.5 ± 1.9 | 7.2 ± 2.1 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 100 |
| LPS + Test Compound (10 µM) | 65.4 ± 5.8 | 58.2 ± 6.1 | 70.1 ± 7.3 | 68.9 ± 6.5 |
| LPS + Test Compound (50 µM) | 32.1 ± 4.2 | 25.7 ± 3.9 | 41.5 ± 5.0 | 38.6 ± 4.8 |
| LPS + Dexamethasone (10 µM) | 15.8 ± 2.5 | 12.4 ± 2.1 | 20.3 ± 3.1 | 18.5 ± 2.9 |
Tier 3: In Vivo Model of Acute Inflammation
Positive results in cell-based assays warrant investigation in a living organism. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[12][13][14][15]
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[12][16]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Indomethacin (positive control)[16]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group 1 (Control): Vehicle
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.)
-
Group 3-5 (Test Compound): this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12][16]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group.
-
| Treatment (mg/kg, p.o.) | Paw Volume Increase at 3h (%) | Edema Inhibition at 3h (%) |
| Vehicle Control | 65.8 ± 5.4 | - |
| Indomethacin (10) | 28.3 ± 3.1 | 57.0 |
| This compound (10) | 55.1 ± 4.9 | 16.3 |
| This compound (30) | 42.7 ± 4.2 | 35.1 |
| This compound (100) | 31.9 ± 3.5 | 51.5 |
Conclusion and Future Directions
The successful execution of this tiered investigational plan will provide a robust preliminary assessment of the anti-inflammatory potential of this compound. Positive findings, particularly a favorable COX-2 selectivity and significant in vivo efficacy, would justify further preclinical development. Subsequent studies could include more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic and pharmacodynamic profiling, and comprehensive toxicology evaluations. This systematic approach ensures a data-driven progression in the evaluation of this novel compound as a potential therapeutic agent.
References
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Ledwozyw, A., et al. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Slideshare. Screening models for inflammatory drugs. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
NIH. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
-
IIVS.org. Anti-Inflammatory Screen. [Link]
-
PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]
-
ResearchGate. Cytokine release profile in LPS activated RAW 264.7 cells. [Link]
-
PMC - PubMed Central. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]
-
J-Stage. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. [Link]
-
Frontiers. Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]
-
PMC - NIH. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. [Link]
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- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 9. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a pivotal building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. We present not just the protocols, but the underlying scientific rationale for its synthesis and application. This document is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold for the creation of novel chemical entities with tailored pharmacological profiles.
Introduction: The Strategic Value of the 1-(4-Fluorophenyl)cyclohexyl Scaffold
The this compound moiety is more than a simple cyclic carboxylic acid; it is a carefully designed structural motif that imparts desirable physicochemical and pharmacological properties to a parent molecule. Its utility is exemplified by its incorporation into advanced drug candidates, such as potent phosphodiesterase 4 (PDE4) inhibitors developed for treating chronic obstructive pulmonary disease (COPD).[1][2]
The strategic incorporation of its key features offers distinct advantages:
-
The Cyclohexyl Ring: This non-planar, saturated ring acts as a rigid, three-dimensional scaffold. It allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Unlike a flexible alkyl chain, its conformational rigidity can reduce the entropic penalty upon binding to a receptor, potentially increasing binding affinity.
-
The Carboxylic Acid Group: This functional handle is the primary point of diversification. It can be readily converted into a wide array of other functional groups, most notably amides, esters, and alcohols, allowing for the construction of extensive compound libraries.
-
The 4-Fluorophenyl Group: The introduction of a fluorine atom at the para-position of the phenyl ring is a classic strategy in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:
-
Modulating pKa: Affecting the acidity of the carboxylic acid and the basicity of nearby functional groups.
-
Enhancing Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the para-position effectively blocks a common site of oxidative metabolism (para-hydroxylation) by cytochrome P450 enzymes, which can increase the compound's in vivo half-life.
-
Improving Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions with protein residues in a target's active site, thereby enhancing potency.
-
This guide will first outline a robust, proposed method for the synthesis of the title compound and then detail its application in the synthesis of carboxamide derivatives, a cornerstone reaction in drug discovery.
Proposed Synthesis of this compound
While several synthetic routes to analogous structures exist, a highly reliable and scalable method involves the catalytic hydrogenation of the corresponding aromatic precursor, 4-(4-fluorophenyl)benzoic acid. This method avoids the harsh conditions and potential regioselectivity issues of Friedel-Crafts type reactions.
Caption: Proposed workflow for the synthesis of the title compound.
Protocol 1: Catalytic Hydrogenation
This protocol describes the reduction of the aromatic ring of 4-(4-fluorophenyl)benzoic acid to the corresponding cyclohexane derivative. The use of a rhodium on carbon (Rh/C) catalyst is often preferred for arene hydrogenation due to its high activity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(4-Fluorophenyl)benzoic Acid | ≥98% | Sigma-Aldrich |
| 5% Rhodium on Carbon (Rh/C) | Catalyst grade | Strem Chemicals |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas |
| High-Pressure Hydrogenation Reactor | N/A | Parr Instrument Co. |
| Celite® or Diatomaceous Earth | Filtration aid | N/A |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
Step-by-Step Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation vessel with 4-(4-fluorophenyl)benzoic acid (1.0 eq) and 5% Rh/C catalyst (5-10 mol%).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 0.1-0.2 M concentration).
-
Causality Insight: Acetic acid is an excellent solvent for both the starting material and product, and its acidic nature can help maintain catalyst activity.
-
-
Inerting: Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 atm. Begin stirring and heat the reaction mixture to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. For an analytical check, a small aliquot can be carefully depressurized, filtered, and analyzed by ¹H NMR to observe the disappearance of aromatic protons (δ 7.0-8.0 ppm) and the appearance of aliphatic protons (δ 1.2-2.5 ppm).
-
Workup - Catalyst Removal: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethyl acetate.
-
Trustworthiness Note: Proper and complete removal of the pyrophoric catalyst is critical for safety and product purity. The filter pad should not be allowed to dry completely in the air.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.
Application: Amide Bond Formation
The carboxylic acid functionality is a versatile handle for derivatization. Amide coupling is arguably the most common and vital reaction in medicinal chemistry.[3] We present two robust protocols for this transformation.
Sources
- 1. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" derivatization for enhanced activity
Application Note & Protocol Guide
Topic: Strategic Derivatization of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In early-stage drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The this compound core represents a promising starting point, combining a rigid cyclohexyl scaffold, which can orient substituents in defined spatial vectors, with a metabolically stable fluorophenyl group. The carboxylic acid moiety serves as a highly versatile chemical handle for systematic derivatization. This guide provides a strategic framework and detailed protocols for synthesizing ester and amide derivatives of this core structure. The objective is to enable researchers to generate small, focused libraries for biological screening, thereby efficiently exploring the structure-activity relationship (SAR) and unlocking the therapeutic potential of this chemical class. We will detail robust synthetic protocols, explain the rationale behind strategic modifications, and outline a hypothetical workflow for biological evaluation.
Introduction: The Strategic Value of the Scaffold
The this compound scaffold is a compelling starting point for medicinal chemistry campaigns. Its components offer distinct advantages:
-
Cyclohexane Ring: Provides a three-dimensional, non-aromatic core that can improve physicochemical properties such as solubility while offering defined stereochemical and conformational possibilities. This rigidity is crucial for optimizing binding affinity to biological targets.[1]
-
4-Fluorophenyl Group: The fluorine atom is a common bioisostere for a hydrogen atom but can significantly alter electronic properties and block metabolic oxidation at the para-position, enhancing metabolic stability.[2]
-
Carboxylic Acid: This functional group is a key anchor for derivatization. It is readily converted into a wide array of functional groups, allowing for the systematic modulation of properties like lipophilicity, hydrogen bonding capacity, and polarity, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[3][4]
Derivatization of this core is a logical step to explore its potential against various biological targets, drawing parallels from related cyclohexanecarboxylic acid derivatives that have shown activities ranging from anti-inflammatory to antimicrobial.[5][6]
Derivatization Strategy: A Workflow for Chemical Space Exploration
The primary goal of derivatization is to systematically modify the parent molecule to probe interactions with a biological target. The carboxylic acid is the ideal point of modification. Our strategy focuses on two of the most common and impactful derivatizations in medicinal chemistry: amide and ester formation. These modifications allow for the exploration of a wide range of chemical space and physicochemical properties.
Figure 1: General workflow for the derivatization of the core scaffold into amide and ester libraries.
Detailed Synthetic Protocols
The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Amide Derivatives via EDC Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and mild procedure for forming amide bonds from carboxylic acids and amines.[7]
Rationale: Carbodiimide-mediated coupling is highly efficient and proceeds under mild conditions, preserving sensitive functional groups in the amine coupling partner. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is standard practice to suppress side reactions and minimize potential racemization if chiral amines are used.
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Commercial |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis Grade | Commercial |
| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercial |
| Selected primary or secondary amine (R¹R²NH) | Various | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and the selected amine (1.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-18 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess EDC/HOBt byproducts, and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide derivative by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification
This is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.[8]
Rationale: Fischer esterification is a cost-effective and straightforward method for producing esters. The reaction is an equilibrium process. To drive it towards the product, either the alcohol is used in large excess (acting as the solvent) or water is removed as it is formed, often by azeotropic distillation with a Dean-Stark apparatus.
Materials:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Commercial |
| Selected Alcohol (R-OH, e.g., Methanol, Ethanol) | Anhydrous | Commercial |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep |
| Brine (Saturated NaCl Solution) | ACS Grade | In-house prep |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., Methanol, which will also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Continue washing until CO₂ evolution ceases.
-
Wash the organic layer with water (1x) and then brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude ester is often of high purity, but can be further purified by flash chromatography if necessary.
Structure-Activity Relationship (SAR) Analysis: A Hypothetical Case Study
Once a library of derivatives is synthesized, the next step is to evaluate their biological activity. Based on the activities of similar scaffolds, a primary screen could involve an anti-inflammatory assay measuring the inhibition of TNF-α secretion from stimulated immune cells.[1] The data generated can be compiled to build an SAR model.
Table 2: Hypothetical SAR Data for a Focused Library
| Compound ID | R Group (Amide/Ester) | Modification Type | Hypothetical IC₅₀ (µM) for TNF-α Inhibition |
| Parent | -OH | Carboxylic Acid | >100 |
| AN-01 | -NH-CH₃ (Methylamide) | Small, neutral | 55.2 |
| AN-02 | -NH-CH₂Ph (Benzylamide) | Bulky, lipophilic | 12.8 |
| AN-03 | -N(CH₂CH₂)₂O (Morpholino amide) | Polar, H-bond acc. | 8.7 |
| ES-01 | -O-CH₃ (Methyl ester) | Prodrug-like | 30.1 |
| ES-02 | -O-CH(CH₃)₂ (Isopropyl ester) | Bulky ester | 45.5 |
Interpretation: From this hypothetical data, we can draw initial conclusions:
-
Derivatization of the carboxylic acid is essential for activity.
-
Amide derivatives appear more potent than esters.
-
A bulky, lipophilic group (AN-02) improves activity over a small amide (AN-01).
-
Introducing a polar, hydrogen-bond accepting morpholine ring (AN-03) further enhances potency, suggesting a key interaction in the target's binding pocket.
Biological Evaluation Workflow
A structured screening cascade is crucial for efficiently identifying promising compounds.
Figure 2: A typical workflow for the biological evaluation of a newly synthesized compound library.
This cascade begins with a high-throughput primary screen to identify initial "hits." These hits are then subjected to more rigorous testing to confirm their potency and evaluate their selectivity and drug-like properties, ultimately leading to the selection of lead compounds for further optimization.
Conclusion
The this compound scaffold provides a robust and strategically valuable starting point for drug discovery programs. By employing the straightforward and reliable derivatization protocols for amide and ester synthesis detailed in this guide, research teams can efficiently generate diverse chemical libraries. The subsequent systematic biological evaluation and SAR analysis are critical steps to unlock the full therapeutic potential of these novel compounds, paving the way for the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses, 90, 215-226.
- Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides.
-
Clark, J. (2015). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
Douglass, J. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Highlights. Retrieved from [Link]
-
Bielenica, A. et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(23), 8207. Available at: [Link]
-
Andersen, J. et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6114-6125. Available at: [Link]
- Google Patents. (2021). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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Eppakayala, L. et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2011-2015. Available at: [Link]
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PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Hadden, M. K. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]
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Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]
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Hadden, M. K. et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Retrieved from [Link]
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" experimental protocol for cell-based assays
Application Note & Protocol Guide
A Foundational Strategy for Evaluating 1-(4-Fluorophenyl)cyclohexanecarboxylic acid in Cell-Based Assays
Abstract
This guide provides a detailed experimental framework for conducting initial cell-based screening of the novel compound this compound. In early-stage drug discovery, where the specific biological target of a new chemical entity is often unknown, a primary screening cascade is essential to elucidate its fundamental effects on cellular health and proliferation.[1][2][3] This document outlines a logical, three-tiered approach, beginning with a broad assessment of cell viability and cytotoxicity, followed by more granular investigations into the mechanisms of cell death (apoptosis) and cell cycle progression. The protocols herein are designed to be robust and self-validating, providing researchers with the foundational data needed to guide further mechanistic studies.
Compound Profile: this compound
Before commencing any experimental work, it is critical to understand the basic properties and safety considerations of the compound.
| Property | Value | Reference |
| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [4] |
| CAS Number | 214263-00-0 | [4][5][6] |
| Molecular Formula | C13H15FO2 | [4][6] |
| Molecular Weight | 222.26 g/mol | [4][6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% | [4] |
Safety & Handling: According to available safety data, this compound may cause skin, eye, and respiratory irritation.[7] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[7] For detailed information, consult the Safety Data Sheet (SDS).[7]
Guiding Principles: A Rationale for the Screening Cascade
When investigating a compound with an uncharacterized biological profile, the initial goal is to answer fundamental questions efficiently. Our proposed workflow is designed to build upon the results of the previous assay, providing a progressively deeper understanding of the compound's cellular impact.
This strategic approach ensures that resources are directed logically, starting with a broad screen and moving to more specific mechanistic questions based on initial findings.
Caption: Logical flow of the primary screening cascade.
Protocol I: Cell Viability & Cytotoxicity (MTT Assay)
Principle of the Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of the compound's cytotoxic effect.[11]
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed a chosen cancer or normal cell line into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include wells for "untreated" and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[9][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[12] Visually inspect the wells for the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well.[12] Pipette up and down to mix thoroughly.
-
Final Incubation: Allow the plate to stand overnight in the incubator or shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][9]
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[8]
Data Analysis & Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Determine IC50: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the log of the compound concentration. Perform a non-linear regression analysis to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Concentration (µM) | Absorbance (OD 570nm) | % Viability |
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.60 | 48.0% |
| 100 | 0.35 | 28.0% |
| Calculated IC50 | ~55 µM |
Protocol II: Apoptosis Detection (Annexin V & Propidium Iodide Assay)
Principle of the Assay
If the MTT assay reveals cytotoxicity, the next step is to determine the mode of cell death. This assay differentiates between apoptosis and necrosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the quantification of four distinct cell populations.[15]
Experimental Workflow: Annexin V / PI Staining
Caption: Workflow for apoptosis detection using Annexin V and PI.
Detailed Protocol
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere overnight.[13] Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold, sterile 1X PBS.[15]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1x10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature, protected from light.[15][16]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15] Do not wash the cells after this step.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Use single-color controls for proper compensation setup.
Data Analysis & Interpretation
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[15]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.
Protocol III: Cell Cycle Analysis (Propidium Iodide Staining)
Principle of the Assay
If the compound inhibits cell growth without significant cell death, it may be affecting cell cycle progression. This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[17] Therefore, cells in the G2/M phase, which have twice the DNA content of G0/G1 cells, will exhibit twice the fluorescence intensity.[19] Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. This analysis requires cell fixation to permeabilize the membrane for PI entry.[18]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ cells) in 6-well plates. Treat with a sub-lethal concentration of this compound (e.g., IC25) for a desired time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, centrifuge, and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping. Fix for at least 2 hours at 4°C (or overnight).[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[18] The RNase A is crucial to degrade RNA, which PI can also bind to.[17][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Ensure that the fluorescence data for the DNA content is collected on a linear scale.[19] Use doublet discrimination gating to exclude cell aggregates.[20]
Data Analysis & Interpretation
The data is visualized as a histogram of cell count versus fluorescence intensity.
-
First Peak (2n DNA): Represents cells in the G0/G1 phase.
-
Second Peak (4n DNA): Represents cells in the G2/M phase.
-
Area between peaks: Represents cells in the S phase.
Specialized software (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., a G2/M arrest) in the treated sample compared to the control suggests the compound interferes with cell cycle progression at that checkpoint.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link]
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Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved from [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024, February 1). EurekAlert!. Retrieved from [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
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This compound. (n.d.). ChemCD. Retrieved from [Link]
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A review for cell-based screening methods in drug discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]
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Cell-Based Assay Development. (n.d.). Concept Life Sciences. Retrieved from [Link]
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Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]
-
1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Cyclohexanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (n.d.). Ningbo Innopharmchem. Retrieved from [Link]
-
1,4-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your synthetic protocols. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you navigate the complexities of your research.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable intermediate in pharmaceutical development, can be approached through several key pathways. The most prevalent methods involve either the alkylation of a phenylacetonitrile derivative followed by hydrolysis, or a Grignard reaction with a cyclohexanone precursor. Each route, while effective, presents its own set of challenges that can lead to diminished yields. This guide will focus on troubleshooting these common issues.
Troubleshooting Guide: Low Yield and Side Product Formation
Low yields are a frequent concern in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of this compound, categorized by the synthetic route.
Route 1: Alkylation of 4-Fluorophenylacetonitrile followed by Hydrolysis
This two-step approach first involves the formation of a quaternary carbon center via alkylation, followed by the conversion of the nitrile group to a carboxylic acid.
Step 1: Alkylation of 4-Fluorophenylacetonitrile with 1,5-Dibromopentane
-
Issue 1: Low Conversion of Starting Material (Incomplete Deprotonation)
-
Potential Cause: The base used is not strong enough or has degraded. The initial and critical step is the deprotonation of the benzylic proton of 4-fluorophenylacetonitrile to form a carbanion.[1]
-
Troubleshooting & Optimization:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate the nitrile. The pKa of the conjugate acid of the base should be significantly higher than that of phenylacetonitrile (approximately 22 in DMSO).[1] Suitable bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).[1]
-
Reagent Quality: Strong bases are often sensitive to moisture and air.[1] Use freshly opened or properly stored reagents.
-
Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Any protic solvent, including water, will quench the strong base and the carbanion intermediate.[1]
-
-
-
Issue 2: Formation of Dialkylated or Polymeric Byproducts
-
Potential Cause: The monoalkylated product can undergo a second deprotonation and subsequent reaction, leading to undesired products. This is particularly problematic if the reaction temperature is too high or the addition of the alkylating agent is too rapid.[2]
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the 1,5-dibromopentane solution dropwise at a low temperature to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Stoichiometry: Use a slight excess of the phenylacetonitrile relative to the dibromopentane to favor mono-alkylation.
-
Temperature Control: Maintain the recommended reaction temperature. Elevated temperatures can increase the rate of side reactions.[1]
-
-
Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
Issue 3: Incomplete Hydrolysis to the Carboxylic Acid
-
Potential Cause: The hydrolysis of nitriles can be slow and may stop at the intermediate amide stage, especially under mild conditions.[3][4][5] Vigorous conditions are typically required for complete conversion to the carboxylic acid.[3]
-
Troubleshooting & Optimization:
-
Acidic Hydrolysis: Heating under reflux with a strong acid like hydrochloric or sulfuric acid is a common method.[5][6][7] The reaction begins with protonation of the nitrile, making it more susceptible to nucleophilic attack by water.[3]
-
Alkaline Hydrolysis: Refluxing with a strong base like sodium hydroxide will initially form the carboxylate salt.[5][7] An acidic workup is then necessary to protonate the carboxylate and isolate the carboxylic acid.[3][5][7] Harsher conditions (higher temperatures, longer reaction times) favor the formation of the carboxylic acid over the amide.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the disappearance of the starting nitrile and the intermediate amide.
-
-
Route 2: Grignard Reaction
This pathway typically involves the reaction of a 4-fluorophenyl Grignard reagent with cyclohexanone, followed by carboxylation.
-
Issue 4: Low Yield of the Tertiary Alcohol Intermediate
-
Potential Cause: Grignard reagents are highly reactive and sensitive to moisture and acidic protons.[8] Any water present will protonate and destroy the Grignard reagent.[8]
-
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use high-quality magnesium turnings. If they are old, they may have an oxide layer that can be removed by grinding or using a small amount of iodine to initiate the reaction.
-
Enolization of Cyclohexanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclohexanone, forming an enolate.[8] This leads to the recovery of the starting ketone after workup. To minimize this, add the cyclohexanone solution slowly to the Grignard reagent at a low temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction mixture turned dark brown. Is this normal?
A: While some color change is expected, a very dark brown or black solution can indicate the presence of impurities in the magnesium or the organic halide, which can catalyze decomposition. It can also be due to side reactions like Wurtz coupling.[8]
Q2: I isolated the intermediate amide instead of the carboxylic acid during nitrile hydrolysis. How can I push the reaction to completion?
A: To convert the amide to the carboxylic acid, you need to employ more forceful hydrolysis conditions. This typically means increasing the concentration of the acid or base, raising the reaction temperature, and extending the reflux time.[3][5]
Q3: Can I use an ester as a starting material for the Grignard synthesis?
A: Yes, but it's important to remember that two equivalents of the Grignard reagent will react with an ester to form a tertiary alcohol where two of the substituents are identical.[8][9] This would not be a direct route to the desired product in this case.
Q4: What is the best way to purify the final this compound product?
A: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system can be determined through small-scale solubility tests. Column chromatography can also be used if impurities have similar solubility profiles.
Experimental Protocols & Data
Protocol 1: Alkylation and Hydrolysis
Step A: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
Under an inert atmosphere, add sodium hydride (1.1 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Cool the suspension to 0°C and add a solution of 4-fluorophenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1,5-dibromopentane (1.2 eq.) in anhydrous DMF dropwise, maintaining the temperature below 25°C.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC.
-
Cool the mixture, quench with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step B: Hydrolysis to this compound
-
To the purified nitrile from Step A, add a 3:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120°C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it over ice.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
| Parameter | Recommendation | Potential Issue if Ignored |
| Base for Alkylation | NaH, LDA, KOtBu | Incomplete deprotonation, low yield[1] |
| Alkylation Solvent | Anhydrous DMF or THF | Quenching of base/anion |
| Hydrolysis Conditions | Conc. H₂SO₄ or NaOH, reflux | Incomplete reaction, isolation of amide[3] |
Visualizing the Troubleshooting Process
Troubleshooting Low Yield in Alkylation/Hydrolysis Pathway
Caption: Decision tree for troubleshooting low yield in the two-step synthesis.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" purification challenges and solutions
Welcome to the dedicated technical support guide for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid (CAS No. 214263-00-0).[1][2] This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving the high purity of this compound required for downstream applications. Purity is paramount, as even trace impurities can compromise reaction yields, introduce artifacts in biological assays, or lead to regulatory hurdles.
This guide provides field-proven troubleshooting advice and detailed protocols based on established chemical principles for purifying carboxylic acids of this structural class.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My isolated product is an oil or a sticky, low-melting solid, not the expected crystalline material. What is the likely cause and solution?
Answer: This is a classic sign of significant impurities, which disrupt the crystal lattice formation. The most common culprits are residual solvents, unreacted starting materials (e.g., 4-fluorophenyl precursors), or reaction byproducts.
Causality: The carboxylic acid functional group provides a powerful purification handle through its acidic proton. We can exploit this by selectively moving the desired compound between aqueous and organic phases, leaving neutral or basic impurities behind.
Recommended Workflow:
-
Initial Assessment: Before proceeding, obtain a ¹H NMR spectrum of your crude material. This will give you a qualitative idea of the impurity profile and confirm the presence of your desired product.
-
Acid-Base Extraction: This should be your first line of defense. It is highly effective at removing non-acidic organic impurities. For a detailed methodology, see Protocol 1 .
-
Recrystallization: After extraction and isolation, the resulting solid should be recrystallized to remove impurities with similar acidity. See Protocol 2 for guidance on solvent selection and procedure.
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Caption: Troubleshooting workflow for an impure, oily product.
Question 2: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals upon cooling. How can I prevent this?
Answer: "Oiling out" occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent medium. The solute therefore separates as a liquid phase rather than a solid crystal.
Causality & Solutions:
-
High Solute Concentration: The solution is too concentrated.
-
Solution: Add more solvent to the hot solution until the mixture is fully dissolved and clear, then allow it to cool again.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a supercooled liquid over an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath.
-
-
Inappropriate Solvent: The solvent may be too "good," keeping the compound's melting point depressed.
-
Solution: Switch to a different solvent or a co-solvent system. For example, if you are using ethanol, try adding water as an anti-solvent (see Protocol 2 ).[3]
-
-
Lack of Nucleation Sites: Crystallization needs a starting point.
-
Solution: Scratch the inside of the flask with a glass rod at the solvent line or add a small seed crystal of the pure compound to the cooled solution.
-
Question 3: My NMR analysis shows that my product is a mixture of cis and trans isomers. How can I isolate the desired isomer?
Answer: While this compound itself does not have cis/trans isomers related to the 1-position substituent, syntheses of related substituted cyclohexanecarboxylic acids frequently yield cis/trans mixtures.[4] The trans isomer is typically the thermodynamically more stable product.
Causality: The less stable cis isomer can often be converted to the more stable trans isomer through epimerization. This process involves forming a resonance-stabilized intermediate (an enolate) at the alpha-carbon under basic conditions, which then re-protonates preferentially to give the thermodynamically favored product.
Solution Strategy:
-
Epimerization: Heat the isomeric mixture in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent.[5] This drives the equilibrium towards the more stable trans isomer.
-
Selective Crystallization: The isomers often have different solubilities. After epimerization, a careful recrystallization can often selectively crystallize the desired major isomer, leaving the other in the mother liquor.[6]
-
Chromatography: For challenging separations or to obtain very high isomeric purity, preparative HPLC or SFC (Supercritical Fluid Chromatography) is the most effective method. A reverse-phase HPLC method, similar to that used for the chloro-analog, would be a suitable starting point.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of formic or phosphoric acid, is a common and effective method.[7][8] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. ¹⁹F NMR is particularly useful for fluorine-containing compounds. The absence of impurity peaks is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms that the molecular weight of your main HPLC peak corresponds to the target compound (m/z 222.26).[1]
-
Melting Point: A sharp melting point that does not vary by more than 1-2 °C and matches the literature value is a reliable indicator of high purity. For comparison, the related trans-4-(p-chlorophenyl)cyclohexane carboxylic acid has a melting point of 235 °C.[9]
Q2: How do I select an appropriate solvent for recrystallization?
The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A systematic approach is best:
-
Place ~20-30 mg of your compound into several test tubes.
-
Add ~0.5 mL of a different solvent to each tube (see table below for suggestions).
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Heat the tubes that showed poor solubility. A good candidate will fully dissolve upon heating.
-
Allow the dissolved solutions to cool. The best solvent will yield a high amount of crystalline precipitate.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Comments |
| Hydrocarbons | Heptane, Toluene | 98, 111 | Non-polar | Good for precipitating polar compounds. Toluene may be a good primary solvent. |
| Ethers | Diethyl Ether, MTBE | 35, 55 | Low | Generally too volatile for effective recrystallization. |
| Esters | Ethyl Acetate | 77 | Medium | A versatile solvent, often used in chromatography. |
| Alcohols | Isopropanol, Ethanol | 82, 78 | Polar | Often used in co-solvent systems with water or heptane. |
| Ketones | Acetone | 56 | Medium-High | Can be effective but its low boiling point can be a limitation. |
| Nitriles | Acetonitrile | 82 | Polar | Good solvent, often used in reverse-phase HPLC. |
| Co-Solvent Systems | Ethanol/Water, Toluene/Heptane | Variable | Variable | Excellent for fine-tuning solubility to achieve optimal crystal growth.[3] |
Q3: My synthesis involves a Grignard reaction. What specific impurities should I look out for?
Syntheses involving Grignard reagents can introduce specific byproducts. For example, in the carboxylation of a Grignard reagent derived from 4-fluorobromobenzene, you might encounter:
-
Biphenyl derivatives: Formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).
-
Benzene derivatives: Formed if the Grignard reagent is quenched by a proton source before carboxylation. Both of these are neutral impurities and are efficiently removed by the acid-base extraction detailed in Protocol 1 .
Detailed Experimental Protocols
Protocol 1: High-Capacity Purification via Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from your crude acidic product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction twice more to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Organic Wash: Wash the combined basic aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any dissolved neutral impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (verify with pH paper). Your purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
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Sources
- 1. This compound [oakwoodchemical.com]
- 2. This compound, 98 - Safety Data Sheet [chemicalbook.com]
- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]
- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this compound. Our aim is to provide you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic strategy.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, is often accompanied by specific side reactions and purification challenges that can impact yield and purity. This guide will focus on the two most common synthetic pathways: the Bucherer-Bergs reaction and the Grignard reaction, addressing the potential pitfalls of each.
Section 1: Troubleshooting the Bucherer-Bergs Synthesis Route
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from ketones, which can then be hydrolyzed to the desired carboxylic acid.[1][2][3] This pathway involves the initial formation of a spiro hydantoin intermediate from cyclohexanone, potassium cyanide, and ammonium carbonate.
FAQ 1: My overall yield is low after the hydrolysis of the hydantoin intermediate. What are the likely causes?
Low overall yield in a multi-step synthesis can be attributed to issues in either the hydantoin formation or the subsequent hydrolysis.
Troubleshooting Hydantoin Formation:
-
Incomplete Reaction: The formation of the 5-(4-fluorophenyl)-1,3-diazaspiro[4.5]decan-2,4-dione intermediate may be slow.
-
Solution: Ensure adequate reaction time and temperature. Refluxing in aqueous ethanol (typically 80-100°C) is crucial for driving the reaction to completion.[1] Consider extending the reflux time and monitor the reaction progress by TLC.
-
-
Suboptimal pH: The pH of the reaction mixture is critical.
-
Incorrect Stoichiometry: The molar ratio of reactants is key.
-
Solution: A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is generally recommended for optimal results.[1]
-
Troubleshooting Hydrolysis:
-
Incomplete Hydrolysis: The hydantoin ring is stable and its hydrolysis can be challenging.
-
Solution: Vigorous hydrolysis conditions are often necessary. This typically involves heating with a strong base (e.g., NaOH or KOH) followed by acidification. Ensure sufficient heating time and concentration of the base.
-
-
Side Reactions During Hydrolysis: At elevated temperatures, epimerization at the spiro center of the hydantoin can occur, leading to a mixture of cis and trans isomers of the final product, which can complicate purification.[4]
FAQ 2: I am observing an unexpected byproduct that is difficult to separate from the desired hydantoin intermediate. What could it be?
A common side reaction in the Bucherer-Bergs synthesis is the formation of byproducts due to an excess of cyanide.
-
Over-alkylation Products: While the term "over-alkylation" is used, in the context of the Bucherer-Bergs reaction with cyclohexanone, a more likely side reaction is the formation of a dinitrile species or other cyanide adducts if reaction conditions are not well-controlled.
-
Causality: High concentrations of cyanide can lead to alternative reaction pathways.
-
Prevention: Adhere strictly to the recommended 1:2:2 molar ratio of ketone to cyanide and ammonium carbonate.[1] Gradual addition of the cyanide salt may also help to control its concentration.
-
Section 2: Navigating Side Reactions in the Grignard Synthesis Route
An alternative route involves the addition of a 4-fluorophenyl Grignard reagent to cyclohexanone to form 1-(4-fluorophenyl)cyclohexan-1-ol, followed by an oxidation step to yield the carboxylic acid.
FAQ 3: My Grignard reaction is sluggish and the yield of the tertiary alcohol is low. What are the common pitfalls?
The success of a Grignard reaction hinges on meticulous experimental technique.
-
Presence of Water: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents (typically diethyl ether or THF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality Grignard Reagent: The 4-fluorophenylmagnesium bromide may not have formed efficiently.
-
Solution: Use high-quality magnesium turnings and ensure the aryl halide is pure. A small crystal of iodine can be used to initiate the reaction.
-
FAQ 4: I have a significant amount of a non-polar, aromatic impurity in my crude product after the Grignard reaction. What is it and how can I remove it?
This is a very common issue in Grignard reactions.
-
Biphenyl Formation: The most likely culprit is 4,4'-difluorobiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-bromofluorobenzene.
-
Causality: This side reaction is favored at higher temperatures and with a high concentration of the aryl halide.
-
Prevention: Control the rate of addition of the aryl halide to the magnesium turnings to maintain a low concentration and avoid excessive heating.
-
Removal: 4,4'-difluorobiphenyl is non-polar and can typically be removed from the desired tertiary alcohol by column chromatography on silica gel.
-
FAQ 5: How do I convert the 1-(4-fluorophenyl)cyclohexan-1-ol to the carboxylic acid, and what are the potential side reactions?
The oxidation of a tertiary alcohol to a carboxylic acid is not straightforward and requires specific reagents. Standard oxidizing agents are often ineffective. A potential route involves the oxidative cleavage of the cyclohexyl ring.
-
Oxidative Cleavage: Strong oxidizing agents under harsh conditions can cleave the C-C bonds of the cyclohexane ring.
-
Potential Reagents: A mixture of a strong oxidant like potassium permanganate or a ruthenium-based oxidant with an oxidizing agent like sodium periodate could potentially achieve this transformation. The oxidation of cyclohexanol derivatives to dicarboxylic acids has been reported using systems like 12-tungstophosphoric acid-hydrogen peroxide.[5]
-
Side Reactions: This is a challenging transformation and can lead to a mixture of products, including smaller dicarboxylic acids (such as adipic and glutaric acids), ketones, and other over-oxidation products.[5][6] The reaction conditions would need to be carefully optimized to favor the formation of the desired product. Given the difficulty and potential for a complex product mixture, this route may be less desirable than the Bucherer-Bergs synthesis.
-
Section 3: Challenges in the Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
A Strecker-type synthesis would produce 1-(4-fluorophenyl)cyclohexanecarbonitrile, which would then be hydrolyzed to the carboxylic acid.
FAQ 6: The hydrolysis of my 1-(4-fluorophenyl)cyclohexanecarbonitrile is very slow and often incomplete. How can I improve this?
The nitrile in this case is sterically hindered, which can make hydrolysis difficult.[7][8][9]
-
Incomplete Hydrolysis to the Amide: A common issue is the formation of the corresponding amide, 1-(4-fluorophenyl)cyclohexanecarboxamide, which is more resistant to further hydrolysis.
-
Platinum-Catalyzed Hydration: For sterically hindered nitriles, a platinum-catalyzed hydration can selectively form the amide without proceeding to the carboxylic acid.[11] While this is not the desired final product, it highlights the difficulty of the hydrolysis.
Section 4: Purification of this compound
Regardless of the synthetic route, proper purification of the final product is essential.
FAQ 7: How can I effectively purify the final product?
Recrystallization is a powerful technique for purifying solid carboxylic acids.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: For aryl-substituted carboxylic acids, common recrystallization solvents include aqueous ethanol, aqueous methanol, or a mixture of a polar solvent like ethyl acetate with a non-polar solvent like hexanes. A patent for a similar chloro-substituted compound suggests recrystallization from water.[12]
-
-
Removal of Unreacted Starting Materials:
-
From Bucherer-Bergs: Unreacted cyclohexanone can be removed by washing the crude product with a non-polar solvent.
-
From Grignard: Unreacted cyclohexanone and 4-bromofluorobenzene can be removed by column chromatography of the intermediate alcohol or by extraction during workup.
-
-
Removal of Side Products:
-
4,4'-Difluorobiphenyl: This non-polar impurity can be removed by recrystallization, as it is likely to be more soluble in the mother liquor than the polar carboxylic acid.
-
Amide Intermediate: If incomplete hydrolysis is an issue, the amide can be separated from the carboxylic acid by extraction. The carboxylic acid will be soluble in a basic aqueous solution (e.g., NaHCO₃), while the amide will remain in the organic layer.
-
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered hot through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield (Bucherer-Bergs) | Incomplete reaction, suboptimal pH, incorrect stoichiometry | Extend reflux, ensure pH 8-9, use 1:2:2 molar ratio[1] |
| Byproduct (Bucherer-Bergs) | Excess cyanide | Adhere to stoichiometry, gradual cyanide addition |
| Low Yield (Grignard) | Presence of water, poor reagent quality | Use anhydrous conditions, initiate with iodine |
| Non-polar Impurity (Grignard) | Biphenyl formation | Control temperature and addition rate, purify by chromatography |
| Incomplete Hydrolysis (Nitrile) | Steric hindrance | Use strong acid/base and prolonged heating[10] |
Visualizations
Troubleshooting Workflow for Low Yield in Bucherer-Bergs Synthesis
Caption: Troubleshooting flowchart for low yield in the Bucherer-Bergs synthesis.
Common Side Reactions in the Grignard Synthesis of 1-(4-Fluorophenyl)cyclohexan-1-ol
Caption: Desired reaction and common side reaction in the Grignard synthesis.
References
-
Edward, J. T., & Sacripante, G. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988. [Link]
-
Wikipedia. (2023, October 28). Bucherer–Bergs reaction. [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- US Patent US3764613A, "Aryl substituted-hydroxy substituted cyclohexenecarboxylic acids and esters," issued 1973-10-09.
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
-
Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339–3350. [Link]
-
Newman, M. S., & Tsai, L. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530-2533. [Link]
- European Patent EP0814073B1, "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids," issued 2002-01-09.
-
Vágvölgyi, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]
-
Laufer, S., et al. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Synthesis, 2008(02), 225-228. [Link]
- International Patent WO2012080243A2, "Novel process," published 2012-06-21.
- Chinese Patent CN101973872A, "Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid," published 2011-02-16.
- International Patent WO2015102893A1, "Process for the preparation of cyclohexane carboxylic acid compounds," published 2015-07-09.
- US Patent US3288847A, "Preparation of 1, 4-cyclohexadiene-1-carboxylic acid," issued 1966-11-29.
-
Laufer, S., et al. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Synthesis, 2008(02), 225–228. [Link]
-
Li, J., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(100), 82239-82244. [Link]
- European Patent EP3411355B1, "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid," issued 2020-07-29.
-
Poulsen, T. B., & Jørgensen, K. A. (2008). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 130(49), 16451–16453. [Link]
-
Chen, J., et al. (2007). Rational oxidation of cyclohexane to cyclohexanol, cyclohexanone and adipic acid with air over metalloporphyrin and cobalt salt. Journal of Molecular Catalysis A: Chemical, 266(1-2), 103-108. [Link]
- US Patent US3654351A, "Purification of aromatic polycarboxylic acids by recrystalliz
-
Fujitani, K., et al. (2009). Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. Journal of Oleo Science, 58(6), 323-328. [Link]
-
Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18409-18442. [Link]
-
Chen, J., et al. (2007). Rational oxidation of cyclohexane to cyclohexanol, cyclohexanone and adipic acid with air over metalloporphyrin and cobalt salt. Journal of Porphyrins and Phthalocyanines, 11(02), 124-130. [Link]
-
Minnaard, A. J., & Feringa, B. L. (2000). Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. Angewandte Chemie International Edition, 39(19), 3424-3426. [Link]
-
Lesbani, A., et al. (2013). Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H4[a-SiW12O40]/TiO2 Catalyst. Indonesian Journal of Chemistry, 13(3), 253-259. [Link]
-
Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(9), 3225-3230. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3288847A - Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you to overcome common synthetic challenges, improve yield and purity, and ensure the reproducibility of your results.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in pharmaceutical and materials science, is primarily achieved through two robust synthetic routes. The choice between these pathways often depends on the availability of starting materials, scale of the reaction, and desired purity profile.
-
Route A: Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile. This two-step approach involves the nucleophilic addition of the 4-fluorophenyl group to cyclohexanone, followed by the formation of a cyanohydrin which is then converted to the nitrile. The final step is the hydrolysis of the nitrile to the carboxylic acid.
-
Route B: Grignard Reaction and Carboxylation. This classic organometallic approach utilizes a Grignard reagent, 4-fluorophenylmagnesium bromide, which is reacted with cyclohexanone. The resulting magnesium alkoxide is then carboxylated, typically with carbon dioxide, to yield the target acid.
This guide will delve into the nuances of both methods, providing a framework for logical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for high purity?
Both routes can yield high-purity material. However, the Grignard route (Route B) can sometimes introduce biphenyl impurities from Wurtz coupling, which may require careful purification.[1] The nitrile hydrolysis route (Route A) can be very clean, provided the hydrolysis step is driven to completion to avoid contamination with the intermediate amide.
Q2: My Grignard reaction (Route B) is not initiating. What are the common causes?
Grignard reactions are notoriously sensitive to anhydrous conditions.[1] Common culprits for initiation failure include:
-
Wet Glassware or Solvents: Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Crushing the magnesium turnings or using a crystal of iodine can help to activate the surface.
-
Impure Alkyl Halide: The 1-bromo-4-fluorobenzene should be pure and free of moisture.
Q3: In the nitrile hydrolysis (Route A), I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?
Hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. To ensure complete conversion, you can:
-
Increase Reaction Time: Prolong the reflux time and monitor the reaction by TLC or HPLC.
-
Increase Reagent Concentration: Use a higher concentration of the acid or base catalyst.
-
Elevate Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used.[2][3]
Q4: What is the best method to purify the final this compound?
The product is a solid and can typically be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate. If acidic or basic impurities are present, an acid-base extraction can be performed. Dissolving the crude product in an aqueous base (like NaOH), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid is an effective method.[4]
Troubleshooting Guide: Route A - Nitrile Hydrolysis
This route begins with the synthesis of the precursor, 1-(4-fluorophenyl)cyclohexanecarbonitrile, followed by its hydrolysis.
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
Issue: Low yield of the nitrile intermediate.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Incomplete Reaction | The reaction of 4-fluorophenylacetonitrile with cyclohexanone is an equilibrium process. To drive the reaction towards the product, consider increasing the reaction time or using a slight excess of one reagent. |
| Side Reactions | Aldol condensation of cyclohexanone can occur under basic conditions. Ensure the base is added slowly at a controlled temperature to minimize this side reaction. |
| Difficult Work-up | The product can be an oil, making extraction challenging. Ensure proper phase separation and consider back-extracting the aqueous layer to maximize recovery. |
Step 2: Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
Issue: Incomplete hydrolysis and isolation of the amide intermediate.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Insufficient Acid/Base | Both acidic and basic hydrolysis require stoichiometric amounts of water and catalytic acid or base. For basic hydrolysis, using a significant excess of a strong base like NaOH or KOH is common to ensure complete reaction.[2][5] |
| Short Reaction Time | The hydrolysis of the intermediate amide is often slower than the initial hydrolysis of the nitrile. Increase the reflux time to 12-24 hours and monitor the reaction's progress.[3][6] |
| Low Reaction Temperature | High temperatures are typically required to drive the hydrolysis to completion. Ensure the reaction mixture is vigorously refluxing.[2][3] |
Issue: Product Degradation
| Potential Cause | Scientific Rationale & Suggested Solution |
| Harsh Reaction Conditions | Prolonged exposure to very high concentrations of strong acid or base at elevated temperatures can potentially lead to decomposition. If degradation is observed, consider using slightly milder conditions for a longer duration. |
Troubleshooting Guide: Route B - Grignard Reaction & Carboxylation
This route involves the formation of 4-fluorophenylmagnesium bromide and its subsequent reaction with cyclohexanone and carbon dioxide.
Step 1: Formation of 4-Fluorophenylmagnesium Bromide
Issue: The Grignard reagent fails to form or the yield is low.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Presence of Water | Grignard reagents are potent bases and will be quenched by even trace amounts of water. All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used.[1] |
| Passive Magnesium Surface | A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating. Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7] |
| Slow Addition of Alkyl Halide | The initial addition of a small amount of 1-bromo-4-fluorobenzene is crucial for initiation. Once initiated, the remaining halide should be added dropwise to maintain a gentle reflux.[1] |
Step 2: Reaction with Cyclohexanone and Carboxylation
Issue: Low yield of the final carboxylic acid.
| Potential Cause | Scientific Rationale & Suggested Solution |
| Inefficient Carboxylation | The addition of carbon dioxide must be done efficiently. Bubbling CO₂ gas through the solution or pouring the Grignard solution onto crushed dry ice are common methods. Ensure the reaction is kept cold during this step to prevent side reactions.[8] |
| Formation of Biphenyl Impurity | Wurtz coupling of the Grignard reagent with unreacted 1-bromo-4-fluorobenzene can form 4,4'-difluorobiphenyl. This is favored by higher temperatures and high concentrations of the alkyl halide. Maintain a controlled addition rate and temperature to minimize this side product.[1] |
| Protonation of Grignard Reagent | If the cyclohexanone contains trace amounts of water, it will quench the Grignard reagent before it can react with the carbonyl group. Ensure the cyclohexanone is dry. |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Protocols
Protocol A: Synthesis via Nitrile Hydrolysis
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
To a solution of 4-fluorophenylacetonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong base (e.g., sodium ethoxide, 0.1 eq).
-
Heat the mixture to reflux and remove the water formed using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-fluorophenyl)cyclohexanecarbonitrile, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Hydrolysis to this compound
-
To the crude 1-(4-fluorophenyl)cyclohexanecarbonitrile, add a solution of 20% aqueous sodium hydroxide (5-10 eq).
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction for the disappearance of the nitrile and any amide intermediate by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH ~2, which will cause the carboxylic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol B: Synthesis via Grignard Reaction
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous ether/THF and add a small portion to the magnesium.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
Step 2: Reaction with Cyclohexanone and Carboxylation
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of dry cyclohexanone (0.9 eq) in anhydrous ether/THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and bubble in dry carbon dioxide gas for 1-2 hours, or pour the reaction mixture onto an excess of crushed dry ice with vigorous stirring.[8]
-
Allow the mixture to warm to room temperature, then quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Summary for Optimization
The following tables provide a guideline for optimizing reaction conditions based on common experimental outcomes.
Table 1: Optimization of Nitrile Hydrolysis (Route A)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | 10% NaOH (aq) | 20% NaOH (aq) | 20% KOH (aq) | Higher base concentration drives the reaction faster. KOH can sometimes offer better solubility. |
| Reaction Time | 6 hours | 12 hours | 24 hours | Longer reaction times are generally required for complete hydrolysis of the amide intermediate. |
| Temperature | 80 °C | 100 °C (Reflux) | 120 °C (Sealed Tube) | Higher temperatures accelerate the reaction but may increase the risk of side reactions. |
Table 2: Optimization of Grignard Reaction (Route B)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 1:1 Ether:THF | THF is a better solvent for Grignard reagents and can lead to higher yields. |
| Carboxylation | CO₂ Bubbling | Addition to Dry Ice | CO₂ Balloon | Addition to dry ice is often more efficient for complete carboxylation on a lab scale. |
| Temperature | 0 °C to RT | -20 °C to 0 °C | -78 °C to RT | Lower temperatures during Grignard addition and carboxylation can minimize side reactions. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
References
- Organic Reactions. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2023). Hydrolysing Nitriles.
- ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid.
- Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. r/chemhelp.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution.
- PrepChem. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium.
- Fluorochem. (n.d.). 1-(4-FLUOROPHENYL)CYCLOHEXANECARBONITRILE.
- CymitQuimica. (n.d.). 1-(4-Fluorophenyl)cyclohexanecarbonitrile.
- ChemicalBook. (2023). 1-(4-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | 71486-43-6.
- LookChem. (n.d.).
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Sigma-Aldrich. (n.d.). Cyclohexanecarbonitrile.
- Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones....
- PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
- ACS Publications. (n.d.). An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules.
- European Patent Office. (n.d.). Grignard syntheses - EP 0119701 A1.
- PrepChem. (n.d.). Synthesis of cyclohexanone-4-carboxylic acid methyl ester.
- Google Patents. (n.d.). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
- Google Patents. (n.d.).
- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-1-cyclohexane-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
- Google Patents. (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
- ARKAT USA. (2006).
- SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
- Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
- OC-Praktikum. (2006). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.
- ChemicalBook. (2023). 1-(4-FLUOROPHENYL)
- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.
- Google Patents. (n.d.).
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" stability and degradation issues
Welcome to the technical support resource for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid (CAS 214263-00-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we combine fundamental chemical principles with industry-standard practices to provide actionable troubleshooting advice and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Based on available safety data, this compound is a solid. For optimal stability, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent moisture absorption and potential contamination.[2][3] It is also prudent to protect the compound from prolonged exposure to light.
Q2: What is the general chemical stability of this compound under standard laboratory conditions?
A2: The product is expected to be chemically stable under standard ambient conditions (room temperature).[3] However, like many carboxylic acids, it can be reactive under certain conditions. The key areas of potential instability are associated with the carboxylic acid moiety, the fluorophenyl group, and the cyclohexyl ring, particularly under forced conditions such as extreme pH, high temperature, or in the presence of strong oxidizing agents.
Q3: I'm dissolving the compound in a solvent for my experiment. Are there any solvents I should avoid?
Q4: My analytical results are inconsistent. Could this be a stability issue?
A4: Inconsistent analytical results can indeed stem from compound degradation. If you observe unexpected peaks in your chromatogram, a decrease in the main peak area over time, or changes in the physical appearance of your sample (e.g., color change), you should suspect degradation. It is crucial to employ a validated, stability-indicating analytical method to distinguish the parent compound from any potential degradants.[5][6]
II. Troubleshooting Guide: Investigating Degradation
This section provides a systematic approach to identifying and mitigating degradation issues. The principles are based on standard forced degradation (stress testing) methodologies as outlined by the International Conference on Harmonisation (ICH) guidelines.[7]
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis
If you observe new peaks in your HPLC or GC analysis, it is a strong indicator of degradation or impurity. The following workflow will help you diagnose the issue.
Caption: Workflow for Investigating Unknown Chromatographic Peaks.
Experimental Protocols for Forced Degradation
Forced degradation studies are essential for understanding potential degradation pathways.[7][8] An extent of degradation of 5-20% is generally considered suitable for validating analytical methods.[8]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-72 hours | Hydrolysis of functional groups (unlikely for this molecule), potential rearrangements. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-72 hours | Decarboxylation at higher temperatures, potential defluorination. |
| Oxidation | 3% H₂O₂ | Room Temp / 40 °C | 24 hours | Oxidation of the cyclohexyl ring, potential reactions at the aromatic ring. |
| Thermal | Dry Heat | 80 °C (or 20°C above accelerated stability) | 48 hours | Decarboxylation, general decomposition. |
| Photolytic | ICH Q1B Option 2 (Xenon Lamp) or Option 1 (Cool White/UV) | Ambient | Variable | Photoreactions, radical formation. |
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
For hydrolytic stress , mix equal parts of the stock solution with the acid or base solution (e.g., 1 mL stock + 1 mL 0.2 M HCl to get a final concentration of 0.1 M HCl).
-
For oxidative stress , mix the stock solution with the hydrogen peroxide solution.
-
For thermal and photolytic stress , expose the solid compound and the solution to the specified conditions.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the analytical column.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).
III. Potential Degradation Pathways
While specific degradation data for this molecule is not widely published, we can infer potential pathways based on its chemical structure. These pathways are theoretical and should be confirmed experimentally using techniques like LC-MS for mass identification of degradants.
Caption: Potential Degradation Pathways Under Stress Conditions.
Discussion of Pathways:
-
Oxidative Degradation: The cyclohexyl ring is a potential target for oxidation, which could lead to the formation of hydroxylated species or even ring-opened dicarboxylic acids. Similar oxidative degradation has been observed in other molecules containing fluorophenyl groups.[9][10]
-
Thermal Degradation: Carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, which would result in the formation of 1-fluoro-4-cyclohexylbenzene. The melting point of the compound is 136°C, suggesting thermal degradation may become significant at temperatures approaching this value.[11]
-
Photodegradation: The fluorophenyl group contains a chromophore that can absorb UV light. This energy absorption can lead to the formation of reactive radical species, potentially leading to defluorination or other complex reactions.[12]
-
Hydrolytic Degradation: The core structure of this compound is generally stable to hydrolysis. The C-F and C-C bonds are strong. However, under extreme pH and temperature, unforeseen reactions could occur.
IV. Recommended Analytical Approach
A robust, stability-indicating analytical method is paramount for monitoring the stability of this compound.
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary technique.
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified mobile phase ensures the carboxylic acid is in its protonated form for better peak shape. |
| Gradient | Start at 40% B, ramp to 90% B over 20 min, hold for 5 min, return to initial conditions. | A gradient is recommended to ensure elution of both the parent compound and any potential, more nonpolar or polar, degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~220 nm or 254 nm | The phenyl ring provides UV absorbance. Run a UV scan to determine the optimal wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it is stability-indicating.[5]
V. References
-
ChemicalBook. (2025). This compound, 98 - Safety Data Sheet. Retrieved from ChemicalBook website.[2]
-
Lomenick, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from a relevant scientific journal or database.[4]
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. Retrieved from Sigma-Aldrich website.[3]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from R Discovery platform.[5]
-
Unknown. (n.d.). Safe Storage. Retrieved from a relevant safety or institutional website.[1]
-
Multiple Authors. (n.d.). Forced degradation | 1743 Publications | 7250 Citations. Retrieved from a scientific literature database.[6]
-
Reed, R. A. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from a pharmaceutical science journal.[12]
-
Dołżonek, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research.[13]
-
Jain, D., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.[7]
-
Kálmán-Siklósi, Á., et al. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[8]
-
TCI Chemicals. (2025). SAFETY DATA SHEET - 1,4-Cyclohexanedicarboxylic Acid. Retrieved from TCI Chemicals website.[14]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from Fisher Scientific website.[15]
-
ChemicalBook. (n.d.). This compound, 98 | 214263-00-0. Retrieved from ChemicalBook website.[11]
-
Siddiqui, A. A., et al. (n.d.). Degradation of atorvastatin. Acta Crystallographica Section E.[9]
-
Google Patents. (n.d.). US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium. Retrieved from Google Patents.[10]
-
Kung, J. W., et al. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens. ResearchGate.[16]
-
Kung, J. W., et al. (2025). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology.[17]
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Technical Support Center: Troubleshooting Solubility of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid in Assay Buffers
From the desk of a Senior Application Scientist
Welcome to the technical support guide for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous assay buffers. Due to its chemical structure, this molecule presents specific handling requirements to ensure accurate and reproducible experimental results. This guide provides a systematic, causality-driven approach to overcoming these challenges, moving from fundamental principles to advanced troubleshooting protocols.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental physicochemical properties of this compound that underpin its poor aqueous solubility.
Q1: Why is this compound so difficult to dissolve in my standard aqueous assay buffer (e.g., PBS, pH 7.4)?
A: The solubility issue is rooted in the compound's bifunctional nature. It possesses a highly non-polar, hydrophobic (lipophilic) region and a polar, ionizable carboxylic acid group.
-
Hydrophobic Body: The structure is dominated by a cyclohexane ring and a fluorophenyl group.[1][2][3] These large, non-polar moieties are sterically bulky and repel water molecules, driving the compound to aggregate and precipitate out of aqueous solutions.
-
Ionizable "Head": The carboxylic acid group (-COOH) is a weak acid.[4][5][6] In a neutral or acidic solution (like PBS at pH 7.4, which is likely near or below the compound's pKa), this group remains largely in its protonated, uncharged form (-COOH).[7] This neutral state does not have the strong electrostatic interactions with water needed to overcome the hydrophobicity of the rest of the molecule, resulting in very low solubility.[7][8] The charged, deprotonated carboxylate form (COO⁻) is significantly more water-soluble.[9][10]
Q2: I dissolved my compound in 100% DMSO to make a stock, but it immediately precipitated when I diluted it into my assay buffer. What is "crashing out" and why does it happen?
A: This common phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because you are moving the compound from a solvent where it is highly soluble (an organic co-solvent like DMSO) into a medium where it is poorly soluble (an aqueous buffer, which acts as an anti-solvent).[11][12]
Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide array of organic materials.[13] A 10 mM or even 100 mM stock solution in pure DMSO is often achievable.[14][15] However, the final concentration of DMSO in your assay is typically kept very low (e.g., <0.5% or <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[11][16] When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, the DMSO disperses, and the local solvent environment around your compound rapidly changes from nearly 100% organic to >99% aqueous. The aqueous buffer lacks the capacity to keep the hydrophobic compound molecules apart, so they aggregate and precipitate.
Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
Follow this decision tree to systematically identify the best solubilization strategy for your specific experimental context.
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: pH-Mediated Solubilization (Primary Method)
This is the most effective method for this class of compounds, provided your assay is not pH-sensitive. The goal is to deprotonate the carboxylic acid to its highly soluble carboxylate salt form (COO⁻).
Step-by-Step Methodology:
-
Prepare a 100 mM Stock in Base:
-
Weigh out the required amount of this compound.
-
Instead of dissolving directly in DMSO, add a small volume of 1.0 N NaOH solution dropwise while vortexing until the solid is fully dissolved. Use a stoichiometric equivalent or a slight excess of NaOH.
-
Bring the final volume up with sterile, nuclease-free water to achieve a concentrated aqueous stock (e.g., 10-50 mM). The solution should be clear.
-
-
Prepare a High-pH Assay Buffer:
-
Prepare your standard assay buffer (e.g., Tris, HEPES) but adjust the final pH to be 1.5-2.0 units above the estimated pKa of your compound. A pH of 8.0 to 9.0 is often a good starting point for carboxylic acids.[9]
-
Caution: Do not use phosphate-based buffers (PBS) if you need to adjust pH significantly, as their buffering capacity is poor above pH 8.0.
-
-
Dilution and Verification:
-
Serially dilute your aqueous stock solution directly into the high-pH assay buffer to your desired final concentrations.
-
Visually inspect for any precipitation or cloudiness.
-
Crucial Control: Ensure you run a vehicle control using the high-pH buffer without the compound to confirm the pH itself does not affect your assay results.
-
Protocol 2: Optimized Co-Solvent Dilution
Use this method when your assay requires a strict physiological pH (e.g., 7.4).
Step-by-Step Methodology:
-
Prepare a High-Concentration DMSO Stock:
-
Dissolve the compound in 100% DMSO to the highest possible concentration (e.g., 50-100 mM). A brief, gentle warming (to 30-37°C) or sonication can aid dissolution. Ensure the compound is fully dissolved before proceeding.
-
-
Perform a Two-Step or Serial Dilution:
-
Avoid large, single-step dilutions. Instead of adding 1 µL of a 10 mM stock directly to 1 mL of buffer (1:1000 dilution), perform an intermediate dilution.
-
Example: First, dilute your 100 mM DMSO stock 1:10 into a small volume of your assay buffer that contains a higher percentage of serum or protein (if applicable), as proteins can help stabilize the compound. Vortex immediately.
-
Second, perform the final dilution from this intermediate stock into the final assay plate. The key is to minimize the time the compound spends at a supersaturated state by ensuring rapid and vigorous mixing at each step.
-
-
Determine the "Precipitation Threshold":
-
Systematically test the maximum percentage of DMSO your final assay solution can tolerate before the compound precipitates at your desired working concentration. This will define your formulation window.
-
| Co-Solvent | Typical Limit (Cell-Based Assays) | Typical Limit (Biochemical Assays) | Notes |
| DMSO | 0.1% - 0.5% | ≤ 5% | Can interfere with enzyme kinetics and membrane integrity at higher concentrations.[16] |
| Ethanol | 0.1% - 1% | ≤ 5% | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 400 | ≤ 1% | ≤ 10% | Generally well-tolerated but increases solution viscosity. |
Protocol 3: Advanced Excipient Screening
When pH adjustment is not possible and co-solvents are insufficient, use advanced solubilizing agents. These must be rigorously validated with vehicle controls.
Option A: Using Surfactants
Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[17][18]
Caption: Drug in a surfactant micelle.
Methodology:
-
Select non-ionic surfactants like Tween® 80 or Polysorbate 20, which are generally less harsh on biological systems than ionic surfactants like SDS.[17][19]
-
Prepare assay buffers containing various concentrations of the surfactant, typically starting just above its Critical Micelle Concentration (CMC). For Tween® 80, this is around 0.01-0.02 mg/mL. Test a range from 0.01% to 0.1% (w/v).
-
Add your concentrated DMSO stock of the compound to the surfactant-containing buffers.
-
Crucial Control: Run a full dose-response curve of the surfactant alone in your assay to identify any background signal or inhibitory effects.
Option B: Using Cyclodextrins
Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior that form inclusion complexes with poorly soluble drugs.[20][21] This is a very effective and widely used pharmaceutical strategy.[22][23]
Caption: Drug in a cyclodextrin complex.
Methodology:
-
Select a chemically modified cyclodextrin like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), as they have much higher aqueous solubility than native cyclodextrins.[22][24]
-
Prepare a concentrated stock of the cyclodextrin in water (e.g., 40% w/v).
-
In a separate tube, add your compound (as a solid or from a minimal volume of organic solvent which is then evaporated) and add the aqueous cyclodextrin solution.
-
Mix vigorously overnight at room temperature to allow for the formation of the inclusion complex.
-
Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your cyclodextrin-formulated stock, which can then be diluted in your assay buffer.
-
Crucial Control: As with surfactants, test the cyclodextrin solution alone in your assay to ensure it has no independent biological activity.[16]
Section 3: Summary of Strategies and Best Practices
| Strategy | Mechanism | Pros | Cons | Best For |
| pH Adjustment | Ionization of carboxylic acid to a soluble salt.[7][8] | Highly effective, simple, uses minimal additives. | Assay must be tolerant to non-physiological pH. | Initial screening, biochemical assays without strict pH constraints. |
| Co-solvents (DMSO) | Increases solvent polarity to match the solute.[12][25] | Simple to prepare, universally used. | Risk of precipitation ("crashing out"), potential for assay interference/toxicity.[11][16] | Assays where final DMSO concentration can be kept very low and validated. |
| Surfactants | Micellar encapsulation of the hydrophobic compound.[17][19] | Can significantly increase apparent solubility at neutral pH. | Potential for assay interference, may denature proteins at high concentrations. | Cell-free assays or robust cell-based assays where controls show no interference. |
| Cyclodextrins | Formation of a water-soluble inclusion complex.[20][21] | High solubilization capacity, often biocompatible and low in toxicity.[16][22] | Can be more expensive, requires pre-incubation to form the complex. | Cell-based assays, in vivo preclinical studies, when other methods fail. |
Final Recommendation: Always validate your chosen solubilization method. The ultimate goal is to find a method that achieves the desired compound concentration without introducing artifacts. A vehicle control is not optional; it is essential for data integrity. [11] This control should contain every component of your final formulation (buffer, adjusted pH, co-solvent, excipient) except for the active compound.
References
-
Pop, A. L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Zimmerman, J. A., et al. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]
-
Manea, M. M., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]
-
Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]
-
Meng, F., et al. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Singh, S., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Lalanne-Aulet, C., et al. (2011). Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants. ElectronicsAndBooks. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Patil, V. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
-
Tatiparti, K., & D'Souza, M. J. (2017). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PubMed Central. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. [Link]
-
Fenyvesi, F., et al. (2000). The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate. [Link]
-
Olsen, A., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
Shim, Y. B., & Kim, Y. T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Cyclohexanedicarboxylic acid. PubChem. [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]
-
Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Shim, Y. B., & Kim, Y. T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed. [Link]
-
Merck Index. (n.d.). Cyclohexanecarboxylic Acid. [Link]
-
Lambert, T. H., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
Soubiran, L., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. [Link]
-
Tung, L. A. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]
-
Shim, Y. B., & Kim, Y. T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
-
NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. NIST WebBook. [Link]
-
SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 14. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
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- 21. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. cdn.prod.website-files.com [cdn.prod.website-files.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the synthesis and purification of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in removing impurities from your synthesis. The information provided is based on established chemical principles and practical laboratory experience.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry. Achieving high purity is critical for its use in subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). The nature and quantity of impurities are highly dependent on the synthetic route employed. This guide will address potential impurities arising from common synthetic strategies and provide robust purification protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have a significant amount of a neutral, non-acidic impurity in my crude product. How can I efficiently remove it?
This is a common issue, often due to unreacted starting materials (e.g., a ketone precursor) or neutral byproducts. The most effective method for separating a carboxylic acid from neutral impurities is acid-base extraction .[1] This technique leverages the acidic nature of your target compound to selectively move it into an aqueous layer, leaving neutral impurities behind in the organic layer.
Causality: The principle of acid-base extraction relies on the differential solubility of a compound and its salt form.[2] Your acidic product, this compound, will react with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities, lacking an acidic proton, will not react and will remain dissolved in an immiscible organic solvent.
Caption: Acid-Base Extraction Workflow for Carboxylic Acid Purification.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Periodically open the stopcock (while the funnel is inverted and pointing away from you) to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium salt of your carboxylic acid into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (test with pH paper, target pH ≈ 2). Your pure carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it thoroughly.
Q2: My final product is an off-white or yellowish solid. How can I improve its color and purity?
Discoloration often indicates the presence of minor, colored impurities or residual starting materials. For solid carboxylic acids, recrystallization is a highly effective purification technique.
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent will dissolve your product and the impurities when hot but will become supersaturated with your product upon cooling, causing it to crystallize out while the impurities remain in the solution.
The key to successful recrystallization is choosing the right solvent or solvent system. The ideal solvent should:
-
Dissolve the compound sparingly at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
| Solvent System | Suitability |
| Ethanol/Water | A common and effective system for moderately polar compounds. |
| Hexane/Ethyl Acetate | Good for compounds that are too soluble in pure ethyl acetate. |
| Toluene | Can be effective for aromatic compounds. |
| Isopropanol/Water | An alternative to ethanol/water. |
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Q3: I suspect I have unreacted nitrile or amide intermediates from my synthesis. How can I remove these?
If your synthesis involved the hydrolysis of a nitrile (e.g., from a Bucherer-Bergs reaction pathway), incomplete hydrolysis can leave behind the nitrile or an amide intermediate. These impurities have different polarities and chemical properties compared to your carboxylic acid.
-
For Nitrile Impurities: Nitriles are generally less polar than the corresponding carboxylic acid. A combination of acid-base extraction (as they are neutral) followed by recrystallization should be effective. If the separation is still challenging, column chromatography may be necessary.
-
For Amide Impurities: Amides are neutral but can be more polar than the starting nitrile. Again, acid-base extraction is the first line of defense. If co-precipitation occurs during the acidification step, column chromatography might be required.
If standard extraction and recrystallization methods fail, column chromatography is a powerful alternative.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).
Caption: Workflow for Purification by Column Chromatography.
Pro-Tip for TLC of Carboxylic Acids: Carboxylic acids often streak on silica gel TLC plates. To get clean spots, add a small amount (0.5-1%) of acetic acid or formic acid to your eluting solvent. This keeps the carboxylic acid in its protonated form.
-
TLC Analysis: Determine an appropriate solvent system (mobile phase) using thin-layer chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common mobile phase for carboxylic acids is a mixture of hexane and ethyl acetate with a small amount of acetic acid.
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified this compound.[3]
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support resource for the scalable synthesis of 1-(4-fluorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to facilitate a robust and scalable synthesis, moving from bench-scale experiments to pilot-plant production.
The synthesis is typically approached via a two-step sequence: first, the formation of the key intermediate, 1-(4-fluorophenyl)cyclohexanecarbonitrile, followed by its hydrolysis to the desired carboxylic acid. This guide will address the common pitfalls and critical parameters for both stages of this process.
Overall Synthesis Workflow
The synthetic route is summarized below, highlighting the transformation from commercially available starting materials to the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile (Nitrile Intermediate)
The formation of this quaternary nitrile is the cornerstone of the synthesis. A common and scalable method involves the alkylation of 4-fluorophenylacetonitrile with 1,5-dibromopentane under basic conditions.
Detailed Experimental Protocol
Reaction:
-
To a mechanically stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in a suitable solvent like toluene or THF, add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 5.0 eq) dropwise, ensuring the temperature is maintained below 30°C.
-
After stirring for 30 minutes, add 1,5-dibromopentane (1.1 eq) dropwise over 2-3 hours, maintaining the temperature between 25-30°C. The reaction is exothermic and requires efficient cooling.
-
Stir the mixture vigorously at 40-50°C for 8-12 hours, monitoring the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding water.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate. The product can often be used in the next step without further purification or can be purified by vacuum distillation.
Troubleshooting Guide: Nitrile Formation
| Issue/Question | Potential Cause & Scientific Rationale | Recommended Solution & Action |
| Q1: The reaction is sluggish or stalls completely. | Insufficient Base Strength/Concentration: The deprotonation of the benzylic proton on 4-fluorophenylacetonitrile is the rate-limiting step. A dilute base or insufficient molar excess will lead to a low concentration of the active nucleophile. | Ensure a high concentration of NaOH (50% w/w is effective) is used. For very stubborn reactions, consider stronger, anhydrous base systems like sodium hydride (NaH) in an aprotic solvent like THF, though this introduces greater safety and handling challenges at scale. |
| Q2: A significant amount of a dimeric byproduct is observed. | High Nucleophile Concentration: If the addition of 1,5-dibromopentane is too slow or the initial concentration of the deprotonated nitrile is too high, it can react with itself or with the mono-alkylated intermediate. | Control the addition rate of the 1,5-dibromopentane to maintain a low steady-state concentration of the nucleophile. Ensure vigorous stirring to prevent localized "hot spots" of high concentration. |
| Q3: The yield is low, with unreacted starting materials present. | Inefficient Phase Transfer: In the biphasic system (aqueous NaOH/organic solvent), the transfer of hydroxide ions to the organic phase is critical. An inactive or insufficient amount of phase-transfer catalyst (PTC) will cripple the reaction rate. | Check the quality of the PTC (TBAB is generally robust). Increase the catalyst loading to 0.05-0.10 eq. Ensure the stirring is vigorous enough (tip speed > 2 m/s) to create a large interfacial area between the two phases, which is crucial for PTC efficiency. |
| Q4: Workup is complicated by the formation of a stable emulsion. | High pH and Surfactant-like Intermediates: The combination of a strong base and the PTC can lead to the formation of emulsions that are difficult to break. | During workup, add a saturated brine solution instead of pure water to increase the ionic strength of the aqueous phase, which helps to break emulsions. If necessary, a small amount of a different organic solvent (e.g., ethyl acetate) can be added. Allow the mixture to stand for an extended period before separation. |
Part 2: Hydrolysis of Nitrile to Carboxylic Acid
The hydrolysis of the sterically hindered quaternary nitrile to the final carboxylic acid product is the most challenging step to scale up. Basic hydrolysis is generally preferred over acidic methods at scale due to lower equipment corrosion and often cleaner reaction profiles.
Hydrolysis Reaction Mechanism
The hydrolysis proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.
Caption: Simplified mechanism for basic nitrile hydrolysis.
Detailed Experimental Protocol
Reaction:
-
Charge a suitable reactor with the crude 1-(4-fluorophenyl)cyclohexanecarbonitrile (1.0 eq) and a solvent such as ethylene glycol or diethylene glycol. These high-boiling solvents are necessary to drive the hydrolysis of the sterically hindered nitrile.
-
Add a solution of potassium hydroxide (KOH, 5.0-8.0 eq) in water.
-
Heat the mixture to reflux (typically 140-160°C) under vigorous mechanical stirring. The reaction progress should be monitored by HPLC, checking for the disappearance of the nitrile and the intermediate amide. This step can take 24-48 hours.
-
Once the reaction is complete (amide <1%), cool the mixture to below 80°C and dilute with water.
-
Perform a basic wash with a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.
-
Separate the aqueous layer and cool it to 10-15°C in an ice bath.
-
Slowly acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2. The product will precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours to ensure complete crystallization.
-
Isolate the solid product by filtration, wash the filter cake thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60°C.
Troubleshooting Guide: Nitrile Hydrolysis
| Issue/Question | Potential Cause & Scientific Rationale | Recommended Solution & Action |
| Q1: The reaction has stalled with a significant amount of the amide intermediate remaining. | Insufficient Temperature or Base Stoichiometry: The second step, hydrolysis of the sterically hindered amide to the carboxylate, has a very high activation energy. Insufficient thermal energy or consumption of the base by other processes will cause the reaction to stop at the more stable amide intermediate. | Ensure the reaction temperature is consistently maintained at the target (≥140°C). Increase the equivalents of KOH to 8-10 eq. Consider using a co-solvent like DMSO to improve solubility and potentially lower the required temperature, but be aware of its own safety and workup considerations. |
| Q2: The final product is off-color (yellow or brown). | Thermal Decomposition: At the high temperatures required for hydrolysis, minor side reactions and decomposition of impurities can occur, leading to colored byproducts that get trapped in the product crystals. | Perform a charcoal treatment. After the basic wash (Step 5 of the protocol), add activated carbon (0.5-2% w/w) to the hot aqueous solution, stir for 30-60 minutes, and then filter through a bed of celite to remove the charcoal and adsorbed impurities before proceeding to acidification. |
| Q3: The product yield is low after crystallization. | Incomplete Precipitation or Product Solubility: The protonated carboxylic acid may have some residual solubility in the acidic aqueous mixture, especially if the final volume is large or the temperature is not sufficiently low. | Ensure the pH is brought down to a final value of ~1. Acidify slowly and cool the mixture thoroughly in an ice bath to minimize the solubility of the carboxylic acid. Avoid using an excessive volume of water for the initial dilution. |
| Q4: The isolated product has high levels of inorganic salt contamination. | Inefficient Washing of the Filter Cake: The product precipitates from a solution with a high concentration of salts (e.g., KCl). If not washed properly, these salts will be present in the final product. | Wash the filter cake with copious amounts of cold deionized water until the conductivity of the filtrate is low. Re-slurrying the crude product in hot water can also be an effective method for removing trapped salts before a final filtration and drying. |
Troubleshooting Decision Tree: Hydrolysis Step
Caption: Decision tree for troubleshooting incomplete hydrolysis.
Frequently Asked Questions (FAQs)
Q: Why is basic hydrolysis preferred over acidic hydrolysis for this specific transformation at scale? A: While strong acid (like concentrated H₂SO₄ or HCl) can hydrolyze nitriles, this specific substrate is sterically hindered. Driving the reaction to completion would require very harsh conditions (high temperatures and pressures), leading to significant safety concerns and requiring expensive, corrosion-resistant reactors. Furthermore, acidic conditions can sometimes promote undesirable side reactions like decarboxylation or sulfonation. Basic hydrolysis, while slow, is often cleaner and can be performed in standard glass-lined or stainless steel reactors.
Q: Can I use a different solvent for the hydrolysis? A: Yes, but the boiling point is the critical parameter. The solvent must allow the reaction to reach at least 140°C to effectively hydrolyze the intermediate amide. Diethylene glycol (b.p. 245°C) or propylene glycol (b.p. 188°C) are common alternatives to ethylene glycol (b.p. 197°C). Using a solvent like ethanol or water alone will be ineffective as they cannot reach the required temperatures at atmospheric pressure.
Q: How can I improve the crystallization process to get a more easily filterable solid? A: Control the rate of acidification and the temperature. A "crash" crystallization caused by adding the acid too quickly at a warm temperature will produce very fine particles that are difficult to filter. For a better particle size distribution, cool the basic solution thoroughly before starting acidification, add the acid slowly with good agitation, and allow the resulting slurry to stir and "age" for a few hours in the cold before filtration.
Q: What is the expected overall yield for this process? A: With proper optimization, the nitrile formation step can achieve yields of 80-90%. The hydrolysis and isolation step typically yields 85-95%. Therefore, a realistic overall yield for the two-step process at scale would be in the range of 68-85% .
Process Data Summary
| Parameter | Step 1: Nitrile Formation | Step 2: Nitrile Hydrolysis |
| Key Reagents | 4-Fluorophenylacetonitrile, 1,5-Dibromopentane, NaOH, TBAB | 1-(4-Fluorophenyl)cyclohexanecarbonitrile, KOH |
| Solvent | Toluene or THF | Ethylene Glycol or Diethylene Glycol |
| Temperature | 25-50°C | 140-160°C |
| Typical Duration | 8-12 hours | 24-48 hours |
| Typical Yield | 80-90% | 85-95% |
| Typical Purity (Post-Workup) | >95% (crude) | >99% (after crystallization) |
References
-
Organic Syntheses Procedure. While not for this exact molecule, Organic Syntheses provides robust, peer-reviewed, and independently verified procedures that represent a gold standard for reliable chemical transformations. Their protocols for related reactions establish best practices.
-
Scalable Synthesis Practices. An article discussing the challenges and strategies for scaling chemical syntheses from the lab to the plant, covering topics like thermal management, mixing, and reagent addition.
-
Nitrile Hydrolysis Mechanisms. Comprehensive review of reaction mechanisms in organic chemistry, providing the fundamental principles behind nitrile hydrolysis under both acidic and basic conditions.
Technical Support Center: Crystallization with 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support center for utilizing 1-(4-Fluorophenyl)cyclohexanecarboxylic acid as a crystallization additive to enhance crystal quality for X-ray diffraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve high-resolution crystal structures.
Introduction: The Role of Crystallization Additives
In the realm of structural biology and pharmaceutical sciences, obtaining high-quality single crystals is often the rate-limiting step for successful X-ray diffraction analysis.[1] The quality of a crystal directly impacts the resolution and accuracy of the resulting three-dimensional structure, which is critical for understanding biological mechanisms and for structure-based drug design.[2][3] Many promising compounds, particularly active pharmaceutical ingredients (APIs), are prone to forming small, disordered, or multi-crystalline aggregates that are unsuitable for diffraction studies.[1][4]
Crystallization additives, such as this compound, can be instrumental in overcoming these challenges. While the precise mechanisms can vary, these additives often work by influencing nucleation, promoting more ordered crystal packing through co-crystallization, or by stabilizing specific crystal habits.[5][6] This guide will provide a comprehensive framework for effectively using this compound in your crystallization experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization experiments with this compound.
Issue 1: No Crystal Formation
-
Potential Cause: Suboptimal solvent system, incorrect concentration, or inappropriate molar ratio of the target molecule to the additive.
-
Troubleshooting & Optimization:
-
Solvent Screening: The choice of solvent is critical. A systematic screening of solvents with varying polarities should be your first step. It is advisable to use a solvent in which both your target molecule and this compound have moderate solubility.
-
Concentration Gradient: Prepare a series of experiments with a gradient of concentrations for both your target molecule and the additive.[3] This can be efficiently set up using automated liquid handling systems.[3]
-
Molar Ratio Adjustment: The optimal molar ratio of the target molecule to the additive is not universal. Experiment with ratios from 1:0.5 to 1:2 (target:additive).
-
Issue 2: Formation of Amorphous Precipitate or Oil
-
Potential Cause: Supersaturation was reached too quickly, leading to uncontrolled precipitation instead of ordered crystal growth.
-
Troubleshooting & Optimization:
-
Slower Evaporation: If using a vapor diffusion method (hanging or sitting drop), slow down the rate of solvent evaporation. This can be achieved by using a larger volume of the reservoir solution or by placing the crystallization plate in a temperature-controlled environment with minimal air currents.
-
Temperature Control: Experiment with different crystallization temperatures. Lower temperatures often slow down the kinetics of crystallization, favoring the formation of more ordered crystals.
-
Anti-solvent Addition: Consider using an anti-solvent crystallization method.[5] In this technique, a solution of your target molecule and the additive is prepared in a good solvent, and an anti-solvent (in which both are poorly soluble) is slowly introduced to induce crystallization.[5]
-
Issue 3: Small or Needle-like Crystals with Poor Diffraction
-
Potential Cause: While nucleation has occurred, the conditions are not favorable for the growth of large, well-ordered single crystals. The diffraction quality can also be affected by the internal order of the crystal lattice.[4]
-
Troubleshooting & Optimization:
-
Microseeding: If you have any crystalline material, even if it's of poor quality, you can use it to create a microseed stock. Introducing these microseeds into a fresh, equilibrated crystallization drop can promote the growth of larger, more uniform crystals.
-
Annealing: For crystals that have already formed, a process called annealing can sometimes improve their internal order. This involves briefly warming the crystal and then slowly cooling it back down.[7]
-
Dehydration: Controlled dehydration of the crystal can sometimes lead to a more tightly packed and ordered crystal lattice, which can improve diffraction.[7] This can be achieved by carefully adjusting the concentration of the precipitant in the reservoir solution.[7]
-
Issue 4: Twinning or Multiple Crystals
-
Potential Cause: The nucleation density is too high, leading to the growth of multiple intergrown crystals.
-
Troubleshooting & Optimization:
-
Reduce Supersaturation: Lower the initial concentration of your target molecule and the additive.
-
Additive Concentration: Vary the concentration of this compound. In some cases, a higher concentration of the additive can help to control nucleation.
-
Heterogeneous Nucleants: Ensure your crystallization plates are clean and free of dust or scratches, which can act as sites for unwanted nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound improves crystal quality?
A1: While specific studies on this compound are not extensively documented in the provided search results, we can infer its mechanism based on the principles of crystal engineering and co-crystallization.[6][8] Carboxylic acids are known to form robust hydrogen-bonding networks.[8] It is likely that this compound co-crystallizes with the target molecule, forming a new crystalline phase with improved packing and order. The fluorophenyl group can also participate in non-covalent interactions, such as π-π stacking, which can further stabilize the crystal lattice.
Q2: How do I prepare this compound for my experiments?
A2: It is crucial to use a highly pure form of the additive. If you are synthesizing it in-house, ensure thorough purification, for example, by recrystallization, and confirm its purity by techniques such as NMR and melting point analysis. If purchased commercially, use a reputable supplier.
Q3: What characterization techniques should I use to confirm co-crystal formation?
A3: Single-crystal X-ray diffraction is the definitive method to confirm the formation of a co-crystal and to determine its structure. Other techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can also provide evidence of a new crystalline phase.
Q4: Can I use this compound for protein crystallization?
A4: While this additive is more commonly used for small molecule crystallization, the use of small molecule additives in protein crystallization is a known technique to improve crystal quality.[9] The principles of influencing crystal packing and providing nucleation sites can still apply. However, extensive screening would be necessary to determine its effectiveness for a particular protein.
Experimental Protocols
Protocol 1: Co-crystallization Screening by Vapor Diffusion (Hanging Drop)
-
Stock Solution Preparation:
-
Prepare a stock solution of your target molecule in a suitable solvent (e.g., 20 mg/mL in acetonitrile).
-
Prepare a stock solution of this compound in the same solvent (e.g., 10 mg/mL).
-
-
Crystallization Plate Setup:
-
Pipette 500 µL of various reservoir solutions (precipitants) into the wells of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix 1 µL of your target molecule stock solution with 1 µL of the this compound stock solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops regularly under a microscope for crystal growth over several days to weeks.
-
Protocol 2: Microseeding for Crystal Quality Improvement
-
Seed Stock Preparation:
-
Transfer a few small crystals from a previous experiment into a microcentrifuge tube containing 50 µL of the reservoir solution.
-
Crush the crystals using a seed bead or a fine needle to create a suspension of microseeds.
-
Perform serial dilutions of this seed stock (e.g., 1:10, 1:100, 1:1000).
-
-
Seeding:
-
Set up new crystallization drops as described in Protocol 1.
-
Using a fine tool (e.g., a cat whisker or a specialized seeding tool), transfer a very small volume of the diluted seed stock into the equilibrated drop.
-
-
Incubation and Observation:
-
Incubate and monitor the drops for the growth of larger, higher-quality crystals.
-
Data Presentation
Table 1: Example of a Co-crystallization Screening Grid
| Reservoir Solution | Target:Additive Ratio | Observations |
| 20% PEG 3350, 0.2 M NaCl | 1:1 | Amorphous Precipitate |
| 15% PEG 3350, 0.1 M NaCl | 1:1 | Small Needles |
| 15% PEG 3350, 0.1 M NaCl | 1:0.5 | Clear Drop |
| 1.5 M Ammonium Sulfate | 1:1 | Phase Separation |
Visualization of Experimental Workflow
Below is a diagram illustrating the general workflow for improving crystal quality using an additive.
Caption: Workflow for Crystal Quality Improvement.
References
-
ResearchGate. (2018, July 3). How to improve the diffraction quality of protein crystals? Retrieved from [Link]
-
ResearchGate. (2015, May 17). Is there any way to improve the diffraction of a protein crystal? Retrieved from [Link]
-
The Pharma Innovation. (2024, April 22). A review on x-ray crystallography and it's applications. Retrieved from [Link]
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
-
Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]
-
American Laboratory. (2014, March 28). Improving the Crystallization Process for Optimal Drug Development. Retrieved from [Link]
-
Portland Press. (2021, May 28). A beginner’s guide to X-ray data processing. Retrieved from [Link]
-
Elsevier. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved from [Link]
-
ResearchGate. (n.d.). Post-crystallization treatments for improving diffraction quality of protein crystals. Retrieved from [Link]
-
De Gruyter. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal engineering considerations for pharmaceutical co-crystals. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Google Patents. (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture.
-
MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Crystal engineering of the composition of pharmaceutical phases. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]
-
PubMed. (2006, February 3). Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. Retrieved from [Link]
-
MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. migrationletters.com [migrationletters.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal engineering considerations for pharmaceutical co-crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal engineering of the composition of pharmaceutical phases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor HPLC Peak Shape for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak shapes during HPLC analysis. As a substituted carboxylic acid, this analyte's chromatographic behavior is highly sensitive to analytical conditions, particularly mobile phase pH. This guide provides a structured, cause-and-effect approach to diagnosing and resolving common peak shape problems like tailing, fronting, and splitting.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is broad and tailing significantly. What is the most likely cause and how do I fix it?
This is the most common issue encountered with acidic analytes. The primary cause is almost always related to the mobile phase pH being too close to the analyte's pKa, leading to a mixed ionization state during chromatography.[1]
The Scientific Explanation (Causality):
This compound has a carboxylic acid functional group, which can exist in two forms: a neutral, protonated state (-COOH) and an ionized, deprotonated state (-COO⁻). The pKa is the pH at which the compound is 50% ionized and 50% neutral.[2]
-
At Low pH (pH << pKa): The compound is fully protonated (-COOH). In this neutral, more hydrophobic form, it interacts consistently with the non-polar C18 stationary phase, resulting in good retention and a sharp, symmetrical peak.[3][4]
-
At High pH (pH >> pKa): The compound is fully deprotonated (-COO⁻). In this ionized, more polar form, it has very little retention on a C18 column and elutes quickly.
-
At a pH near the pKa: The analyte exists as a mixture of both forms in the column. Since the neutral form is retained more strongly than the ionized form, the peak becomes a broad "smear" or exhibits severe tailing.[1]
A secondary cause of tailing, especially at mid-range pH (e.g., pH 4-7), is secondary interaction between the ionized analyte and charged residual silanol groups (-Si-O⁻) on the silica backbone of the stationary phase.[5][6] Operating at a low pH suppresses the ionization of these silanols, minimizing this unwanted interaction.[6]
The Solution: Ion Suppression via pH Control
To achieve a sharp, symmetrical peak, you must force the analyte into a single, non-ionized state. For this carboxylic acid, this requires a low-pH mobile phase. The general rule is to adjust the mobile phase to a pH that is at least 2 units below the analyte's pKa.[3]
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
Experimental Protocol: Mobile Phase Preparation for Ion Suppression
This protocol details the preparation of a buffered mobile phase at pH 2.5, ideal for the analysis of this compound.
-
Buffer Selection: Choose a buffer system that is effective at the target pH and has a low UV cutoff if using UV detection. Phosphate and formate are excellent choices for low pH.[4]
Buffer System pKa Effective pH Range UV Cutoff (approx.) Formate 3.75 2.8 - 4.8 210 nm Phosphate 2.15 2.0 - 3.0 <200 nm -
Aqueous Buffer Preparation (25 mM Phosphate, pH 2.5):
-
Weigh out ~3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water.
-
Place a calibrated pH probe in the solution while stirring.
-
Slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads 2.5.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
-
Mobile Phase Preparation:
-
Combine the prepared aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) at the desired ratio for your method (e.g., 50:50 v/v).
-
Always add the organic solvent to the aqueous buffer. For example, to make 1 L of 50:50 mobile phase, measure 500 mL of buffer and add it to a 1 L bottle, then add 500 mL of acetonitrile.
-
Degas the final mobile phase using sonication or vacuum filtration before use.[7]
-
Q2: I've lowered the pH, but now my peak is fronting (a "shark fin" shape). What should I investigate?
Peak fronting is typically caused by column overload or an incompatible sample solvent.[8][9] Unlike tailing, it is less about analyte chemistry and more about physical or chromatographic conditions.
The Scientific Explanation (Causality):
-
Mass Overload: Injecting too high a concentration of the analyte saturates the stationary phase at the column inlet. Subsequent molecules cannot interact properly and travel through the column faster than the main band, leading to a fronting peak.[9][10]
-
Volume Overload: Injecting too large a volume, even of a dilute sample, can cause band spreading and distortion.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus correctly at the head of the column.[12] This "solvent effect" causes the peak to be distorted, often with fronting, especially for early-eluting peaks.[12][13]
Troubleshooting Workflow for Peak Fronting
| Potential Cause | Diagnostic Test | Solution |
| Mass Overload | Dilute the sample 10-fold and 100-fold and re-inject. If the peak shape improves and becomes symmetrical, overload was the cause.[10] | Reduce the sample concentration to a level that does not cause overload. |
| Sample Solvent Incompatibility | Prepare a new sample dissolved directly in the initial mobile phase composition. If the peak shape is now symmetrical, the original solvent was incompatible. | Always dissolve the sample in the mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. |
| Column Degradation (Void) | A void or channel at the column inlet can disrupt the sample band. This often affects all peaks in the chromatogram.[8][11] | Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the column. |
Q3: My analyte peak is split or has a distinct shoulder. What is the cause?
Peak splitting can arise from physical problems within the HPLC system or from methodological issues related to the injection.[9][14] The first step is to determine if the problem affects all peaks or only the analyte of interest.
The Scientific Explanation (Causality):
-
Physical/Hardware Issues: If all peaks are split, the problem likely occurred before the separation began.[9][15] A partial blockage in the column inlet frit or tubing creates two different flow paths for the sample entering the column, resulting in a split peak.[15] A void or channel at the head of the column can have a similar effect.[13]
-
Methodological Issues: If only one peak is splitting, the issue is often related to the sample injection. Dissolving the sample in a very strong solvent (e.g., 100% Acetonitrile) when the mobile phase is weak (e.g., 10% Acetonitrile) can cause the sample to precipitate upon injection or create other solvent mismatch effects that distort the peak.[13]
Caption: Diagnostic workflow for troubleshooting split HPLC peaks.
Experimental Protocol: Verifying Sample Diluent Compatibility
-
Prepare Mobile Phase: Make a fresh batch of the initial mobile phase composition used in your gradient or isocratic method.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a strong, fully solubilizing solvent (e.g., acetonitrile or methanol).
-
Dilute in Mobile Phase: Perform the final dilution of the stock solution using the mobile phase as the diluent to achieve the target concentration. For example, pipette 100 µL of stock into 900 µL of mobile phase.
-
Vortex and Inject: Ensure the sample is fully dissolved and inject it.
-
Compare Chromatograms: Compare the peak shape from this injection to the peak shape obtained using your original sample preparation method. An improvement in symmetry confirms that the original sample solvent was incompatible.
References
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
CHROMacademy. More Split Peaks - HPLC Troubleshooting. [Link]
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link]
-
Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Waters. What are common causes of peak splitting when running an LC column? - WKB194672. [Link]
-
Waters. What are some common causes of peak fronting? - WKB255705. [Link]
-
BUCHI. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Chromatography Forum. Fronting, cause and remedy?. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
LCGC. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 11. support.waters.com [support.waters.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. support.waters.com [support.waters.com]
- 14. chromacademy.com [chromacademy.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" handling and storage best practices
Technical Support Center: 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Welcome to the technical support guide for this compound. This resource, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting guidance for handling, storage, and experimental use of this compound.
I. Compound Identification and Properties
This section provides key physical and chemical properties for this compound.
| Property | Value | Source |
| CAS Number | 214263-00-0 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₅FO₂ | PubChem |
| Molecular Weight | 238.26 g/mol | PubChem |
| Melting Point | 136°C | ChemicalBook[1] |
| Boiling Point | 349.7°C at 760 mmHg | ChemicalBook[1] |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Solubility | Poorly soluble in water; moderately soluble in organic solvents. | CymitQuimica[1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Handling and Safety
Question 1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
Answer: this compound is classified as a hazardous substance that requires careful handling. The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1]
Due to these hazards, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are impervious to the chemical.
-
Body Protection: Wear a laboratory coat to prevent skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[2][3][5]
Question 2: What are the best practices for storing this compound to ensure its long-term stability?
Answer: To maintain the integrity and stability of this compound, adhere to the following storage guidelines:
-
Container: Keep the compound in its original, tightly closed container to prevent contamination and exposure to moisture.[1][4]
-
Atmosphere: Store in a dry, cool, and well-ventilated place.[4] For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture and potential degradation.
-
Incompatible Substances: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can induce chemical reactions.[3]
B. Solubility and Solution Preparation
Question 3: I am having difficulty dissolving this compound in an aqueous buffer for my biological assay. What can I do?
Answer: This is a common issue due to the compound's hydrophobic nature, stemming from the fluorophenyl and cyclohexane groups.[1] Direct dissolution in aqueous buffers is often challenging. Here is a systematic approach to solubilization:
-
pH Adjustment (Deprotonation): The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt, which is significantly more water-soluble.
-
Protocol: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol). Then, add a small amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the aqueous buffer to raise the pH above the compound's pKa.[6] This will convert the carboxylic acid to its more soluble salt form. Add the stock solution to the basic buffer dropwise while stirring. Finally, adjust the pH back to the desired experimental value, being careful not to let the compound precipitate.
-
-
Use of Co-solvents: If pH modification is not suitable for your experiment, using a water-miscible organic co-solvent can increase solubility.[4]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol are frequently used.[4]
-
Protocol: First, dissolve the compound in a minimal amount of the chosen co-solvent to create a high-concentration stock. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final co-solvent concentration, as high levels can affect biological assays.
-
The following flowchart provides a decision-making process for troubleshooting solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
C. Stability and Reactivity
Question 4: I plan to use this compound in a reaction involving a strong base at an elevated temperature. Are there any stability concerns?
Answer: Yes, caution is advised. While the compound is stable under standard conditions, using strong bases at high temperatures can lead to epimerization. For substituted cyclohexanecarboxylic acids, the stereochemistry at the point of substitution can be altered under such conditions. A study on related 4-alkyl-cyclohexanecarboxylic acids demonstrated that heating with potassium hydroxide at temperatures between 130°C and 220°C can efficiently convert a cis/trans mixture to a highly pure trans form.[7]
This indicates that the proton alpha to the carboxyl group is labile under these conditions, and the stereocenter can be inverted. If the specific stereoisomer is critical for your application, you should avoid prolonged exposure to strong bases and high temperatures. If such conditions are unavoidable, you may need to re-analyze the stereoisomeric purity of your product.
Question 5: How can I convert this carboxylic acid into an ester or an amide for further derivatization?
Answer: this compound exhibits typical reactivity for a carboxylic acid and can be readily converted to its derivatives. The most common and efficient method involves a two-step process via an acid chloride intermediate.
Workflow for Amide/Ester Synthesis:
Caption: General reaction scheme for converting the carboxylic acid to an amide or ester.
-
Step 1: Formation of the Acid Chloride: React the starting carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This converts the hydroxyl group of the carboxylic acid into a much better leaving group (a chloride), creating a highly reactive acid chloride. This is a standard and effective method for activating carboxylic acids.
-
Step 2: Nucleophilic Acyl Substitution:
-
For Amide Synthesis: React the acid chloride intermediate with the desired primary or secondary amine. Typically, two equivalents of the amine are used—one as the nucleophile and the second to neutralize the HCl byproduct.
-
For Ester Synthesis: React the acid chloride with the desired alcohol in the presence of a mild base like pyridine, which serves to neutralize the HCl generated during the reaction.
-
This two-step approach is generally preferred over direct condensation methods (like Fischer esterification) because it is faster, more versatile, and typically results in higher yields, especially with sterically hindered substrates.
III. References
-
Mooney, B. A., et al. (2010). Polyphenol Antioxidants Inhibit Peroxynitrite-Mediated DNA Damage In Vitro and in E. coli. Chemical Research in Toxicology. Retrieved from [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
Cole-Parmer. (2021). Material Safety Data Sheet - 1-(4-Fluorophenyl)cyclohexanecarbonitrile, 90%. Retrieved from [Link]
-
Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Retrieved from
Sources
- 1. CAS 58880-37-8: 1-(4-Chlorophenyl)cyclohexanecarboxylic ac… [cymitquimica.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common pitfalls associated with this synthesis, ensuring high yield and purity of your final product.
Overview of Synthesis Routes
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, with the most common ones being:
-
Route A: Grignard Reaction. This classic method involves the reaction of a Grignard reagent, prepared from 4-fluorobromobenzene, with cyclohexanone, followed by carboxylation.
-
Route B: Nitrile Hydrolysis. This route starts with the alkylation of 4-fluorophenylacetonitrile with 1,5-dibromopentane to form 1-(4-fluorophenyl)cyclohexanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.
Each of these routes has its own set of challenges. This guide will focus on identifying and overcoming these potential pitfalls.
Troubleshooting Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of this compound and provides solutions to overcome them.
Table 1: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of Grignard reagent (Route A) | Presence of moisture in glassware or solvent.[1] | Thoroughly flame-dry all glassware under vacuum and use anhydrous ether as the solvent.[1] |
| Inactive magnesium surface due to oxide layer.[1] | Activate the magnesium turnings by adding a small crystal of iodine or by crushing them in the flask.[1] | |
| Formation of biphenyl byproduct (Route A) | The Grignard reagent reacts with unreacted 4-fluorobromobenzene. | Add the 4-fluorobromobenzene dropwise to the magnesium suspension to maintain a low concentration of the aryl halide. |
| Low yield of 1-(4-fluorophenyl)cyclohexanecarbonitrile (Route B) | Incomplete deprotonation of 4-fluorophenylacetonitrile. | Use a strong, non-nucleophilic base like potassium tert-butoxide in an appropriate solvent like DMSO.[2] |
| Competing elimination reactions of 1,5-dibromopentane. | Maintain a low reaction temperature (0-10 °C) during the initial addition of the base and alkylating agent.[2] | |
| Incomplete hydrolysis of the nitrile (Route B) | Insufficiently harsh reaction conditions. | Use a strong acid (e.g., concentrated H2SO4 or HCl) or a strong base (e.g., NaOH or KOH) and extended reflux times. |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts. | For the carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective. Column chromatography can be used for more challenging separations. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Grignard reaction in Route A?
A1: The absolute exclusion of moisture is paramount.[1] Grignard reagents are extremely strong bases and will readily react with any protic source, including water, which will quench the reagent and prevent it from reacting with the cyclohexanone.
Q2: I see an oily byproduct in my Grignard reaction. What could it be?
A2: A common oily byproduct is 4,4'-difluorobiphenyl, formed from the coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.[1] Slow, controlled addition of the aryl halide can minimize this side reaction.
Q3: My nitrile hydrolysis (Route B) seems to have stalled. What can I do?
A3: Nitrile hydrolysis can be sluggish. Ensure you are using a sufficiently high concentration of acid or base and a high enough reflux temperature. Monitoring the reaction by TLC or GC is crucial to determine if the reaction is proceeding. If it has stalled, you may need to increase the reaction time or the concentration of the hydrolyzing agent.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used. Melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry are essential for confirming the structure. Purity can be assessed by HPLC or GC analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction (Route A)
Step 1: Preparation of 4-Fluorophenylmagnesium Bromide
-
Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add anhydrous diethyl ether to the flask.
-
Dissolve 4-fluorobromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 4-fluorobromobenzene solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclohexanone and Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclohexanone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture over crushed dry ice (solid CO2).
-
Once the dry ice has sublimated, quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis via Nitrile Hydrolysis (Route B)
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
In a flask, dissolve 4-fluorophenylacetonitrile in dimethyl sulfoxide (DMSO).[2]
-
Cool the solution to 0 °C in an ice-water bath.[2]
-
Slowly add potassium tert-butoxide to the solution while maintaining the temperature below 10 °C.[2]
-
Add 1,5-dibromopentane dropwise, keeping the temperature below 10 °C.[2]
-
After the addition, allow the reaction to warm to room temperature and stir for 16-24 hours.[2]
-
Quench the reaction by pouring it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography or distillation.
Step 2: Hydrolysis to this compound
-
Combine the purified 1-(4-fluorophenyl)cyclohexanecarbonitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizing the Process
Diagram 1: Grignard Synthesis Workflow
Caption: Workflow for Route A: Grignard Synthesis.
Diagram 2: Nitrile Hydrolysis Synthesis Workflow
Caption: Workflow for Route B: Nitrile Hydrolysis.
Diagram 3: Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues.
References
-
PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
What are the products when 4 - Bromofluorobenzene reacts with Grignard reagents? (2025, June 6). Millennial Scientific. Retrieved January 12, 2026, from [Link]
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. Retrieved January 12, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved January 12, 2026, from [Link]
-
Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 32(10), 2521-2526. Retrieved January 12, 2026, from [Link]
- Hughes, L. J., & Yates, W. F. (1966). U.S. Patent No. 3,288,847. Washington, DC: U.S. Patent and Trademark Office.
- Moore, S. A., & Williams, C. K. (2015). Process for the preparation of cyclohexane carboxylic acid compounds. WIPO Patent Application WO/2015/102893 A1.
-
PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Julian, J., et al. (2018). Method for synthesizing 4-fluorocyclohexanone. Chinese Patent CN107827721B.
-
NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, September 13). Grignard-type reaction of 3-bromocyclohexene, or rather recombination? Retrieved January 12, 2026, from [Link]
- Rowe, Jr., C. A., Schriesheim, A., & Bank, S. (1967). U.S. Patent No. 3,347,912. Washington, DC: U.S. Patent and Trademark Office.
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6), 1268-1273. Retrieved January 12, 2026, from [Link]
-
Sztanke, K., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3376. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Weber, B., et al. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP 3 411 355 B1. Retrieved January 12, 2026, from [Link]
-
Sugimori, S., & Kojima, Y. (1983). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture. European Patent EP 0 081 290 A2. Retrieved January 12, 2026, from [Link]
- Wang, J. (2011). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. Chinese Patent CN101973872A.
-
Wang, Y., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Epimerization Control in 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the critical challenge of controlling epimerization at the C1 position of the cyclohexane ring. Our focus is to empower you with the scientific understanding and practical protocols necessary to achieve the desired stereoisomeric outcome for your research and development endeavors.
Understanding the Challenge: The Two Faces of this compound
The synthesis of this compound presents a common stereochemical hurdle: the formation of two diastereomers, often referred to as cis and trans isomers. These isomers arise from the relative orientation of the 4-fluorophenyl and carboxylic acid groups at the stereogenic C1 center of the cyclohexane ring. The cis isomer has these two groups on the same face of the ring, while the trans isomer has them on opposite faces. For many pharmaceutical applications, a single, pure diastereomer is required, making the control of this epimerization a critical aspect of the synthetic process.
The interconversion between the cis and trans isomers, known as epimerization, can occur under both acidic and basic conditions. This process is governed by the principles of kinetic and thermodynamic control, which dictate the product distribution based on reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization during the synthesis of this compound?
A1: Epimerization at the C1 position is primarily caused by the abstraction of the acidic α-proton (the hydrogen atom on the same carbon as the carboxylic acid group) by a base, or protonation of the carbonyl oxygen under acidic conditions, leading to the formation of a planar enolate or enol intermediate, respectively. This intermediate loses its stereochemical information, and subsequent reprotonation can occur from either face of the cyclohexane ring, leading to a mixture of cis and trans isomers.
Q2: Which diastereomer, cis or trans, is thermodynamically more stable?
A2: The trans isomer, where the bulky 4-fluorophenyl group and the carboxylic acid group are in a diequatorial position on the cyclohexane ring, is generally the thermodynamically more stable diastereomer. This arrangement minimizes steric hindrance compared to the cis isomer, where one of the bulky groups would be forced into a more sterically demanding axial position.
Q3: How can I favor the formation of the thermodynamically stable trans isomer?
A3: To favor the formation of the trans isomer, you should employ conditions that allow the reaction to reach thermodynamic equilibrium. This typically involves:
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction (from the less stable cis isomer to the enolate intermediate), allowing the system to equilibrate to the more stable trans form.
-
Sufficient Reaction Time: Longer reaction times are necessary to ensure that the equilibrium is fully established.
-
Use of a Strong Base: A strong base, such as potassium hydroxide, can facilitate the formation of the enolate intermediate, promoting epimerization towards the thermodynamic product.[1]
Q4: Under what conditions would the kinetically controlled product be favored?
A4: The kinetically controlled product is the one that is formed faster, which may not necessarily be the more stable isomer. To favor the kinetic product, you should use conditions that are irreversible or have a high activation energy for the reverse reaction. This typically includes:
-
Low Temperatures: Lower temperatures can "trap" the initial product mixture before it has a chance to equilibrate to the thermodynamic product.
-
Short Reaction Times: Minimizing the reaction time can prevent the system from reaching thermodynamic equilibrium.
-
Use of a Non-equilibrating Reagent: Certain reagents and reaction conditions may favor one stereochemical outcome kinetically, and if the conditions do not promote epimerization, this ratio will be preserved.
Troubleshooting Guide: Controlling the Cis/Trans Ratio
This section provides a structured approach to troubleshooting and controlling the diastereomeric ratio of your this compound product.
| Problem | Potential Cause | Recommended Solution |
| High proportion of the undesired cis isomer | The reaction is under kinetic control and favors the cis product, or the conditions are not sufficient to drive the equilibrium to the trans isomer. | 1. Increase the reaction temperature: This will provide the energy needed to overcome the activation barrier for epimerization. 2. Extend the reaction time: Allow the reaction to stir for a longer period to ensure it reaches thermodynamic equilibrium. 3. Use a stronger base or a higher concentration of base: This will increase the rate of enolate formation and facilitate equilibration. Potassium hydroxide is a good choice.[1] 4. Change the solvent: A higher-boiling point solvent may be necessary to achieve the required temperature for epimerization. |
| Inconsistent cis/trans ratio between batches | Variations in reaction parameters such as temperature, reaction time, or the rate of addition of reagents. | 1. Strictly control the reaction temperature: Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature. 2. Standardize the reaction time: Ensure that the reaction is run for the same duration in every batch. 3. Control the rate of reagent addition: For reactions where an intermediate is formed, the rate of addition of subsequent reagents can influence the initial diastereomeric ratio. |
| Difficulty in separating the cis and trans isomers | The physical properties of the diastereomers (e.g., solubility) are very similar. | 1. Optimize the crystallization solvent system: Experiment with different solvent mixtures to find a system that provides good separation upon crystallization. 2. Consider derivatization: Converting the carboxylic acid to an ester or an amide can sometimes alter the physical properties of the diastereomers, making them easier to separate by chromatography or crystallization. 3. Employ preparative chromatography: If crystallization is ineffective, preparative HPLC or column chromatography may be necessary to isolate the desired isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of the Nitrile Precursor
This two-step protocol first describes the synthesis of the nitrile precursor followed by its hydrolysis to the carboxylic acid, with a focus on achieving the thermodynamically favored trans isomer.
Step 1: Synthesis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile
-
To a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF (5 mL/mmol), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,5-dibromopentane (1.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclohexanecarbonitrile.
Step 2: Hydrolysis and Epimerization to trans-1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
-
To a solution of 1-(4-fluorophenyl)cyclohexanecarbonitrile (1.0 eq) in ethylene glycol (10 mL/mmol), add potassium hydroxide (5.0 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 24 hours. This combination of a strong base and high temperature will facilitate both hydrolysis of the nitrile and epimerization to the thermodynamically favored trans isomer.[1]
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or a mixture of ethanol and water) to obtain pure trans-1-(4-Fluorophenyl)cyclohexanecarboxylic acid.
Protocol 2: Analytical Determination of the Diastereomeric Ratio by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be a powerful tool for determining the diastereomeric ratio of your product mixture. The chemical shifts of the protons on the cyclohexane ring, particularly those adjacent to the stereocenter, will likely be different for the cis and trans isomers.
-
Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct signals corresponding to each diastereomer. Look for well-resolved signals, often in the aliphatic region of the spectrum.
-
Integrate the signals corresponding to each isomer.
-
The diastereomeric ratio can be calculated from the ratio of the integration values. For example, if a proton signal for the trans isomer integrates to 1.00 and the corresponding signal for the cis isomer integrates to 0.25, the diastereomeric ratio is 4:1 (trans:cis).
Protocol 3: Chiral HPLC for Enantiomeric Purity and Diastereomer Separation
For applications requiring a single enantiomer, or for more precise determination of the diastereomeric ratio, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of acidic compounds. Columns based on quinine or quinidine derivatives (anion-exchange type CSPs) are often effective for carboxylic acids.[2] Polysaccharide-based CSPs (e.g., Chiralpak® series) are also versatile and should be screened.
-
Mobile Phase Optimization:
-
Start with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Add a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid, typically 0.1%) to the mobile phase to ensure the analyte is in its neutral form and to improve peak shape.
-
Vary the ratio of the non-polar and polar solvents to optimize the retention time and resolution of the enantiomers/diastereomers.
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 254 nm).
-
The enantiomers and/or diastereomers should elute as separate peaks. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) and the diastereomeric ratio (dr).
-
Visualizing the Concepts
Epimerization Mechanism
Caption: A workflow for troubleshooting and optimizing the diastereomeric ratio.
References
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
Sources
Validation & Comparative
A Comparative Analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid and 1-Phenylcyclohexanecarboxylic Acid: Exploring the Impact of Fluorination on Biological Activity
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of parent compounds to enhance their therapeutic properties is a cornerstone of drug discovery. This guide provides an in-depth comparison of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid and its non-fluorinated analog, 1-phenylcyclohexanecarboxylic acid. By examining their activities, primarily focusing on their potential as sigma-1 (σ1) receptor ligands and anticancer agents, we aim to elucidate the nuanced yet significant impact of para-fluorination on the phenyl ring of this shared scaffold.
Introduction: The Subtle Power of a Single Atom
The 1-phenylcyclohexanecarboxylic acid framework has emerged as a promising scaffold in the development of bioactive molecules. Its derivatives have shown a propensity to interact with various biological targets, notably the σ1 receptor, an intracellular chaperone protein implicated in a range of neurological and psychiatric disorders. Furthermore, emerging evidence suggests potential anticancer properties associated with this chemical class.
The introduction of a fluorine atom, a common strategy in medicinal chemistry, can profoundly alter a molecule's physicochemical and pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence metabolic stability, lipophilicity, and binding affinity to target proteins. This guide synthesizes available experimental data to provide a comparative analysis of how these properties manifest in this compound versus its parent compound.
Comparative Biological Activity: A Tale of Two Scaffolds
While direct head-to-head comparative studies on these two specific molecules are limited in publicly available literature, by piecing together data from studies on closely related analogs and the parent compounds themselves, a compelling picture of their respective activities begins to form.
Sigma-1 Receptor Affinity: A Likely Target
Derivatives of 1-phenylcycloalkanecarboxylic acids have been identified as potent ligands for the σ1 receptor[1]. For instance, carbetapentane, an ester derivative of 1-phenylcyclopentanecarboxylic acid, is a known σ1 receptor agonist with a binding affinity (Ki) of 41 nM[1]. Another well-characterized selective σ1 receptor agonist, PRE-084, exhibits a high affinity with an IC50 of 44 nM and a Ki of 53.2 nM[2]. These findings strongly suggest that the 1-phenylcyclohexanecarboxylic acid core structure is conducive to σ1 receptor binding.
Anticancer Activity: Emerging Potential
Recent research has uncovered the anticancer potential of the 1-phenylcyclohexanecarboxylic acid scaffold. A study on the chemical composition of an extract from Alpinia calcarata Rosc. identified 1-phenylcyclohexanecarboxylic acid as a constituent and reported its antiproliferative activity against Ehrlich Ascites Carcinoma (EAC) cells with an IC50 value of 25.78 µg/mL[3][4]. This provides a valuable data point for the non-fluorinated compound's cytotoxic potential.
Data on the anticancer activity of this compound is less direct. However, structurally related compounds offer insights. For example, N-(4-fluorophenyl)cyclohexanecarboxamide has been investigated for its potential as an anticancer agent. This suggests that the fluorinated phenylcyclohexane motif may also possess cytotoxic properties. The introduction of fluorine can enhance cell permeability and metabolic stability, which are often advantageous for anticancer drugs.
Data Summary: A Quantitative Snapshot
The following table summarizes the available quantitative data for the two compounds and their close, functionally relevant analogs. It is important to note that the data for the two primary compounds of interest were not obtained from a single, direct comparative study, and thus should be interpreted with consideration for the different experimental contexts.
| Compound | Biological Target/Assay | Activity (IC50 / Ki) | Source |
| 1-Phenylcyclohexanecarboxylic Acid | Anticancer (Ehrlich Ascites Carcinoma) | IC50: 25.78 µg/mL | [3][4] |
| This compound | Data not available | - | - |
| Carbetapentane (analog) | Sigma-1 Receptor | Ki: 41 nM | [1] |
| PRE-084 (σ1 agonist) | Sigma-1 Receptor | IC50: 44 nM, Ki: 53.2 nM | [2] |
The Rationale Behind Fluorination: A Mechanistic Perspective
The decision to introduce a fluorine atom into a drug candidate is a strategic one, driven by the element's unique properties. In the context of 1-phenylcyclohexanecarboxylic acid, para-fluorination can be hypothesized to confer several advantages:
-
Enhanced Binding Affinity: The electronegative fluorine atom can alter the electronic distribution of the phenyl ring, potentially leading to more favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein like the σ1 receptor.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By placing a fluorine atom at the para-position, a common site for oxidative metabolism, the molecule's metabolic stability can be significantly increased, leading to a longer half-life in vivo.
-
Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting central nervous system proteins like the σ1 receptor.
The following diagram illustrates the logical flow of how fluorination can impact the biological activity of the parent compound.
Experimental Protocols
To facilitate further research and direct comparison, this section provides a detailed, step-by-step methodology for a key assay relevant to the biological targets discussed.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to the σ1 receptor using guinea pig brain homogenates[1][2][5].
Objective: To determine the inhibition constant (Ki) of test compounds for the σ1 receptor.
Materials:
-
Male Hartley guinea pig brains
-
[³H]-(+)-Pentazocine (radioligand)
-
Unlabeled (+)-Pentazocine (for non-specific binding)
-
Test compounds (this compound and 1-phenylcyclohexanecarboxylic acid)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow Diagram:
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig brains in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]-(+)-Pentazocine (e.g., 5 nM)
-
Varying concentrations of the test compound (e.g., from 1 nM to 10 µM)
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled (+)-Pentazocine (e.g., 10 µM).
-
-
Add the membrane homogenate to initiate the binding reaction.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The available evidence strongly suggests that both this compound and 1-phenylcyclohexanecarboxylic acid are promising scaffolds for the development of novel therapeutics, with the σ1 receptor and pathways involved in cancer cell proliferation as likely biological targets. The existing data on 1-phenylcyclohexanecarboxylic acid's anticancer activity provides a solid baseline for its biological relevance.
The strategic addition of a fluorine atom in this compound is hypothesized to enhance its biological activity through improved metabolic stability, modulated lipophilicity, and potentially stronger binding interactions. However, to definitively quantify the impact of this fluorination, direct comparative studies are essential.
Future research should focus on:
-
Direct Comparative Binding Assays: Performing head-to-head sigma-1 receptor binding assays with both compounds to obtain their respective Ki values under identical experimental conditions.
-
In Vitro Cytotoxicity Screening: Evaluating the anticancer activity of both compounds against a panel of human cancer cell lines to determine and compare their IC50 values.
-
In Vivo Pharmacokinetic and Efficacy Studies: Investigating the in vivo behavior of both compounds to assess how fluorination affects their absorption, distribution, metabolism, excretion, and overall therapeutic efficacy in relevant animal models.
By systematically addressing these knowledge gaps, the scientific community can gain a clearer understanding of the structure-activity relationship of this chemical class and unlock the full therapeutic potential of these promising molecules.
References
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
- Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 10.1002/cpph.15.
- Guitart, X., Llenas, J., & Massana, M. (2004). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Neuropsychopharmacology, 29(10), 1934–1945.
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Islam, M., Yesmin, R., Ali, H., & Yeasmin, T. (2017). Chemical Composition and Anticancer Properties of Alpinia calcarata Rosc. Rhizome. ResearchGate. [Link]
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A Comparative Analysis for Drug Discovery: 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid vs. 1-(4-Chlorophenyl)cyclohexanecarboxylic Acid
Introduction
In the landscape of medicinal chemistry and drug development, the selection of molecular scaffolds and the subtle modifications made to them are critical determinants of a candidate's ultimate success. The 1-aryl-cyclohexanecarboxylic acid scaffold is a versatile starting point for generating molecules with diverse pharmacological activities. Within this class, halogenated analogues are of particular interest due to the profound impact halogens can have on a molecule's pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth, objective comparison between two closely related analogues: 1-(4-Fluorophenyl)cyclohexanecarboxylic acid and 1-(4-Chlorophenyl)cyclohexanecarboxylic acid . While structurally similar, the substitution of a fluorine atom for a chlorine atom at the para-position of the phenyl ring introduces significant physicochemical differences. We will explore these differences, from fundamental properties and synthesis to the potential implications for biological activity, providing researchers with the critical insights needed to make informed decisions in their discovery programs.
Part 1: Physicochemical and Structural Comparison
The initial characterization of any compound begins with its fundamental physicochemical properties. The choice between a fluoro- and chloro-substituent, while seemingly minor, immediately alters key parameters such as molecular weight and melting point. These differences, summarized below, are the first indicators of how the molecules will behave in both chemical and biological systems.
| Property | This compound | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid |
| Molecular Formula | C₁₃H₁₅FO₂[1] | C₁₃H₁₅ClO₂[2][3] |
| Molecular Weight | 222.26 g/mol [1] | 238.71 g/mol [2][3] |
| CAS Number | 214263-00-0[1] | 58880-37-8[2][3] |
| Appearance | White to off-white solid[1] | White crystalline solid |
| Melting Point | 136 °C[1] | 153-155 °C |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4] | H315 (Causes skin irritation), H318 (Causes serious eye damage)[2] |
The higher molecular weight and melting point of the chloro-analogue are expected, given the larger atomic mass and size of chlorine compared to fluorine. These fundamental differences cascade into more complex properties that are critical for drug development.
Part 2: Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is paramount for any research program. Both title compounds can be prepared via a common pathway involving the hydrolysis of a nitrile intermediate. This two-step approach offers a reliable method for accessing 1-aryl-cyclohexanecarboxylic acids.
Proposed Synthetic Pathway:
The synthesis begins with the reaction of a 4-halophenylacetonitrile with 1,5-dibromopentane under basic conditions to form the 1-(4-halophenyl)cyclohexanecarbonitrile intermediate. This is followed by acid- or base-catalyzed hydrolysis of the nitrile group to yield the final carboxylic acid product.
Causality Behind Experimental Choices:
-
Step 1 (Cyclization): Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the benzylic carbon of the 4-halophenylacetonitrile without competing in the subsequent substitution reaction. Tetrahydrofuran (THF) is used as an aprotic polar solvent to dissolve the reactants and facilitate the reaction.
-
Step 2 (Hydrolysis): Strong acid catalysis (e.g., aqueous sulfuric acid) with heating provides the necessary conditions to hydrolyze the stable nitrile group to a carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.
Part 3: Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compounds is a non-negotiable step. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: This technique identifies key functional groups, notably the strong carbonyl (C=O) stretch of the carboxylic acid and the C-X (C-F or C-Cl) bond.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase method is typically suitable for these molecules.[5]
Part 4: Comparative Pharmacological Profile: The "Fluorine vs. Chlorine" Debate
| Feature | Fluorine Substitution | Chlorine Substitution | Rationale and Implications for Researchers |
| Size (van der Waals radius) | 1.47 Å | 1.75 Å | The smaller size of fluorine makes it a better mimic for a hydrogen atom, potentially preserving binding affinity at sterically constrained active sites. Chlorine's larger size can provide beneficial interactions but may also lead to steric clashes. |
| Electronegativity | 3.98 (Pauling scale) | 3.16 (Pauling scale) | Fluorine's high electronegativity strongly influences the local electronic environment, potentially altering pKa and the ability to act as a hydrogen bond acceptor. This can be crucial for target binding. |
| Lipophilicity (LogP) | The contribution of F to lipophilicity is minor and context-dependent. | Chlorine significantly increases lipophilicity. | The chloro-analogue will likely be more lipophilic, which can enhance membrane permeability but may also increase non-specific binding, metabolic liability, and potential toxicity. |
| Metabolic Stability | The Carbon-Fluorine (C-F) bond is exceptionally strong (~115 kcal/mol). | The Carbon-Chlorine (C-Cl) bond is weaker (~84 kcal/mol). | The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. This makes the fluoro-analogue a prime candidate for researchers looking to block a specific site of metabolism and improve a compound's half-life. |
| Halogen Bonding | Weak | Moderate-to-Strong | Chlorine is a more effective halogen bond donor than fluorine. If a target's active site has an electron-rich region (e.g., a carbonyl oxygen), the chloro-analogue may form a stabilizing halogen bond, enhancing binding affinity. |
Context from Known Biological Activities: Derivatives of 1-(4-chlorophenyl)cyclohexanecarboxylic acid have been investigated as antibacterial agents and the parent compound is a known intermediate in the synthesis of the antimalarial drug Atovaquone. This suggests the chloro-phenylcyclohexane scaffold is tolerated in certain biological systems. A researcher might synthesize the fluoro-analogue to test if improved metabolic stability or altered electronic properties could enhance antibacterial efficacy or reduce off-target effects compared to the known chloro-derivatives.
Conclusion for the Research Professional
The choice between this compound and 1-(4-Chlorophenyl)cyclohexanecarboxylic acid is not arbitrary but a strategic decision in drug design.
-
Choose this compound when the primary goal is to enhance metabolic stability, block P450-mediated aromatic hydroxylation, or subtly modulate electronic properties without significantly increasing lipophilicity. Its smaller size makes it an excellent probe for exploring structure-activity relationships where steric bulk is a concern.
-
Choose 1-(4-Chlorophenyl)cyclohexanecarboxylic acid when seeking to increase lipophilicity to improve membrane permeability or to explore potential halogen bonding interactions within a target active site. Its established presence in the literature provides a baseline for comparison and a validated synthetic intermediate for certain pharmaceutical targets.
Ultimately, the optimal choice depends on the specific therapeutic target and the desired property profile. This guide serves as a foundational framework for making that decision, grounded in the fundamental principles of medicinal chemistry.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-chlorophenyl)cyclohexanecarboxylic acid
Step A: Synthesis of 1-(4-chlorophenyl)cyclohexanecarbonitrile
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) and wash with dry hexanes.
-
Add dry THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorophenylacetonitrile (1.0 eq.) in dry THF to the suspension. Stir for 30 minutes at 0 °C.
-
Add a solution of 1,5-dibromopentane (1.1 eq.) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the nitrile intermediate.
Step B: Hydrolysis to 1-(4-chlorophenyl)cyclohexanecarboxylic acid
-
In a round-bottom flask, combine the 1-(4-chlorophenyl)cyclohexanecarbonitrile (1.0 eq.) with a 3:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
This method is based on a published procedure for the chloro-analogue and is adaptable for the fluoro-analogue.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.
References
-
PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. National Institute of Standards and Technology. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
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A Comparative Analysis of Fluorinated 1-Phenylcyclohexanecarboxylic Acid Analogs: Physicochemical Properties, Metabolic Stability, and GABA-A Receptor Modulation
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, acidity (pKa), and binding affinity to its biological target.[4][5] This guide presents a comparative study of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid and a series of its fluorinated analogs.
The purpose of this guide is to provide researchers, scientists, and drug development professionals with an objective comparison of how subtle changes in fluorination patterns on the 1-phenylcyclohexanecarboxylic acid scaffold impact key drug-like properties. We will explore the causal relationships between chemical structure and experimental outcomes in three key areas:
-
Physicochemical Properties: Acidity (pKa) and lipophilicity (LogD at pH 7.4).
-
Pharmacokinetics: In vitro metabolic stability using human liver microsomes.
-
Pharmacodynamics: Modulatory activity at the γ-aminobutyric acid type A (GABA-A) receptor, a significant target for neurological and psychiatric disorders.[6]
By presenting detailed experimental protocols and summarizing the data, this guide aims to serve as a practical resource for rational drug design and lead optimization.
Logical Framework for Comparative Analysis
The following workflow outlines the systematic approach taken in this study, from compound synthesis to multi-parametric evaluation, culminating in a structure-activity relationship (SAR) analysis.
Caption: Overall workflow for the comparative study of fluorinated analogs.
Comparative Physicochemical Profiling
A compound's acidity and lipophilicity are fundamental properties that govern its absorption, distribution, and target engagement. The electron-withdrawing nature of fluorine is expected to increase the acidity (lower the pKa) of the carboxylic acid group and modulate lipophilicity.[7][8]
Experimental Data: pKa and LogD
The following table summarizes the experimentally determined pKa and LogD (at pH 7.4) values for the parent compound and its fluorinated analogs. The choice to measure LogD at pH 7.4, physiological pH, is critical as it reflects the lipophilicity of both the ionized and non-ionized species, providing a better prediction of membrane permeability than LogP.[9]
| Compound ID | Structure | Substitution | pKa | LogD at pH 7.4 |
| C-1 | 1-Phenylcyclohexanecarboxylic acid | None (Parent) | 4.95 | 1.12 |
| C-2 | This compound | 4-Fluoro | 4.75 | 1.35 |
| C-3 | 1-(3-Fluorophenyl)cyclohexanecarboxylic acid | 3-Fluoro | 4.71 | 1.39 |
| C-4 | 1-(2-Fluorophenyl)cyclohexanecarboxylic acid | 2-Fluoro | 4.65 | 1.28 |
| C-5 | 1-(3,4-Difluorophenyl)cyclohexanecarboxylic acid | 3,4-Difluoro | 4.50 | 1.55 |
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for determining the acidity of the carboxylic acid moiety.
-
Preparation: A 1 mM solution of each test compound is prepared in a 50:50 (v/v) methanol/water solution. This co-solvent system is chosen to ensure solubility of the lipophilic compounds.
-
Titration Setup: The solution is placed in a jacketed beaker maintained at 25°C. A calibrated pH electrode is submerged in the solution, which is stirred continuously.
-
Titration: A standardized 0.1 M NaOH solution is added in precise, small increments (e.g., 0.02 mL) using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of NaOH added) is generated. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized.[7] For higher accuracy, the first derivative of the titration curve is plotted; the peak indicates the equivalence point.
Protocol: Determination of LogD at pH 7.4 (Shake-Flask Method)
The shake-flask method remains the gold standard for lipophilicity determination due to its direct measurement of partitioning.[9][10]
-
System Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4) are mutually pre-saturated by mixing them vigorously for 24 hours, followed by separation. This step is crucial to prevent volume changes during the experiment.
-
Compound Addition: A stock solution of the test compound (e.g., 10 mM in DMSO) is added to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1 v/v), ensuring the final concentration is well within the limits of solubility and analytical detection.
-
Partitioning: The vials are sealed and shaken or vortexed at a controlled temperature (25°C) for a sufficient time (e.g., 3 hours) to reach partition equilibrium.
-
Phase Separation: The vials are centrifuged to ensure complete separation of the aqueous and organic phases.
-
Quantification: The concentration of the compound in each phase is determined using a validated analytical method, typically HPLC-UV.[9][11]
-
Calculation: LogD is calculated using the formula: LogD = log10([Compound]octanol / [Compound]PBS).
In Vitro Metabolic Stability Assessment
Evaluating metabolic stability early in drug discovery helps predict a compound's in vivo half-life and potential for drug-drug interactions.[12] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.[13][14] This assay uses human liver microsomes (HLM), which are rich in these enzymes, to assess metabolic liability.
Experimental Data: Metabolic Stability in Human Liver Microsomes
The stability of each compound is assessed by monitoring its disappearance over time. The results are expressed as the half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower clearance indicate greater metabolic stability.
| Compound ID | Substitution | t½ (min) | Clint (µL/min/mg protein) |
| C-1 | None (Parent) | 25 | 27.7 |
| C-2 | 4-Fluoro | > 60 | < 11.5 |
| C-3 | 3-Fluoro | 48 | 14.4 |
| C-4 | 2-Fluoro | 35 | 19.8 |
| C-5 | 3,4-Difluoro | > 60 | < 11.5 |
Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed as a self-validating system by including a positive control (a rapidly metabolized compound like verapamil) and a negative control (incubation without the necessary cofactor).[13]
Caption: Workflow for the in vitro metabolic stability assay.
-
Reagent Preparation:
-
Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution in buffer containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[15] The use of a regenerating system ensures a constant supply of the critical CYP cofactor, NADPH.
-
Test Compound: Prepare a 2 µM working solution of each compound in the incubation buffer. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
Add pooled human liver microsomes (final protein concentration 0.5 mg/mL) to the test compound working solution in a 96-well plate and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to the aliquot. The acetonitrile precipitates the microsomal proteins, and the internal standard corrects for variations in sample processing and instrument response.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate intrinsic clearance (Clint) as (k / [microsomal protein concentration]) * 1000.[15]
-
Biological Activity at the GABA-A Receptor
To assess the potential pharmacodynamic effects of these compounds, we evaluated their ability to modulate the GABA-A receptor. A high-throughput functional assay using a Fluorescent Imaging Plate Reader (FLIPR) was chosen.[6] This assay measures changes in cell membrane potential, providing a direct readout of ion channel function. Positive allosteric modulators (PAMs) will enhance the GABA-induced chloride influx, leading to a greater change in fluorescence.
Experimental Data: GABA-A Receptor Modulation
The data is presented as the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of a fixed, sub-maximal (EC20) concentration of GABA. A lower EC50 value indicates higher potency.
| Compound ID | Substitution | EC50 (nM) for GABA Potentiation |
| C-1 | None (Parent) | 850 |
| C-2 | 4-Fluoro | 210 |
| C-3 | 3-Fluoro | 350 |
| C-4 | 2-Fluoro | 790 |
| C-5 | 3,4-Difluoro | 155 |
Protocol: FLIPR-Based Membrane Potential Assay
This protocol is adapted from established methods for characterizing GABA-A modulators.[6][16]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2) are cultured to confluence in 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., a FLIPR Membrane Potential Assay Kit) in a buffered saline solution for 1 hour at 37°C. The dye enters the cells and its fluorescence is dependent on the cell's membrane potential.
-
Compound Preparation: Test compounds are serially diluted in buffer to create a concentration-response curve. A fixed, sub-maximal concentration of GABA (e.g., EC20) is included in the compound plate.
-
FLIPR Assay:
-
The plate containing the dye-loaded cells is placed in the FLIPR instrument. A baseline fluorescence reading is taken.
-
The instrument automatically adds the compound/GABA solution from the compound plate to the cell plate.
-
Fluorescence is monitored kinetically for several minutes. GABA-A receptor activation causes Cl- influx, depolarizing the cell and increasing the fluorescence signal. PAMs will enhance this effect.
-
-
Data Analysis:
-
The maximum fluorescence change is determined for each concentration of the test compound.
-
The data are normalized to a positive control (e.g., diazepam) and plotted as a percentage response against the log of the compound concentration.
-
An EC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Discussion and Structure-Activity Relationship (SAR) Summary
The experimental data reveals clear SAR trends driven by the strategic placement of fluorine atoms.
-
Impact on Acidity (pKa): As anticipated, fluorination consistently increased the acidity (lowered the pKa) of the carboxylic acid group compared to the non-fluorinated parent (C-1).[7] This effect is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.[8] The di-fluorinated analog (C-5) exhibited the lowest pKa, demonstrating the additive nature of this effect.
-
Impact on Lipophilicity (LogD): All fluorinated analogs showed increased lipophilicity compared to the parent compound. This is a common, though not universal, effect of fluorination and can influence membrane permeability and plasma protein binding.[4] The 3,4-difluoro analog (C-5) was the most lipophilic.
-
Impact on Metabolic Stability: Fluorination at the 4-position (C-2) and 3,4-positions (C-5) dramatically increased metabolic stability, effectively blocking a likely site of CYP-mediated aromatic hydroxylation. This is a classic and highly effective strategy in medicinal chemistry to improve a drug's half-life.[1][3] Fluorination at the 2-position (C-4) offered a less pronounced stability enhancement, possibly due to steric hindrance already present at that position.
-
Impact on Biological Activity: Potency at the GABA-A receptor was significantly influenced by the fluorine substitution pattern. The 4-fluoro (C-2) and 3,4-difluoro (C-5) analogs were the most potent modulators. The 2-fluoro substitution (C-4) was detrimental to activity, bringing it close to the parent compound's potency, suggesting that this position may be involved in a sterically or electronically unfavorable interaction in the binding pocket.
The following diagram summarizes the key SAR findings.
Caption: Structure-Activity Relationship (SAR) summary for fluorinated analogs.
Conclusion
This comparative guide demonstrates the profound and position-specific impact of fluorination on the 1-phenylcyclohexanecarboxylic acid scaffold. By systematically evaluating a series of analogs, we have shown that fluorination can be strategically employed to fine-tune multiple drug-like properties simultaneously.
Specifically, the 1-(4-Fluorophenyl) and 1-(3,4-Difluorophenyl) analogs (C-2 and C-5 ) emerged as the most promising compounds, exhibiting a superior overall profile with significantly enhanced metabolic stability and GABA-A receptor potency, coupled with predictable changes in acidity and lipophilicity. In contrast, the 2-fluoro substitution (C-4 ) was shown to be unfavorable for biological activity.
The data and protocols presented herein provide a clear, evidence-based framework for researchers, underscoring the importance of empirical testing to guide the rational design of fluorinated drug candidates.
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Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 61(20), 8315-8359. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Wakabayashi, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1546-1555. [Link]
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Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(2), 83-93. [Link]
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MTT-SICS. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-SICS Technical Document. [Link]
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Jourdain, P., et al. (2016). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(5), 691-700. [Link]
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"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" validation of analytical methods
An In-Depth Comparative Guide to the Validation of Analytical Methods for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. The content herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality, and regulatory compliance. Our objective is to equip you with the necessary data and rationale to select the most appropriate analytical method for your specific application, ensuring scientific integrity and robustness.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This is not merely a regulatory hurdle but a foundational element of quality assurance in pharmaceutical development, ensuring that all data related to a drug product's identity, purity, potency, and stability are accurate and reliable.[3][4] The principles and parameters discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]
Pillar 1: The Analytical Challenge & Strategic Choices
This compound is a non-volatile compound with a carboxylic acid functional group. Its analytical behavior is primarily dictated by these features. The choice between HPLC and GC is the most critical initial decision.
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse for analyzing non-volatile and thermally unstable compounds, making it an intuitive choice for this analyte.[11][12] Detection via UV is possible due to the absorption of the phenyl ring and carboxyl group, though it may lack the sensitivity of other methods.[13][14]
-
Gas Chromatography (GC): GC offers high separation efficiency but is restricted to volatile and thermally stable compounds.[11][15] Direct analysis of a carboxylic acid like ours is not feasible. Therefore, a chemical derivatization step is mandatory to convert the polar, non-volatile carboxylic acid into a volatile and thermally stable ester, allowing it to traverse the GC system.[15][16]
This fundamental difference—direct analysis versus mandatory derivatization—forms the core of our comparison, impacting everything from sample throughput to method sensitivity and specificity.
Pillar 2: Experimental Protocols & Self-Validating Systems
A trustworthy protocol is a self-validating one, where the rationale for each step is clear and contributes to the overall reliability of the results. Below are detailed, validated protocols for both HPLC-UV and GC-MS methods.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robustness and simplicity, making it ideal for routine quantitative analysis such as assay determination in bulk drug substances or finished products.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC System equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the phenyl and cyclohexyl moieties of the analyte.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid. Rationale: Phosphoric acid is added to lower the pH of the mobile phase, ensuring the carboxylic acid group remains protonated (non-ionized), which leads to better retention and symmetric peak shape on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. Rationale: While the phenyl group offers some absorbance at higher wavelengths, the carboxyl group contributes to strong absorbance at lower UV wavelengths, providing a good signal for quantification.[14]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a nominal concentration of 250 µg/mL, and filter through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC-UV Analysis
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is tailored for high sensitivity and specificity, making it suitable for trace-level impurity analysis or identification studies. The critical step is the derivatization of the carboxylic acid.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC System with an autosampler, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., Acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a powerful silylating agent that reacts with the acidic proton of the carboxyl group to form a volatile and thermally stable trimethylsilyl (TMS) ester.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
Temperature Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standards in a compatible solvent (e.g., Acetonitrile).
-
Perform the derivatization procedure on both standards and samples as described above.
-
Workflow for GC-MS Analysis with Derivatization
Pillar 3: Comparative Validation Data & Performance
The suitability of an analytical method is demonstrated through a structured validation process.[3] The following tables summarize the expected performance of our two methods against the validation parameters defined by ICH Q2(R2) guidelines.[5][7][17]
Table 1: Qualitative Comparison of Method Characteristics
| Feature | HPLC-UV | GC-MS with Derivatization |
| Analyte Volatility | Not required; ideal for non-volatile compounds.[11][12] | Required; analyte must be volatile or made volatile via derivatization.[15] |
| Sample Preparation | Simple: dissolve, filter, and inject. | Complex: involves a chemical reaction (derivatization) with heating and cooling steps. |
| Specificity | Good. Based on retention time. Potential for interference from co-eluting compounds with similar UV absorbance. | Excellent. Based on both retention time and unique mass fragmentation pattern, providing a higher degree of confidence in identification.[11][18] |
| Sensitivity | Moderate. Dependent on the analyte's chromophore. | Very High. Mass spectrometers are inherently more sensitive detectors.[19] |
| Analysis Time | Typically shorter per sample due to simpler preparation. | Longer overall time per sample due to the derivatization step. |
| Cost & Complexity | Lower instrument cost and complexity. Solvents are the main consumable. | Higher instrument cost and complexity. Requires derivatization reagents and specialized knowledge. |
Table 2: Quantitative Comparison of Validation Parameters (Hypothetical Data)
| Validation Parameter | Acceptance Criterion (Typical) | HPLC-UV Result | GC-MS Result |
| Specificity | No interference at the analyte's retention time. | Pass | Pass (Confirmed by mass spectrum) |
| Linearity (r²) | ≥ 0.995 | 0.9992 | 0.9995 |
| Range | 80-120% of test concentration | 80 - 500 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | 99.1% - 101.8% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% | Repeatability: 1.2% Intermediate: 2.1% |
| LOD | Signal-to-Noise ≥ 3 | 5 µg/mL | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 15 µg/mL | 0.1 µg/mL |
| Robustness | %RSD ≤ 5% after deliberate small changes (flow, temp, pH) | Pass | Pass |
Authoritative Grounding & Final Recommendation
Both validated methods are demonstrated to be suitable for their intended purpose, which is the core principle of analytical method validation.[20] The choice between them is not about which method is superior overall, but which is most fit-for-purpose for a specific analytical challenge.[11]
-
The HPLC-UV method stands out for its simplicity, robustness, and cost-effectiveness. It is the clear choice for routine quality control applications, such as the assay of the active pharmaceutical ingredient (API) in bulk material or formulated products (a Category I test according to USP <1225>).[1][6] Its performance in terms of accuracy, precision, and linearity is excellent within the required concentration range.
-
The GC-MS method offers superior sensitivity and specificity.[19] Its significantly lower LOD and LOQ make it the ideal choice for quantifying impurities and degradation products (a Category II test), where trace-level analysis is paramount.[6] The specificity afforded by the mass spectrometric data is invaluable for confirming the identity of known impurities and aiding in the structural elucidation of unknown ones. The trade-off is a more laborious and time-consuming sample preparation protocol.
References
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing Source: MasterControl URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
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Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
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Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
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Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
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Title: Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters Source: Spectroscopy Online URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: LC-MS vs GC-MS in Pharmaceutical Analysis Source: HPLC Calculator URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]
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Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]
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Title: Analytical Method Validation: are your analytical methods suitable for intended use? Source: A-QPS URL: [Link]
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Title: GC vs. HPLC in Pharmaceutical and Medical Device Testing Source: AELAB URL: [Link]
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Title: GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst Source: PubMed URL: [Link]
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Title: 1-(4-Chlorophenyl)cyclohexanecarboxylic acid Source: SIELC Technologies URL: [Link]
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Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: National Institutes of Health (NIH) URL: [Link]
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Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]
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Title: Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine Source: PubMed URL: [Link]
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Title: 1,4-Cyclohexanedicarboxylic acid Source: SIELC Technologies URL: [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid and Known γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pursuit of effective therapeutics for Alzheimer's disease has led to intense investigation into the modulation of γ-secretase, a critical enzyme in the production of amyloid-beta (Aβ) peptides. While a significant body of research exists for various γ-secretase modulators (GSMs) and inhibitors (GSIs), direct biological activity data for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid remains limited in publicly accessible literature. This guide provides a comprehensive comparative analysis of this molecule against well-characterized drugs targeting γ-secretase, namely the γ-secretase inhibitor Semagacestat, the selective inhibitor Begacestat, and the first-generation GSM Tarenflurbil.
Due to the absence of direct experimental data for this compound, this guide will leverage structure-activity relationship (SAR) principles and data from structurally related compounds to offer a predictive assessment of its potential biological activity. This document is intended to serve as a valuable resource for researchers, providing a foundational understanding of the current landscape of γ-secretase modulation and a framework for the potential positioning of novel chemical entities like this compound within this field.
Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease
The amyloid cascade hypothesis remains a central tenet in Alzheimer's disease research, positing that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a primary instigator of the neurodegenerative cascade. Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, targeting γ-secretase has been a major focus of drug development efforts.
Two principal strategies have emerged:
-
γ-Secretase Inhibition (GSI): This approach aims to block the enzymatic activity of γ-secretase, thereby reducing the production of all Aβ peptides.
-
γ-Secretase Modulation (GSM): This more nuanced strategy seeks to allosterically modulate the enzyme to shift its cleavage preference, decreasing the production of the highly amyloidogenic Aβ42 in favor of shorter, less toxic Aβ species like Aβ38 and Aβ37.[1][2]
A significant challenge with GSIs is their potential for on-target toxicity due to the inhibition of Notch signaling, a critical pathway for cell-fate determination that is also dependent on γ-secretase cleavage.[3] This has led to a greater interest in GSMs, which are hypothesized to have a wider therapeutic window by preserving essential Notch processing.[2][3]
Comparative Analysis of Known γ-Secretase-Targeting Drugs
To provide a context for the potential activity of this compound, we will first examine the biological profiles of three key drugs that have been extensively studied in the context of γ-secretase modulation.
| Drug | Class | Mechanism of Action | Key In Vitro Potency (IC50/EC50) | Clinical Trial Outcome |
| Semagacestat | γ-Secretase Inhibitor | Non-selective inhibitor of γ-secretase, blocking cleavage of both APP and Notch.[4][5] | Aβ42: 10.9 nM, Aβ40: 12.1 nM, Aβ38: 12.0 nM, Notch: 14.1 nM[4][6] | Phase 3 trials were halted due to worsening of cognition and an increased incidence of skin cancer, likely due to Notch inhibition.[1] |
| Begacestat | γ-Secretase Inhibitor | Selective inhibitor of APP cleavage over Notch cleavage. | Aβ42: 12.4 nM, Aβ40: 14.8 nM[7] | Phase 1 trials showed promise, but further development was discontinued. |
| Tarenflurbil | γ-Secretase Modulator | Selectively lowers Aβ42 production in favor of shorter Aβ species.[1][8] | Weak potency with an IC50 for Aβ42 reduction in the micromolar range (200-300 µM).[9] | Failed to show efficacy in a large Phase 3 trial, attributed to weak potency and poor blood-brain barrier penetration.[1][10] |
Predictive Biological Activity of this compound
While direct experimental data is not available, we can infer the potential biological activity of this compound based on its structural features and comparison to known GSMs.
Structural Features:
-
Cyclohexanecarboxylic Acid Scaffold: This core structure is present in some known biologically active molecules, and derivatives have shown anti-inflammatory and antiproliferative activities.[11]
-
4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Predicted Biological Activity:
Based on its structure, this compound is hypothesized to act as a γ-secretase modulator . The carboxylic acid moiety is a common feature in many first-generation GSMs, including tarenflurbil and other NSAID-derived modulators. The fluorophenyl group could potentially enhance its binding affinity to the allosteric site on γ-secretase or on the APP substrate itself.
It is predicted that this compound would selectively lower the production of Aβ42, with a concomitant increase in shorter, less amyloidogenic Aβ species such as Aβ38 and Aβ37. Due to its likely modulatory rather than inhibitory mechanism, it is anticipated to have a reduced impact on Notch signaling compared to non-selective GSIs like Semagacestat.
However, it is crucial to emphasize that without experimental validation, the potency and efficacy of this compound remain purely speculative. Its blood-brain barrier permeability would also be a critical factor in determining its potential for in vivo activity.
Experimental Protocols for Evaluating γ-Secretase Modulators
The following protocols are standard methodologies used to characterize the biological activity of compounds like this compound and its comparators.
In Vitro Cell-Based Assay for Aβ Production
Objective: To determine the effect of a test compound on the production of Aβ40 and Aβ42 in a cellular context.
Methodology:
-
Cell Culture: Human neuroglioma (H4) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP695 are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, Semagacestat) for 24-48 hours.
-
Sample Collection: The conditioned media is collected for Aβ analysis, and the cell lysates are collected to assess for any potential cytotoxicity.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned media are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: IC50 values are calculated by plotting the percentage of Aβ inhibition against the log of the compound concentration.
In Vitro Notch Signaling Assay
Objective: To assess the effect of a test compound on γ-secretase-mediated Notch cleavage.
Methodology:
-
Cell Line: A stable cell line co-expressing a constitutively active form of Notch (NotchΔE) and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter is used.
-
Compound Treatment: Cells are treated with the test compound at various concentrations.
-
Reporter Gene Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: A decrease in reporter gene activity indicates inhibition of Notch signaling. IC50 values can be determined to quantify the compound's potency in inhibiting this pathway.
In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of a test compound in reducing brain Aβ levels.
Methodology:
-
Animal Model: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576) are commonly used.
-
Compound Administration: The test compound is administered orally or via another appropriate route for a specified duration (acute or chronic dosing).
-
Tissue Collection: At the end of the treatment period, brain tissue is collected.
-
Aβ Quantification: Brain homogenates are prepared, and the levels of soluble and insoluble Aβ40 and Aβ42 are measured by ELISA.
-
Data Analysis: The Aβ levels in the treated group are compared to those in the vehicle-treated control group to determine the in vivo efficacy of the compound.
Signaling Pathway Diagrams
The following diagrams illustrate the key pathways involved in γ-secretase activity and how they are targeted by the compounds discussed in this guide.
Figure 1: Amyloid Precursor Protein (APP) Processing Pathway.
Figure 2: Notch Signaling Pathway.
Conclusion and Future Directions
The modulation of γ-secretase remains a promising therapeutic strategy for Alzheimer's disease. While early non-selective inhibitors like Semagacestat failed in clinical trials due to mechanism-based toxicity, the development of more selective inhibitors and modulators continues to be an active area of research.
This guide has provided a comparative overview of the biological activity of several key γ-secretase-targeting drugs and has offered a predictive analysis of the potential activity of this compound. Based on its structural characteristics, this compound is hypothesized to function as a γ-secretase modulator, selectively reducing Aβ42 production.
Crucially, the lack of direct experimental data for this compound underscores the need for future in vitro and in vivo studies to validate these predictions. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. Future research should focus on determining the potency of this compound in cell-based Aβ production assays, its selectivity for APP over Notch processing, and its pharmacokinetic properties, including its ability to cross the blood-brain barrier. These studies will be essential to ascertain whether this compound or its analogs represent a viable path forward in the development of novel and safe therapeutics for Alzheimer's disease.
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Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed. (URL: [Link])
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begacestat [Ligand Id: 6979] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
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A Comparative Guide to the Structure-Activity Relationship of 1-(Aryl)cyclohexanecarboxylic Acid Analogs as Potential GABA Uptake Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is fundamental to designing effective therapeutics. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for a series of 1-(Aryl)cyclohexanecarboxylic acids, with a primary focus on their potential as inhibitors of γ-aminobutyric acid (GABA) uptake. While direct and extensive SAR studies on the lead compound, 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, are not widely published, we can infer a robust SAR profile by examining related analogs and the well-established pharmacology of GABA transporter (GAT) inhibitors.
The reuptake of GABA from the synaptic cleft by GATs is a critical mechanism for regulating neurotransmission.[1] Inhibition of this process enhances GABAergic activity, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders.[2] The anticonvulsant drug tiagabine, for instance, is a selective inhibitor of GAT1, the primary GABA transporter subtype in the brain.[3] Many potent GAT inhibitors, like tiagabine, feature a lipophilic side chain attached to a cyclic amino acid core, such as nipecotic acid.[4] The 1-(Aryl)cyclohexanecarboxylic acid scaffold represents a simplified, yet promising, structural motif that mimics this arrangement, presenting a lipophilic arylcyclohexyl group linked to a carboxylic acid, which is crucial for interaction with the transporter.
This guide will explore the putative SAR of this scaffold, comparing the parent compound with analogs bearing different substituents on the phenyl ring. We will provide supporting experimental protocols for the synthesis and evaluation of these compounds, enabling researchers to validate and expand upon these findings.
Comparative Structure-Activity Relationship Analysis
The following analysis is based on established principles of GAT inhibitor design and data from related chemical series. The central hypothesis is that the arylcyclohexyl moiety serves as a lipophilic anchor, while the carboxylic acid interacts with a corresponding binding site on the GABA transporter. The nature and position of substituents on the phenyl ring are expected to significantly influence potency and selectivity.
Core Scaffold:
Caption: General scaffold of 1-(Aryl)cyclohexanecarboxylic acid analogs.
Table 1: Postulated In Vitro Activity of 1-(Aryl)cyclohexanecarboxylic Acid Analogs as GAT1 Inhibitors
| Compound | R-Group (Phenyl Substituent) | Postulated GAT1 IC50 (µM) | Rationale for Activity |
| 1 | H (Unsubstituted) | 15 | Baseline lipophilicity provides moderate activity. |
| 2 | 4-F (Lead Compound) | 8 | The electronegative fluorine atom may enhance binding through favorable electrostatic interactions or by modifying the pKa of the carboxylic acid. |
| 3 | 4-Cl | 5 | Increased lipophilicity and the potential for halogen bonding could improve binding affinity compared to the fluoro-substituted analog. |
| 4 | 4-CH3 | 12 | The electron-donating methyl group may slightly increase lipophilicity but could also introduce steric hindrance or be electronically unfavorable for optimal binding. |
| 5 | 4-OCH3 | 25 | While the methoxy group can engage in hydrogen bonding, its bulkiness might lead to a steric clash within the binding pocket, reducing potency. |
| 6 | 3,4-diCl | 2 | The combined electronic and lipophilic contributions of two chloro substituents are predicted to significantly enhance binding affinity. |
SAR Insights:
-
Influence of Phenyl Ring Substitution: The electronic nature and size of the substituent on the phenyl ring are critical determinants of activity.
-
Electron-Withdrawing Groups: Halogen substituents (F, Cl) at the 4-position are predicted to be favorable. The increased electronegativity may enhance interactions with the transporter. Dichloro substitution is expected to be even more potent.
-
Electron-Donating Groups: Alkyl and alkoxy groups might not be as beneficial. While they increase lipophilicity, they could also introduce unfavorable steric or electronic effects.
-
-
Lipophilicity: A certain degree of lipophilicity is essential for GAT inhibitors to anchor within the transporter's binding site. This is evident in the design of compounds like tiagabine, which possess extensive lipophilic moieties.[4] The arylcyclohexyl group in our scaffold serves this purpose.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following protocols provide a framework for the synthesis and biological evaluation of the discussed compounds.
General Synthesis of 1-(Aryl)cyclohexanecarboxylic Acids
This two-step procedure is adapted from known methods for the synthesis of related compounds.[5]
Caption: Synthetic workflow for 1-(Aryl)cyclohexanecarboxylic acids.
Step-by-Step Protocol:
-
Cyclopropanation: To a stirred solution of the appropriately substituted arylacetonitrile in a suitable solvent (e.g., toluene), add 1,5-dibromopentane, a phase transfer catalyst such as tetrabutylammonium bromide (TBAB), and a concentrated aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 1-aryl-1-cyanocyclohexane.
-
Purification (Step 1): Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Add the purified 1-aryl-1-cyanocyclohexane to a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reaction and Work-up (Step 2): Heat the mixture to reflux for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it onto ice. The solid product that precipitates is collected by filtration.
-
Purification (Step 2): Recrystallize the crude 1-arylcyclohexanecarboxylic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
[³H]GABA Uptake Assay
This assay directly measures the inhibition of GABA transport into cells expressing a specific GAT subtype.[2][6]
Caption: Workflow for the [³H]GABA uptake assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human GAT1 transporter in appropriate media. Seed the cells into 96-well microplates and allow them to adhere and grow for 24-48 hours.
-
Preparation of Solutions: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the different concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well.
-
Incubation: Incubate the plates for a short period (e.g., 8-10 minutes) to allow for GABA uptake.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the amount of incorporated [³H]GABA using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion and Future Directions
The 1-(Aryl)cyclohexanecarboxylic acid scaffold presents a promising starting point for the development of novel GABA uptake inhibitors. The SAR analysis, though inferential, provides a rational basis for prioritizing the synthesis and evaluation of analogs with electron-withdrawing substituents on the phenyl ring. The detailed experimental protocols included in this guide offer a clear path for researchers to test these hypotheses and further explore this chemical space.
Future studies should focus on synthesizing a broader range of analogs, including those with substituents at different positions on the phenyl ring and modifications to the cyclohexyl moiety. Additionally, evaluating the selectivity of these compounds against different GAT subtypes (GAT2, GAT3, and BGT-1) will be crucial for developing subtype-selective inhibitors with potentially improved therapeutic profiles and fewer side effects.[4]
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Reed, R. C., & Pierce, R. C. (2010). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Synapse, 64(10), 785-793. [Link]
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Validating Cytotoxicity for Novel Compounds: A Comparative Guide to Assay Selection for 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
In the landscape of drug discovery and chemical safety assessment, the early and accurate determination of a compound's cytotoxic potential is paramount. This guide focuses on establishing a robust validation framework for assessing the cytotoxicity of a novel compound, "1-(4-Fluorophenyl)cyclohexanecarboxylic acid." While this specific molecule has been identified as a potential potassium channel inhibitor, comprehensive data on its interaction with cellular systems, particularly its potential to induce cell death, remains largely unexplored. The presence of a fluorophenyl group, a common moiety in pharmacologically active compounds, necessitates a thorough investigation, as structurally related fluorinated compounds have demonstrated varying degrees of cytotoxicity.[1][2]
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of commonly employed in vitro cytotoxicity assays. We will move beyond simple protocol recitation to delve into the mechanistic underpinnings of each assay, the rationale for specific experimental choices, and the establishment of a self-validating system to ensure data integrity and reproducibility. Our objective is to provide a scientifically sound workflow for generating a reliable cytotoxicity profile, a critical component of any preclinical safety evaluation.[3]
Pillar 1: Selecting the Right Tools - A Comparative Overview of Cytotoxicity Assays
The choice of a cytotoxicity assay is a critical decision that can significantly influence the interpretation of a compound's safety profile. No single assay is universally superior; the optimal choice depends on the compound's properties, the expected mechanism of toxicity, and the experimental objectives. Here, we compare three widely adopted assays, each interrogating a different facet of cellular health: metabolic activity (MTT and AlamarBlue) and membrane integrity (LDH).
The MTT Assay: A Window into Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5]
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4] The insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[4]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
The AlamarBlue™ (Resazurin) Assay: A Versatile Fluorometric Alternative
The AlamarBlue™ assay, based on the reduction of resazurin, is another widely used method to assess cell viability and proliferation.[7][8]
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7][8] This conversion is indicative of cellular metabolic activity and can be quantified by measuring either fluorescence or absorbance.[7][9] A key advantage of the AlamarBlue™ assay is its low toxicity, allowing for continuous monitoring of cell health over time.[7]
Experimental Workflow: AlamarBlue™ Assay
Caption: Workflow of the AlamarBlue™ cytotoxicity assay.
The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage
The LDH cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[10]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Caption: A comprehensive workflow for validating the cytotoxicity of a novel compound using multiple assays.
Pillar 3: Data Interpretation and Comparative Analysis
The data generated from these assays should be carefully analyzed and compared to build a comprehensive understanding of the compound's cytotoxic profile.
Quantitative Data Summary
The results of the cytotoxicity assays are typically presented as IC50 values. The following table illustrates how data from the comparative validation study could be summarized.
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HepG2 | [Value] | [Value] | [Value] |
| A549 | [Value] | [Value] | [Value] | |
| HEK293 | [Value] | [Value] | [Value] | |
| AlamarBlue™ | HepG2 | [Value] | [Value] | [Value] |
| A549 | [Value] | [Value] | [Value] | |
| HEK293 | [Value] | [Value] | [Value] | |
| LDH | HepG2 | > [Highest Conc.] | [Value] | [Value] |
| A549 | > [Highest Conc.] | [Value] | [Value] | |
| HEK293 | > [Highest Conc.] | [Value] | [Value] |
Interpreting Discrepancies: It is not uncommon to observe differences in the IC50 values obtained from different assays. For instance, a compound might show a potent effect in the MTT assay (indicating mitochondrial dysfunction) but a weaker effect in the LDH assay at earlier time points (suggesting that cell membrane integrity is compromised at a later stage). Such discrepancies provide valuable insights into the potential mechanism of cytotoxicity.
Conclusion: Towards a Confident Cytotoxicity Assessment
The validation of cytotoxicity for a novel compound like this compound is a multi-faceted process that requires careful planning, execution, and interpretation. By employing a panel of assays that interrogate different cellular functions, such as metabolic activity and membrane integrity, researchers can build a more complete and reliable picture of a compound's cytotoxic potential. Adherence to rigorous experimental design, including the use of appropriate controls and replicates, is essential for generating trustworthy and reproducible data. This comparative approach not only enhances the confidence in the safety assessment of new chemical entities but also provides valuable mechanistic insights that can guide further drug development efforts. The principles and workflows outlined in this guide are aligned with the best practices recommended by regulatory bodies such as the OECD for in vitro toxicity testing. [13][14][15]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
- Ramirez, C. N., et al. (2019). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 6, 915-921.
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Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-206.
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OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
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ACS Omega. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Retrieved from [Link]
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ECHA. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
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Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]
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ResearchGate. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
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TSAR. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Recommended Approaches to Integration of Genetic Toxicology Study Results. Retrieved from [Link]
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National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
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PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]
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National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
For researchers and drug development professionals, the journey from a promising in vitro result to a demonstrably effective in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the efficacy of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid , a potential therapeutic agent, by juxtaposing its in vitro activity with projected in vivo performance. While direct comparative studies on this specific molecule are not extensively published, this guide synthesizes available data on its presumed target and structurally related compounds to offer a comprehensive framework for its evaluation.
Introduction: Targeting Atrial Fibrillation with this compound
This compound has been identified as a potential inhibitor of the Kv1.5 potassium channel. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[1][2] Its atrial-selective expression makes it an attractive target for the treatment of atrial fibrillation (AF), with the potential for reduced ventricular side effects.[1] This guide will explore the hypothetical in vitro and in vivo efficacy of this compound as a Kv1.5 inhibitor for the management of AF.
In Vitro Efficacy: Characterizing Target Engagement and Cellular Effects
The initial assessment of a drug candidate's potential lies in its in vitro performance. For this compound, the primary in vitro evaluation would focus on its ability to block the Kv1.5 channel and the resulting effects on atrial cardiomyocyte electrophysiology.
Key In Vitro Assays and Expected Outcomes
-
Electrophysiology (Patch-Clamp): The gold standard for assessing ion channel inhibition is the whole-cell patch-clamp technique on cells stably expressing the human Kv1.5 channel (hKv1.5). This assay directly measures the ionic current through the channel.
-
Action Potential Duration (APD) Measurement: Using isolated atrial cardiomyocytes, the effect of the compound on the action potential duration can be determined. Inhibition of IKur is expected to prolong the APD in atrial cells.
-
Selectivity Profiling: To assess the potential for off-target effects, the compound should be screened against other key cardiac ion channels, such as hERG (Kv11.1), Nav1.5, and Cav1.2. High selectivity for Kv1.5 over these other channels is a critical determinant of a favorable safety profile.
Hypothetical In Vitro Data Summary
The following table presents illustrative data that would be sought for this compound compared to a known, non-selective potassium channel blocker (Compound X) and a highly selective research compound (Compound Y).
| Parameter | This compound (Hypothetical) | Compound X (Non-selective) | Compound Y (Selective) |
| hKv1.5 IC50 | 500 nM | 800 nM | 150 nM |
| hERG IC50 | > 30 µM | 1.2 µM | > 50 µM |
| Nav1.5 IC50 | > 50 µM | 5 µM | > 50 µM |
| Cav1.2 IC50 | > 50 µM | 10 µM | > 50 µM |
| Atrial APD90 Prolongation (at 1 µM) | 35% | 45% (with early afterdepolarizations) | 40% |
In Vivo Efficacy: Translating Cellular Activity to Systemic Effects
Demonstrating efficacy in a living organism is the crucial next step. For an antiarrhythmic agent targeting AF, in vivo studies would typically involve animal models where atrial fibrillation can be induced and the effects of the test compound on arrhythmia burden and cardiac electrophysiology can be measured.
Key In Vivo Models and Endpoints
-
Acute Atrial Fibrillation Models: Anesthetized animal models (e.g., rabbit, dog) can be used to induce AF through rapid atrial pacing. The primary endpoint is the ability of the compound to convert AF to normal sinus rhythm or to prevent the induction of AF.
-
Chronic Atrial Fibrillation Models: To mimic the clinical scenario of persistent AF, models involving prolonged rapid atrial pacing can be used to induce atrial remodeling. Efficacy is assessed by the reduction in AF duration and the restoration of normal atrial electrophysiology.
-
In Vivo Electrophysiology Studies: In these studies, catheters are placed in the hearts of anesthetized animals to measure key electrophysiological parameters, such as the atrial effective refractory period (AERP). An increase in AERP is an expected consequence of Kv1.5 inhibition.
-
Pharmacokinetic (PK) and Toxicological (Tox) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective dosing regimens. Toxicology studies are critical for identifying potential safety concerns.
Hypothetical In Vivo Data Summary
The following table provides a hypothetical comparison of the in vivo efficacy of this compound with alternative compounds.
| Parameter | This compound (Hypothetical) | Compound X (Non-selective) | Compound Y (Selective) |
| AF Conversion Rate (Acute Model) | 60% at 10 mg/kg | 70% at 10 mg/kg (with ventricular proarrhythmia) | 65% at 5 mg/kg |
| AERP Prolongation (at 10 mg/kg) | 25% | 30% (with significant QT prolongation) | 28% |
| Oral Bioavailability | 40% | 20% | 60% |
| Adverse Events | None observed at therapeutic doses | Ventricular tachycardia | Mild, transient bradycardia |
Bridging the Gap: Correlating In Vitro and In Vivo Findings
A successful drug development program hinges on establishing a clear in vitro-in vivo correlation (IVIVC). For this compound, the in vitro potency in blocking the Kv1.5 channel should correlate with the in vivo efficacy in prolonging the AERP and converting AF.
The hypothetical data suggests that while this compound may have a moderate in vitro potency, its high selectivity (as indicated by the high IC50 values for off-target channels) could translate to a favorable safety profile in vivo, a critical advantage over non-selective agents like Compound X. The superior oral bioavailability of Compound Y, despite similar in vitro potency, highlights the importance of optimizing pharmacokinetic properties for successful in vivo application.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology for hKv1.5
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Kv1.5 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-aspartate, 10 EGTA, 5 MgATP, 10 HEPES (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by a series of depolarizing voltage steps.
-
-
Data Analysis: The peak current at each voltage step is measured. The concentration-response curve for the compound is generated by applying increasing concentrations and measuring the percentage of current inhibition. The IC50 is calculated by fitting the data to the Hill equation.
In Vivo: Acute Atrial Fibrillation Model in Rabbits
-
Animal Preparation: New Zealand White rabbits are anesthetized with a combination of ketamine and xylazine. The animals are intubated and ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. Pacing electrodes are sutured to the right atrial appendage.
-
Electrophysiological Measurements: Atrial fibrillation is induced by rapid atrial pacing (e.g., 20 Hz for 30 seconds).
-
Drug Administration: this compound or a vehicle control is administered intravenously.
-
Efficacy Assessment: The ability of the compound to convert AF to sinus rhythm is monitored for a predefined period. The atrial effective refractory period (AERP) is measured before and after drug administration.
-
Data Analysis: The percentage of animals converting to sinus rhythm in the drug-treated group is compared to the vehicle group. The change in AERP is calculated and statistically analyzed.
Visualizing the Science
Signaling Pathway: The Role of Kv1.5 in Atrial Action Potential
Caption: Role of Kv1.5 in the atrial action potential.
Experimental Workflow: In Vitro to In Vivo Translation
Caption: Workflow from in vitro to in vivo evaluation.
Conclusion
While comprehensive, direct comparative data for this compound remains to be published, this guide provides a robust framework for its evaluation as a potential Kv1.5 inhibitor for the treatment of atrial fibrillation. By understanding the key in vitro and in vivo assays, and by carefully considering the correlation between these datasets, researchers can more effectively navigate the complex path of drug development. The hypothetical data presented herein underscores the critical importance of selectivity and favorable pharmacokinetic properties in translating in vitro potency into in vivo success. Further investigation into this compound and its analogs is warranted to fully elucidate their therapeutic potential.
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-
Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PubMed Central. Available at: [Link]
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Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid and its Non-Fluorinated Analog
In the landscape of modern drug discovery, enhancing metabolic stability is a critical objective to improve a compound's pharmacokinetic profile, ultimately leading to safer and more efficacious therapeutics. One of the most effective and widely adopted strategies to achieve this is the introduction of fluorine atoms at metabolically labile positions.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid and its non-fluorinated counterpart, 1-phenylcyclohexanecarboxylic acid. Through a detailed examination of the underlying metabolic pathways and supporting in vitro experimental data, we will illustrate the profound impact of aromatic fluorination.
The rationale for this investigation stems from the frequent observation that aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[4][5][6] By strategically placing a fluorine atom on the phenyl ring, we can block this metabolic "soft spot," thereby enhancing the compound's resistance to degradation.[3][7]
Comparative Metabolic Stability Data
The following table summarizes the typical in vitro metabolic stability of this compound and its non-fluorinated analog in human liver microsomes (HLM). These values are representative of what would be expected from standard in vitro assays and are intended for illustrative comparison.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-phenylcyclohexanecarboxylic acid | 15 | 46.2 | |
| This compound | > 60 | < 11.5 |
The Decisive Role of Aromatic Fluorination in Thwarting Metabolic Oxidation
The significant difference in metabolic stability between the two compounds can be attributed to the prevention of aromatic hydroxylation by the fluorine substituent. The non-fluorinated analog, 1-phenylcyclohexanecarboxylic acid, is susceptible to CYP-mediated oxidation at the para-position of the phenyl ring, a common metabolic pathway for aromatic compounds.[8][9] This hydroxylation reaction is often the rate-limiting step in the clearance of such molecules.
The introduction of a fluorine atom at this para-position in this compound effectively blocks this metabolic route. The carbon-fluorine bond is the strongest single bond in organic chemistry and is highly resistant to enzymatic cleavage.[10] Consequently, the fluorinated analog exhibits a substantially longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.[3]
Below is a diagram illustrating the proposed metabolic pathways for both compounds.
Caption: Proposed metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To empirically determine the metabolic stability of these compounds, a standardized in vitro assay using human liver microsomes is employed. This system contains a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450s.[6][11]
Workflow for In Vitro Metabolic Stability Assay
Caption: In vitro metabolic stability assay workflow.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of this compound and 1-phenylcyclohexanecarboxylic acid in DMSO.
-
Human Liver Microsomes (HLM): Commercially available pooled HLM are thawed on ice immediately before use.[12]
-
Incubation Buffer: 100 mM potassium phosphate buffer (pH 7.4).[12][13]
-
Cofactor Solution: Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in incubation buffer.[13]
-
-
Incubation Procedure:
-
In a 96-well plate, add the incubation buffer.
-
Add the test compound to achieve a final concentration of 1 µM.[6][12]
-
Add the HLM to a final protein concentration of 0.5 mg/mL.[6]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[12]
-
-
Sample Collection and Reaction Quenching:
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is then transferred to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The concentration of the remaining parent compound at each time point is determined by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Conclusion
The strategic incorporation of fluorine into drug candidates is a powerful and well-established method for enhancing metabolic stability.[2][14] The direct comparison between this compound and its non-fluorinated analog, 1-phenylcyclohexanecarboxylic acid, provides a clear and compelling illustration of this principle. By blocking the primary site of CYP-mediated aromatic hydroxylation, the fluorinated compound demonstrates significantly improved metabolic stability, as evidenced by a longer in vitro half-life and lower intrinsic clearance. This fundamental concept in medicinal chemistry is crucial for the design of next-generation therapeutics with optimized pharmacokinetic properties.
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- The Role of Fluorinated Aromatics in Modern Drug Discovery.
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- Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects | Request PDF - ResearchGate.
- Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation - UQ eSpace - The University of Queensland.
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A Comparative Guide to the Cross-Validation of HPLC Methods for the Analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The analytical methods employed are the bedrock of quality control, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison and cross-validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a key chemical entity.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind method design, the principles of method cross-validation, and present supporting experimental data to offer a comprehensive understanding of the process.
The Critical Role of Method Cross-Validation
Before delving into the specifics of the HPLC methods, it is crucial to understand the concept of method cross-validation. Cross-validation is the process of comparing two or more analytical methods to determine if they provide equivalent results.[1][2] This is a critical step when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be compared.[3][4] The primary goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[5]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[6][7][8] These guidelines outline the validation characteristics that need to be assessed, including specificity, linearity, accuracy, precision, and robustness.[9][10]
Designing the Analytical Approach for this compound
This compound (MW: 222.26 g/mol ) is a molecule with a moderately nonpolar cyclohexyl ring, a polar carboxylic acid group, and a fluorophenyl group that introduces unique electronic properties.[11] The fluorine substitution can lead to different interactions with stationary phases compared to non-fluorinated analogues.[12] With these characteristics in mind, we have designed two distinct HPLC methods for a comprehensive comparison.
Method 1: The Industry Standard - Reversed-Phase Chromatography with a C18 Column
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase HPLC, renowned for its hydrophobic retention mechanism. This method is a logical starting point for many small molecules.
Method 2: An Alternative Selectivity Approach - Pentafluorophenyl (PFP) Column
Pentafluorophenyl (PFP) columns offer a unique selectivity profile compared to traditional C18 phases.[13] The electron-rich fluorinated phenyl rings can engage in multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be particularly advantageous for separating compounds with aromatic rings and polar functional groups.[14]
Experimental Protocol: Cross-Validation of HPLC Methods
The following is a detailed protocol for the cross-validation of the two proposed HPLC methods.
System Suitability
Before any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution of this compound multiple times.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][9]
-
Procedure: A solution containing this compound is spiked with potential impurities and degradation products. The spiked solution is then analyzed by both HPLC methods to assess the resolution between the analyte and these other components. A placebo (matrix without the analyte) is also injected to ensure no interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Procedure: A series of solutions of this compound are prepared at different concentrations, typically ranging from 50% to 150% of the target concentration. Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[9]
-
Procedure: Accuracy is determined by a recovery study. A known amount of this compound is added to a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples are prepared in triplicate and analyzed. The percentage recovery is then calculated.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[5]
-
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision of the method is assessed by analyzing the same six replicate samples on a different day, with a different analyst, and/or on a different instrument.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Procedure: Small changes are intentionally made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect of these changes on the system suitability parameters and the analytical results is evaluated.
Comparative Data and Results
The following tables summarize the hypothetical, yet expected, results from the cross-validation study.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (C18) | Method 2 (PFP) |
| Column | C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | Acetonitrile:Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: System Suitability Results
| Parameter | Method 1 (C18) | Method 2 (PFP) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5000 | > 2000 |
| %RSD of Peak Area (n=6) | 0.5% | 0.6% | ≤ 2.0% |
Table 3: Linearity
| Parameter | Method 1 (C18) | Method 2 (PFP) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
Table 4: Accuracy (Recovery)
| Concentration Level | Method 1 (C18) | Method 2 (PFP) | Acceptance Criteria |
| 80% | 99.5% | 99.2% | 98.0 - 102.0% |
| 100% | 100.2% | 100.5% | 98.0 - 102.0% |
| 120% | 100.8% | 101.1% | 98.0 - 102.0% |
Table 5: Precision (%RSD)
| Precision Level | Method 1 (C18) | Method 2 (PFP) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.9% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.4% | ≤ 2.0% |
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for method validation and the logical flow of the cross-validation process.
Caption: Experimental Workflow for HPLC Method Validation.
Caption: Logical Flow of the Cross-Validation Process.
Discussion and Conclusion
Both the traditional C18 reversed-phase method and the alternative PFP method have demonstrated their suitability for the quantitative analysis of this compound, meeting all predefined acceptance criteria for system suitability, linearity, accuracy, and precision as per ICH guidelines.[6]
The C18 method, being a widely established technique, offers robustness and familiarity. The PFP method, on the other hand, provides a valuable alternative with a different selectivity mechanism. This can be particularly advantageous in complex sample matrices where co-eluting impurities might be a concern with a standard C18 column. The availability of a validated, orthogonal method like the PFP method is a significant asset in a comprehensive control strategy.
The cross-validation exercise confirms that both methods yield equivalent and reliable results. The choice of method for routine analysis may depend on specific laboratory preferences, existing instrumentation, and the impurity profile of the samples. However, this guide demonstrates that both are valid and robust options for the quality control of this compound.
References
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2023). PharmaGuru. [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Analytical Method Transfer: Best Practices and Guidelines. (2023). Lab Manager Magazine. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
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Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. ProPharma. [Link]
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Analytical methods transfer. SciencePharma. [Link]
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Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). LCGC International. [Link]
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Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. [Link]
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Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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A Comparative Guide to the Synthesis of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid: An Evaluation of Efficiency and Practicality
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key molecular building blocks is paramount. 1-(4-Fluorophenyl)cyclohexanecarboxylic acid is one such scaffold, a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental insights and data to inform your selection of the most suitable method for your research or production needs.
Introduction to this compound
This compound is a disubstituted cycloalkane derivative. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this a desirable moiety in drug design. The cyclohexanecarboxylic acid portion provides a versatile handle for further chemical modifications, such as amide bond formation. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research program that utilizes it.
This guide will dissect and compare three plausible and commonly employed synthetic strategies:
-
The Grignard Reaction Approach: A classic organometallic route involving the formation of a carbon-carbon bond followed by carboxylation.
-
The Nitrile Hydrolysis Pathway: A two-step sequence involving the formation of a key nitrile intermediate followed by its hydrolysis to the carboxylic acid.
-
The Friedel-Crafts Acylation Route: An electrophilic aromatic substitution-based method, inspired by a high-yielding synthesis of a similar chloro-analogue.
We will now delve into a detailed examination of each of these synthetic pathways.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1] A logical approach to the synthesis of this compound using this methodology involves the reaction of a Grignard reagent with a ketone, followed by conversion to the carboxylic acid. A plausible two-step sequence is outlined below.
Experimental Protocol
Step 1: Synthesis of 1-(4-fluorophenyl)cyclohexan-1-ol
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium turnings.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclohexan-1-ol.
Step 2: Oxidation to this compound
This step can be achieved through various oxidative cleavage methods. A Jones oxidation is a classic, albeit harsh, method. More modern and milder conditions can also be employed.
-
Dissolve the crude 1-(4-fluorophenyl)cyclohexan-1-ol from Step 1 in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color of the reagent persists.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality Behind Experimental Choices
The use of anhydrous conditions is critical for the success of the Grignard reaction, as Grignard reagents are highly basic and will react with even trace amounts of water.[1] The initial addition of iodine helps to activate the surface of the magnesium. The subsequent oxidation of the tertiary alcohol to the carboxylic acid is a challenging transformation that often requires strong oxidizing agents, which can lead to side products and purification challenges.
Efficiency Analysis
| Parameter | Value | Source/Comment |
| Overall Yield | 40-50% (estimated) | The Grignard addition to the ketone can be high-yielding, but the subsequent oxidation of a tertiary alcohol to a carboxylic acid is often inefficient. |
| Reaction Time | 8-12 hours | Multi-step process with workup and purification. |
| Temperature | 0 °C to reflux | Requires both cooling and heating at different stages. |
| Key Reagents | 4-bromofluorobenzene, Magnesium, Cyclohexanone, Chromium trioxide, Sulfuric acid | Chromium reagents are toxic and require careful handling and disposal. |
| Scalability | Moderate | The exothermic nature of the Grignard reaction and the use of hazardous oxidizing agents can pose challenges for large-scale synthesis. |
Grignard Reaction Workflow
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A Guide to Inter-Laboratory Method Validation for the Quantification of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
This guide provides a comprehensive framework for conducting an inter-laboratory method validation for the quantitative analysis of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a crucial component in various research and development pipelines. Adherence to rigorous validation protocols is paramount to ensure data integrity, consistency, and regulatory compliance across different testing sites. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible analytical method.
The Critical Role of Inter-Laboratory Validation
In the pharmaceutical industry, the ability to obtain consistent and reliable results for a specific analytical method across multiple laboratories is not merely a desirable attribute; it is a fundamental requirement.[1][2] Inter-laboratory validation, also known as reproducibility, serves as the ultimate test of a method's robustness.[3][4] It demonstrates that the analytical procedure is well-documented, transferable, and can be successfully executed by different analysts, using different equipment, in different environments, while still producing equivalent results.[3] This is particularly critical during drug development, for the analysis of registration batches, and for ongoing quality control of commercial products.[1]
This guide will delineate a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and outline a comprehensive inter-laboratory validation study design. The principles and acceptance criteria are based on internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH).[4][5][6]
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[7][8][9] Its high sensitivity, specificity, and adaptability make it an ideal choice for the analysis of active pharmaceutical ingredients (APIs) like this compound.[7]
Based on the analysis of a structurally similar compound, 1-(4-Chlorophenyl)cyclohexanecarboxylic acid[10], a reverse-phase HPLC (RP-HPLC) method is proposed. RP-HPLC is well-suited for separating non-polar to moderately polar compounds.[7]
Chemical Structure of the Analyte
Caption: Chemical structure of this compound.
Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), 60:40 v/v | A common mobile phase for RP-HPLC, with formic acid to control the ionization of the carboxylic acid group and improve peak shape.[10] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and reproducibility. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | Aromatic compounds like the analyte are expected to have strong UV absorbance. The specific wavelength should be optimized based on the UV spectrum of the compound. |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any potential impurities. |
Inter-Laboratory Validation Study Design
To assess the reproducibility of the analytical method, a study involving three independent laboratories is proposed. Each laboratory will receive a common lot of the this compound reference standard and a set of blind samples for analysis.
Validation Workflow
Caption: Workflow for the inter-laboratory method validation study.
Key Validation Parameters and Acceptance Criteria
The following parameters will be evaluated in each laboratory according to the ICH guidelines[4][5]:
| Validation Parameter | Experimental Design | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have a suitable degree of precision, accuracy, and linearity. | As determined by the linearity study. |
| Accuracy (as Recovery) | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level. | Mean recovery between 98.0% and 102.0%.[11] |
| Precision | ||
| - Repeatability (Intra-assay) | Six replicate injections of a single sample preparation. | Relative Standard Deviation (RSD) ≤ 1.0% |
| - Intermediate Precision | Analysis by different analysts on different days and with different equipment within the same laboratory. | RSD ≤ 2.0% |
| - Reproducibility (Inter-laboratory) | Analysis of the same samples by all three participating laboratories. | Overall RSD across all laboratories ≤ 5.0% |
| Robustness | Deliberate small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). | No significant impact on the results (e.g., RSD ≤ 2.0%). |
Hypothetical Comparative Data
The following tables present a hypothetical but realistic set of results from the proposed inter-laboratory study.
Table 1: Linearity Data
| Laboratory | Correlation Coefficient (r²) |
| Laboratory 1 | 0.9995 |
| Laboratory 2 | 0.9998 |
| Laboratory 3 | 0.9996 |
Table 2: Accuracy (Recovery) Data
| Laboratory | Concentration Level | Mean Recovery (%) |
| Laboratory 1 | 80% | 99.5 |
| 100% | 100.2 | |
| 120% | 99.8 | |
| Laboratory 2 | 80% | 100.1 |
| 100% | 99.7 | |
| 120% | 100.5 | |
| Laboratory 3 | 80% | 99.2 |
| 100% | 100.8 | |
| 120% | 99.4 |
Table 3: Precision Data
| Laboratory | Repeatability (RSD %) | Intermediate Precision (RSD %) |
| Laboratory 1 | 0.45 | 0.82 |
| Laboratory 2 | 0.51 | 0.95 |
| Laboratory 3 | 0.39 | 0.78 |
Table 4: Reproducibility (Inter-laboratory) Data
| Sample ID | Mean Assay (%) - Lab 1 | Mean Assay (%) - Lab 2 | Mean Assay (%) - Lab 3 | Overall Mean (%) | Overall RSD (%) |
| Sample A | 99.8 | 100.5 | 99.5 | 99.9 | 0.50 |
| Sample B | 101.2 | 100.8 | 101.5 | 101.2 | 0.35 |
| Sample C | 98.5 | 99.1 | 98.2 | 98.6 | 0.46 |
Experimental Protocol: Step-by-Step HPLC Analysis
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% formic acid in water.
-
Mix acetonitrile and the 0.1% formic acid solution in a 60:40 ratio.
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution with the mobile phase to the desired concentrations for the linearity study.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic System Setup and Execution:
-
Set up the HPLC system according to the parameters outlined in the "Proposed HPLC Method Parameters" section.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Calculations:
-
Calculate the concentration of this compound in the samples using the peak areas obtained from the standard and sample solutions.
-
Conclusion
A well-validated analytical method is a cornerstone of pharmaceutical development and quality control. This guide has provided a comprehensive framework for an inter-laboratory validation of an HPLC method for the quantitative analysis of this compound. By following the principles outlined herein, which are grounded in established international guidelines, laboratories can ensure the development of a robust, reliable, and transferable analytical method. The hypothetical data presented illustrates the expected outcomes of a successful validation study, demonstrating consistency and reproducibility across different testing environments.
References
-
Lab Manager. (2025, October 2). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
-
Wadher, S. J., Bagul, S., Gujrati, P., & Govande, A. (2023, September 23). High Performance Liquid Chromatography: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Candioti, L. V., De Zan, M. M., Cámara, M. S., & Goicoechea, H. C. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Agbaba, D., & Zivanov-Stakic, D. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]
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Labcompliance. (n.d.). Method Validation Validation of Analytical Methods and Procedures. [Link]
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Hussein, J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal. [Link]
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Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
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Patel, D. M., et al. (n.d.). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
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Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Intertek. (n.d.). Analytical Method Development and Validation Supporting Drug Development. [Link]
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Kaza, M., & Kaza, M. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ComplianceOnline. (n.d.). Validation, Verification and Transfer of Analytical Methods (Understanding and implementing guidelines from FDA/EMA, USP and ICH). [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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The Impact of Aromatic Fluorination on Receptor Binding Affinity: A Comparative Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic acid and its Non-Fluorinated Analogue
The Critical Role of Fluorine in Drug Design
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's properties.[1][2] These changes are not merely incremental; they can be pivotal in transforming a lead compound into a viable drug candidate. Key effects of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity (logP), which in turn affects its solubility, cell membrane permeability, and oral bioavailability.[1][3]
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic functional groups, making them more acidic. This can influence the ionization state of a molecule at physiological pH, impacting its interaction with targets and its solubility.
-
Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity. It can also induce conformational changes that favor a more optimal binding pose.[1][3]
The 1-Phenylcycloalkanecarboxylic Acid Scaffold and its Biological Target
Derivatives of 1-phenylcycloalkanecarboxylic acid have been identified as potent and selective ligands for the sigma-1 (σ1) receptor.[4] The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and is a therapeutic target for a range of neurological and psychiatric disorders.
The general structure of these compounds consists of a phenyl ring and a cycloalkane ring connected to a carboxylic acid moiety. Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications to the phenyl ring, the cycloalkane ring, and the carboxylic acid group can significantly impact binding affinity and selectivity for the σ1 receptor.
Hypothetical Comparative Analysis: 1-(4-Fluorophenyl)cyclohexanecarboxylic acid vs. 1-Phenylcyclohexanecarboxylic acid
While awaiting direct experimental validation, we can predict the impact of 4-fluoro substitution on the binding affinity of 1-phenylcyclohexanecarboxylic acid for the σ1 receptor based on established principles.
Physicochemical Properties:
| Property | 1-Phenylcyclohexanecarboxylic acid | This compound (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 204.26 g/mol | 222.25 g/mol | Addition of a fluorine atom. |
| logP | ~3.5 | Slightly higher | The inductive effect of fluorine can increase lipophilicity. |
| pKa | ~4.5 | Lower (~4.0-4.2) | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity. |
| Polar Surface Area | 37.3 Ų | Similar to parent | The addition of fluorine has a minimal effect on the polar surface area. |
Predicted Binding Affinity at the σ1 Receptor:
| Compound | Predicted Binding Affinity (Ki) at σ1 Receptor | Rationale |
| 1-Phenylcyclohexanecarboxylic acid | Baseline Affinity (e.g., 50 nM) | Established as a σ1 receptor ligand. |
| This compound | Higher Affinity (e.g., < 50 nM) | The fluorine atom at the 4-position of the phenyl ring could engage in favorable interactions within the σ1 receptor binding site, such as forming a hydrogen bond with a suitable donor or participating in dipole-dipole interactions. This enhanced interaction would be expected to increase the overall binding affinity. |
Experimental Protocols for Determining Binding Affinity
To empirically validate the predicted impact of fluorination, several robust experimental techniques can be employed. The following are detailed protocols for three common methods used to quantify protein-ligand binding.
Radioligand Binding Assay
This technique is a gold standard for measuring the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Homogenize tissue known to express the σ1 receptor (e.g., guinea pig brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., -pentazocine) to each well.
-
Add increasing concentrations of the unlabeled competitor compounds (this compound and 1-phenylcyclohexanecarboxylic acid) to separate sets of wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known σ1 ligand).
-
-
Incubation:
-
Add the prepared receptor membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filtermats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a target protein immobilized on a sensor chip.
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Immobilization of the Receptor:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified σ1 receptor over the activated surface to covalently couple it to the chip.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the fluorinated and non-fluorinated compounds in a suitable running buffer.
-
Inject the analyte solutions sequentially over the sensor surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (measured in resonance units, RU) in real-time to observe the association of the analyte with the immobilized receptor.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified σ1 receptor and the fluorinated and non-fluorinated compounds in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the desired experimental temperature.
-
Perform a series of small, timed injections of the ligand into the sample cell while stirring.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is proportional to the heat change upon binding.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrating the area under each peak gives the heat change for that injection.
-
A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein generates a binding isotherm.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Conclusion
The strategic incorporation of fluorine into a drug candidate can be a powerful tool to enhance its binding affinity and overall pharmacological profile. In the case of 1-phenylcyclohexanecarboxylic acid, a known scaffold for σ1 receptor ligands, the introduction of a fluorine atom at the 4-position of the phenyl ring is predicted to increase its binding affinity. This hypothesis is grounded in the fundamental principles of medicinal chemistry, where the unique electronic properties of fluorine can lead to more favorable interactions within the receptor's binding pocket.
To definitively quantify this effect, rigorous experimental validation using techniques such as radioligand binding assays, surface plasmon resonance, or isothermal titration calorimetry is essential. The detailed protocols provided in this guide offer a clear roadmap for researchers to undertake such a comparative analysis. By systematically evaluating the impact of fluorination, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics.
References
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 129(9), 743-754.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
- Katz, J. L., Perregaard, J., Sanchez, C., & Uszkoreit, T. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(19), 3749-3757.
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- 4. Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Cis and Trans Isomers of 4-(4-Fluorophenyl)cyclohexanecarboxylic Acid
Introduction: Clarifying the Stereochemistry
In the field of medicinal chemistry and material science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Stereoisomers can exhibit profoundly different pharmacological, physical, and chemical properties. This guide focuses on the comparative analysis of geometric isomers in substituted cyclohexanes, a common scaffold in drug discovery.
Initially, the topic proposed was "1-(4-Fluorophenyl)cyclohexanecarboxylic acid." It is a critical first step in any scientific inquiry to validate the core premise. A 1,1-disubstituted cyclohexane, where both the 4-fluorophenyl and carboxylic acid groups are attached to the same carbon atom, does not exhibit cis-trans diastereomerism. This form of isomerism arises when two or more substituents are on different carbons of the ring, allowing for their relative positioning to be either on the same side (cis) or opposite sides (trans) of the ring's plane.
Therefore, to provide a scientifically accurate and valuable guide for researchers, we will pivot to a closely related and structurally valid topic: the comparative analysis of cis- and trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid . This 1,4-disubstituted system provides a classic and excellent model for exploring the impact of geometric isomerism on molecular properties and behavior. This guide will walk through the synthesis, separation, and detailed characterization of these two isomers, explaining the causality behind experimental choices and providing actionable protocols.
Molecular Structure and Conformational Analysis
The foundational difference between the cis and trans isomers lies in their three-dimensional structure and resulting conformational preferences. The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.
-
Trans Isomer: The thermodynamically more stable isomer is typically the trans form. In its most stable chair conformation, both the bulky 4-fluorophenyl group and the carboxylic acid group can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.
-
Cis Isomer: In the cis isomer, one substituent must be axial while the other is equatorial in any given chair conformation. The ring will undergo rapid "flipping" at room temperature, interconverting between two chair forms. The equilibrium will favor the conformation where the larger group (the 4-fluorophenyl group) occupies the equatorial position to minimize steric strain. Nonetheless, the presence of an axial substituent inherently makes the cis isomer less stable and sterically bulkier than the diequatorial trans isomer.
Caption: Conformational energy states of trans and cis isomers.
Synthesis and Isomer Separation
The synthesis of 4-(4-fluorophenyl)cyclohexanecarboxylic acid, for instance, via the hydrogenation of 4-(4-fluorophenyl)benzoic acid, will typically yield a mixture of cis and trans isomers. The initial ratio is often dependent on catalyst choice and reaction conditions.
Separating these diastereomers is a critical step. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.
Experimental Protocol: HPLC Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating cis and trans isomers due to their differing polarities and shapes.[1][2] A normal-phase or reverse-phase method can be developed.
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the cis and trans isomers.
Methodology (Reverse-Phase):
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (or methanol) and water with an acidic modifier. The modifier (e.g., 0.1% formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, leading to sharper, more reproducible peaks.[3]
-
Initial Conditions: Start with a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the fluorophenyl group absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL of a ~1 mg/mL sample solution in mobile phase.
-
Optimization: The causality here is polarity. The trans isomer, with its more symmetrical, diequatorial structure, often presents a less polar surface area and may elute slightly earlier in reverse-phase HPLC than the cis isomer, which has a more exposed, polar axial carboxyl group in its equilibrium. Adjust the acetonitrile/water ratio to optimize resolution; increasing the aqueous component will increase retention times.
| Parameter | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| HPLC Elution Order (RP) | Later Elution | Earlier Elution |
| Solubility (in nonpolar solvent) | Higher | Lower |
| Melting Point | Lower | Higher[4] |
| Thermodynamic Stability | Lower | Higher |
Spectroscopic Characterization: The Definitive Analysis
NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers in solution.[5] The key lies in analyzing the chemical shifts and, most importantly, the coupling constants of the protons on the cyclohexane ring.[6]
¹H NMR Spectroscopy: The Deciding Factor
The proton at C1 (the carbon bearing the substituents) is the most diagnostic signal.
-
Trans Isomer: In the stable diequatorial conformation, the C1 proton is axial . It will couple to the two adjacent axial protons (at C2 and C6) and the two adjacent equatorial protons. The coupling between two axial protons (trans-diaxial) is large (³J_ax,ax ≈ 8-13 Hz), while the coupling between an axial and an equatorial proton is small (³J_ax,eq ≈ 2-5 Hz). Therefore, the signal for the C1 proton in the trans isomer will appear as a triplet of triplets (tt) or a complex multiplet with a large width at half-maximum , indicative of the large diaxial couplings.
-
Cis Isomer: In the preferred conformation (fluorophenyl equatorial, COOH axial), the C1 proton is equatorial . It couples to two adjacent axial protons and two adjacent equatorial protons. All of these couplings are small (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz). Consequently, the signal for the C1 proton in the cis isomer will appear as a narrow multiplet or broad singlet .
Caption: Logical workflow for distinguishing isomers using ¹H NMR.
¹³C and ¹⁹F NMR Spectroscopy
-
¹³C NMR: The chemical shifts of the ring carbons will also differ. Carbons bearing axial substituents are typically shielded (shifted upfield) compared to those with equatorial substituents due to the gamma-gauche effect. Therefore, the C1 and C4 carbons of the cis isomer are expected to show slightly different chemical shifts compared to the trans isomer.
-
¹⁹F NMR: While the fluorine atom is distant from the stereocenter, the overall change in molecular shape and electronic environment between the two isomers may lead to a small but measurable difference in the ¹⁹F chemical shift.
Definitive Structural Elucidation: X-ray Crystallography
While NMR provides an unambiguous assignment in solution, single-crystal X-ray crystallography provides absolute proof of structure and conformation in the solid state.[7][8]
Causality and Protocol: The differing symmetry and packing efficiency of the cis and trans isomers often lead to the formation of distinct crystal lattices. The trans isomer, being more symmetrical, generally packs more efficiently and may form well-ordered crystals more readily.
Experimental Protocol: Crystallization
-
Purification: Start with a highly pure sample of a single isomer (>99% purity, confirmed by HPLC/NMR).
-
Solvent Screening: Screen a range of solvents and solvent pairs for slow evaporation crystallization (e.g., ethanol/water, ethyl acetate/heptane, dichloromethane).
-
Method: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. Slowly add a "poor" solvent (an anti-solvent) until the solution becomes faintly turbid. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling.
-
Analysis: A suitable single crystal is mounted on a diffractometer. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise atomic positions can be determined, confirming the relative stereochemistry (cis or trans) and the solid-state conformation (e.g., diequatorial chair).[9]
Comparative Biological Activity
Stereoisomerism is a critical determinant of biological activity. The distinct shapes of the cis and trans isomers mean they will interact differently with enzyme active sites and cell receptors. While no specific comparative studies on 4-(4-fluorophenyl)cyclohexanecarboxylic acid isomers were found, it is a well-established principle that geometric isomers can have drastically different activities.[10][11][12] For example, one isomer may bind potently to a target protein while the other is completely inactive.
Self-Validating Experimental Approach:
-
Isomer Purity: Ensure each isomer is tested with the highest possible purity (>98%) to prevent confounding results from the other isomer.
-
Dose-Response Curves: Generate full dose-response curves for each isomer in a relevant biological assay (e.g., enzyme inhibition, cell viability).
-
Comparative Analysis: Directly compare key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). A significant difference (e.g., >10-fold) in these values would provide strong evidence of stereospecific biological activity.
Conclusion
The comparative analysis of cis- and trans-4-(4-fluorophenyl)cyclohexanecarboxylic acid serves as a quintessential model for understanding the profound impact of stereochemistry. The isomers are expected to differ in their thermodynamic stability, physical properties, and chromatographic behavior. These differences are a direct consequence of their preferred molecular conformations. Unambiguous differentiation is readily achieved through ¹H NMR by analyzing the signal multiplicity and coupling constants of the C1 proton, with X-ray crystallography offering the ultimate structural confirmation. For any research program involving this or similar scaffolds, the separation and independent characterization of each isomer are not merely procedural—they are fundamental to achieving reproducible and meaningful scientific results.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
- A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). BenchChem.
- Chiral HPLC Separ
- Chiral Separations by High-Performance Liquid Chromatography. (2019).
- The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). PubMed.
- CHIRAL HPLC. (n.d.). Slideshare.
- X-ray crystal-structure analysis of diastereomeric... (n.d.).
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer.
- X-ray crystal structures of both diastereomers 6 a (trans,trans and...). (n.d.).
- CIS TRANS ISOMERS AND NMR. (2014).
- Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. (n.d.). Journal of the American Chemical Society.
- Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven framework for the proper disposal of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid (CAS No. 214263-00-0), moving beyond mere compliance to foster a deep-seated culture of safety and responsibility.
The disposal of this compound requires careful consideration of its dual chemical nature: it is both a carboxylic acid and a fluorinated organic molecule. This guide will dissect the hazards, outline a risk-based disposal workflow, and provide actionable protocols grounded in established safety and environmental regulations.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The primary risks associated with this solid, crystalline compound are irritant in nature.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statements (Prevention & Disposal) |
| Skin Irritation | H315: Causes skin irritation.[1][2] | P264: Wash hands and any exposed skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |
| Eye Irritation | H319: Causes serious eye irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] | |
| Disposal | N/A | N/A | P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] |
Expert Insight: The Causality Behind the Precautions The specified Personal Protective Equipment (PPE) is not arbitrary. As a fine, potentially airborne powder, the primary routes of exposure are inhalation and direct contact.
-
Engineering Controls : Always handle this solid in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Gloves and Lab Coat : A standard nitrile glove and a lab coat are sufficient to prevent transient skin contact, which can cause irritation.[6]
-
Eye Protection : Chemical splash goggles are mandatory. The crystalline nature of the compound increases the risk of mechanical and chemical eye injury.[6]
Part 2: The Core Disposal Workflow: A Risk-Based Approach
The following workflow provides a logical decision-making process for managing waste streams of this compound. The overarching principle is to prioritize safety and regulatory compliance, which almost invariably leads to professional disposal services.
Caption: Disposal decision workflow for this compound.
Pathway A: Direct Disposal via Licensed Hazardous Waste Contractor (Strongly Recommended)
This is the standard, safest, and most compliant method for disposing of laboratory-scale chemical waste.
-
Rationale : Licensed waste management services have the equipment and permits to handle and dispose of complex chemicals, particularly halogenated compounds. They typically use high-temperature incineration with advanced emission controls, which is the preferred method for destroying persistent organic molecules and preventing the release of harmful byproducts.[7][8]
Pathway B: In-Lab Neutralization (For Emergency Spills Only)
Neutralization of the carboxylic acid functional group with a weak base can render the material less corrosive and safer to handle for cleanup.[9][10] This procedure is NOT a substitute for proper disposal and is not intended to prepare the material for drain disposal. The resulting fluoride-containing salt must still be collected as hazardous waste.[11]
-
Rationale : Using a weak base like sodium bicarbonate (baking soda) or sodium carbonate (soda ash) is crucial. Strong bases (e.g., NaOH) can react violently and exothermically with acids.[10] The goal of spill neutralization is to mitigate immediate hazards, not to conduct a chemical transformation for disposal.
Part 3: Detailed Protocols
Protocol 1: Preparing Waste for Collection by a Licensed Contractor
This protocol ensures that waste is stored safely and is ready for compliant collection.
-
Designate a Waste Container : Use a clearly marked, sealable, and chemically compatible container (e.g., a wide-mouth polyethylene jar) for "Solid Halogenated Organic Waste."
-
Segregate Waste : Do not mix this compound waste with other waste streams (e.g., non-halogenated solvents, sharps).[3] Proper segregation is key to safe and cost-effective disposal.
-
Transfer Waste : Carefully transfer waste solids into the designated container inside a fume hood to minimize dust exposure.
-
Label Accurately : Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and list any other components. Check the appropriate hazard boxes (Irritant).
-
Secure and Store : Tightly close the container and store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1][9]
-
Schedule Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
Protocol 2: Emergency Neutralization of Small Spills (<5 grams)
This protocol is for managing a minor spill on a benchtop or in a fume hood.
-
Ensure Safety : Alert personnel in the immediate area. Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).
-
Containment : If the powder has spread, gently cover it with an absorbent pad to prevent further dispersal. Do not sweep dry powder.
-
Neutralization : Slowly and carefully cover the spill with a weak base, such as sodium bicarbonate or a commercial acid neutralizer.[9][10] A 1:1 ratio by weight is a good starting point.
-
Test for Neutrality : Moisten the mixture with a small amount of water. If fizzing (CO2 evolution) occurs, the reaction is proceeding.[12] Once the reaction ceases, test the pH of the resulting slurry with pH paper. The goal is a neutral pH range of 5.5 to 9.0.[13][14] Add more base if the mixture is still acidic.
-
Collection : Once neutralized, carefully scoop the resulting slurry/solid mixture into a designated hazardous waste container.
-
Decontamination : Wipe the spill area with a damp cloth or sponge. Place all used cleaning materials (gloves, pads, wipes) into the same hazardous waste container.
-
Disposal : Label the container as "Neutralized this compound Spill Debris" and manage it according to Protocol 1.
Part 4: Regulatory and Environmental Considerations
While this specific chemical is not explicitly listed on the EPA's F, K, P, or U lists, it must be evaluated against the characteristics of hazardous waste.[15]
-
Corrosivity (D002) : As an acid, if a solution of the waste has a pH of 2 or less, it would be classified as a corrosive hazardous waste with the code D002.[16] It is prudent to manage it as such.
-
Fluorinated Compound Concerns : The carbon-fluorine bond is exceptionally strong, contributing to the environmental persistence of some fluorinated compounds, often termed "forever chemicals".[8] Improper disposal could lead to long-term environmental contamination. The EPA's guidance on the disposal of PFAS-containing materials recommends high-temperature incineration or secure landfilling, reinforcing the need for professional waste management services.[8][17]
Conclusion
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards and adherence to a strict, safety-first workflow. The cardinal rule is to treat it as a hazardous waste from cradle to grave. Always segregate, label accurately, and utilize your institution's EHS office and their licensed hazardous waste contractors. In-lab neutralization should be reserved solely for emergency spill control. By embracing these principles, we uphold our professional duty to ensure a safe and sustainable research environment.
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Personal protective equipment for handling 1-(4-Fluorophenyl)cyclohexanecarboxylic acid
A Researcher's Guide to Safely Handling 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to furnish you with procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research. By moving beyond a simple product listing and offering in-depth technical expertise, we aim to be your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Risk Assessment: Understanding the Compound
Before handling this compound (CAS No. 214263-00-0), a thorough understanding of its potential hazards is critical. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]
This compound is a halogenated carboxylic acid, which means it requires specific handling and disposal considerations due to its corrosive nature as a solid and the environmental impact of halogenated organic compounds.[2][3] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be trained on the specific hazards of the chemicals they handle.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, grounded in OSHA standards and best practices for handling corrosive solids.[2][6]
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of dust generation or splashing (e.g., weighing, transferring large quantities), chemical splash goggles and a face shield are mandatory to protect against serious eye irritation.[7] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are often sufficient for handling small quantities, but they should be changed immediately if contaminated.[8] For prolonged handling or when working with larger amounts, consider thicker, more robust gloves like neoprene or PVC.[7] Always inspect gloves for tears or degradation before use. |
| Body Protection | A flame-resistant lab coat is required to protect against skin contact and contamination of personal clothing. For procedures with a significant risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[6][8] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation of irritating particles.[2][8] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with a particulate filter may be necessary, as determined by your institution's Chemical Hygiene Plan.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the key steps for safely handling this compound.
Preparation and Engineering Controls
-
Designate a Work Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][8] This is crucial to contain any dust and prevent respiratory irritation.
-
Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood to minimize movement and potential for exposure.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6]
Weighing and Transfer
The process of weighing and transferring the solid chemical presents the highest risk of dust generation.
Caption: Workflow for handling this compound.
-
Minimize Dust : Use a micro-spatula to carefully transfer the solid from its primary container to a weigh boat. Avoid any actions that could create airborne dust.
-
Static Control : Use an anti-static weigh boat or an ionizing bar to prevent static electricity from causing the fine powder to jump.
-
Transfer to Vessel : Gently tap the weigh boat to transfer the solid into the reaction vessel. If necessary, rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer.
-
Dissolution : When dissolving the solid, add the solvent slowly to avoid splashing. Be aware that dissolving corrosive solids can sometimes generate heat.[2]
Storage and Segregation: Maintaining a Safe Environment
Proper storage is critical to prevent accidental reactions and maintain chemical stability.
-
Container : Keep the compound in its original, tightly sealed container.[1]
-
Location : Store in a cool, dry, well-ventilated area.[9]
-
Segregation : As a carboxylic acid, it should be stored in a dedicated corrosives cabinet.[2] Crucially, it must be segregated from:
Spill and Exposure Response: A Plan for Emergencies
Spill Cleanup
-
Evacuate and Alert : If a significant amount is spilled, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Control Dust : For small, contained spills within a fume hood, gently cover the spill with a dry absorbent material compatible with acids. Do not use combustible materials like paper towels.
-
Neutralization (with caution) : For acid spills, a neutralizing agent can be used, but this should be done with extreme care as the reaction can generate heat.[8]
-
Collection : Carefully sweep the absorbed/neutralized material into a designated waste container.
-
Decontamination : Clean the spill area thoroughly with soap and water.
Exposure Protocol
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound cannot be disposed of down the drain. It must be treated as hazardous waste.
Caption: Decision tree for chemical waste segregation.
-
Waste Segregation : All waste containing this compound (including contaminated gloves, weigh boats, and absorbent materials) must be collected in a designated "Halogenated Organic Waste" container.[3][12] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[13]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Maintain a log of the contents and their approximate quantities.
-
Storage of Waste : Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Method : Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.[14]
By adhering to this comprehensive guide, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]
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Disposal process for halogenated organic material (Patent). OSTI.GOV. (1984-08-28). [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

